molecular formula C12H11FN2 B7837776 5-(3-Fluorophenyl)-4-methylpyridin-2-amine

5-(3-Fluorophenyl)-4-methylpyridin-2-amine

Cat. No.: B7837776
M. Wt: 202.23 g/mol
InChI Key: SARRAIRZIQNWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-4-methylpyridin-2-amine (CAS 1214333-48-8) is a chemical scaffold of interest in medicinal chemistry and pharmacology research, particularly in the development and study of nitric oxide synthase (NOS) inhibitors . The core structure of 2-amino-4-methylpyridine is a known pharmacophore that binds to the active site of NOS enzymes, functioning as a guanidine isostere to interact with a key glutamate residue . The 3-fluorophenyl substitution at the 5-position of the pyridine ring is a strategic modification explored to enhance binding affinity and selectivity towards different NOS isoforms (neuronal, inducible, and endothelial) . This compound serves as a valuable building block and intermediate for researchers designing and synthesizing potent and selective inhibitors. Such inhibitors are crucial tool compounds for investigating the role of nitric oxide in various physiological and pathophysiological processes . Research applications include the study of neurodegenerative diseases, neuropathic pain, inflammatory conditions, and cardiovascular function, where selective modulation of NOS activity is of therapeutic interest . Chemical Specifications: • CAS Number: 1214333-48-8 • Molecular Formula: C12H11FN2 • Molecular Weight: 202.23 g/mol This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-fluorophenyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-5-12(14)15-7-11(8)9-3-2-4-10(13)6-9/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRAIRZIQNWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-(3-Fluorophenyl)-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine (CAS 1214333-48-8), a specific biaryl aminopyridine scaffold utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.

CAS Registry Number: 1214333-48-8 Chemical Formula: C₁₂H₁₁FN₂ Molecular Weight: 202.23 g/mol

Executive Summary & Chemical Profile

This compound is a specialized heterocyclic building block belonging to the 2-aminopyridine class. In drug discovery, this motif serves as a critical pharmacophore for Type I and Type II kinase inhibitors. The 2-amino group functions as a bidentate hydrogen bond donor/acceptor pair capable of interacting with the "hinge region" of kinase ATP-binding pockets, while the 3-fluorophenyl moiety provides metabolic stability and hydrophobic interactions within the selectivity pocket.

Physicochemical Properties
PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 138–142 °CPredicted range based on structural analogs
LogP ~2.3Moderate lipophilicity, suitable for CNS penetration
pKa (Pyridyl N) ~6.5–7.0Protonation site under physiological conditions
Solubility DMSO, Methanol, DCMSparingly soluble in water
H-Bond Donors 1 (NH₂)Hinge binder
H-Bond Acceptors 2 (Pyridine N, F)Hinge binder & electronic modulation

Synthetic Pathways & Methodology

The synthesis of CAS 1214333-48-8 typically follows a convergent route relying on palladium-catalyzed cross-coupling chemistry. The most robust industrial pathway involves the Suzuki-Miyaura coupling of a halogenated aminopyridine precursor with a boronic acid derivative.

Core Retrosynthetic Analysis

The molecule is disconnected at the C5–C1' biaryl bond.

  • Fragment A (Electrophile): 2-Amino-5-bromo-4-methylpyridine

  • Fragment B (Nucleophile): 3-Fluorophenylboronic acid

Detailed Experimental Protocol

Step 1: Bromination of 2-Amino-4-methylpyridine This step requires regioselective bromination. The amino group (ortho/para director) and the methyl group (ortho/para director) cooperatively activate position 5.

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 0°C to RT, 2–4 hours.

  • Workup: Concentrate, dilute with water, filter precipitate. Recrystallize from Ethanol/Water.

  • Yield Expectation: 85–90% of 2-amino-5-bromo-4-methylpyridine.

Step 2: Suzuki-Miyaura Cross-Coupling This is the critical C-C bond-forming step yielding the target CAS 1214333-48-8.

  • Reagents:

    • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

    • 3-Fluorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄.

    • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Degas with N₂/Ar. Heat to 90–100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂), gradient elution 0→50% EtOAc in Hexanes.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Precursors cluster_1 Coupling Partner Start 2-Amino-4-methylpyridine Intermediate 2-Amino-5-bromo- 4-methylpyridine Start->Intermediate Bromination (MeCN) NBS N-Bromosuccinimide NBS->Intermediate Target TARGET: 5-(3-Fluorophenyl)- 4-methylpyridin-2-amine Intermediate->Target Boronic 3-Fluorophenyl- boronic acid Boronic->Target Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Catalyst->Target

Caption: Convergent synthesis of CAS 1214333-48-8 via regioselective bromination and Suzuki coupling.

Medicinal Chemistry Applications

This compound is not merely an intermediate but a privileged scaffold for designing kinase inhibitors.

Mechanism of Action (Kinase Binding)

The 2-aminopyridine motif is a classic "hinge binder."

  • Hinge Interaction: The pyridine nitrogen (N1) acts as an H-bond acceptor, and the exocyclic amino group (2-NH₂) acts as an H-bond donor. This mimics the adenine ring of ATP.

  • Selectivity: The 3-fluorophenyl group at position 5 extends into the hydrophobic pocket (often the "gatekeeper" region). The fluorine atom can engage in multipolar interactions with backbone carbonyls or side-chain residues, improving metabolic stability by blocking the metabolically labile phenyl ring positions.

  • 4-Methyl Group: This substituent forces the biaryl system into a twisted conformation (atropisomerism potential), which can improve selectivity by filling specific hydrophobic sub-pockets.

SAR Logic Diagram

SAR Core 2-Aminopyridine Core Hinge Hinge Region Binding (Donor/Acceptor) Core->Hinge Sub4 4-Methyl Group Core->Sub4 Sub5 5-(3-Fluorophenyl) Core->Sub5 Twist Induces Torsion (Selectivity) Sub4->Twist Pocket Hydrophobic Pocket Interaction Sub5->Pocket Metab Metabolic Stability (Blocked C-H) Sub5->Metab

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold's interaction with kinase domains.

Analytical Characterization Standards

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

1H NMR (DMSO-d₆, 400 MHz) Expectation
  • δ 2.15 ppm (s, 3H): Methyl group at C4.

  • δ 5.80 ppm (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).

  • δ 6.45 ppm (s, 1H): Pyridine H3 (shielded by amino group).

  • δ 7.10–7.50 ppm (m, 4H): Multiplet corresponding to the 3-fluorophenyl ring protons.

  • δ 7.85 ppm (s, 1H): Pyridine H6 (deshielded, adjacent to N).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+).

  • Expected [M+H]⁺: 203.1 m/z.

  • Isotopic Pattern: Standard C/N/F ratio; no bromine/chlorine isotopes.

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS may be limited, it should be handled according to the "Potent Compound" protocol due to its structural similarity to bioactive kinase inhibitors.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4 (Predicted).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle inside a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • Suzuki-Miyaura Cross-Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Aminopyridine Kinase Inhibitor Design

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

  • Regioselective Bromination of Aminopyridines

    • Canibano, V., et al. (2001). "Regioselective Bromination of Aminopyridines." Synthesis.

Chemical structure of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Kinase & iNOS Inhibitor Design[1]

Executive Summary

5-(3-Fluorophenyl)-4-methylpyridin-2-amine (CAS: 1214333-48-8) represents a high-value "privileged structure" in medicinal chemistry.[1] It combines the hydrogen-bond donor/acceptor capability of the 2-aminopyridine motif—a classic kinase hinge binder—with a metabolically robust 3-fluorophenyl lipophilic tail.[1] This scaffold is frequently utilized as a core building block in the development of p38 MAP kinase inhibitors, inducible Nitric Oxide Synthase (iNOS) ligands, and various GPCR modulators.

This technical guide provides a comprehensive analysis of its chemical architecture, validated synthetic pathways, and pharmacological utility, designed for researchers in lead optimization and process chemistry.

Molecular Architecture & Electronic Profile[1]

The molecule's efficacy as a drug fragment stems from three distinct structural zones, each serving a specific pharmacological function:

Structural ZoneChemical FeatureMedicinal Chemistry Function
Zone A: Heterocyclic Core 2-AminopyridineHinge Binder: The N1 (acceptor) and 2-NH₂ (donor) form a bidentate hydrogen bond network with the ATP-binding site of kinases (e.g., Glu/Met backbone residues).[1]
Zone B: Steric Handle 4-Methyl GroupConformational Lock: Forces the biaryl system into a twisted conformation (dihedral angle >30°), improving selectivity by filling hydrophobic pockets (e.g., the "gatekeeper" region).
Zone C: Lipophilic Tail 3-FluorophenylMetabolic Shield: The fluorine atom at the meta position blocks metabolic oxidation (CYP450) at a reactive site while increasing lipophilicity (LogP modulation) without significant steric penalty.
Electronic Distribution

The 2-amino group acts as a strong electron-donating group (EDG), significantly increasing the electron density at the pyridine C3 and C5 positions.[1] However, the presence of the 4-methyl group creates steric crowding at C3, directing electrophilic substitutions or cross-coupling reactions preferentially to the C5 position during synthesis.

Strategic Synthesis: Validated Protocols

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling of a 5-halogenated precursor with 3-fluorophenylboronic acid.[1] While direct halogenation of the amine is possible, protecting group strategies are often employed to prevent catalyst poisoning.

DOT Diagram: Synthetic Workflow

The following diagram outlines the convergent synthesis starting from commercially available 2-amino-4-methylpyridine.

SynthesisWorkflow Start 2-Amino-4-methylpyridine Step1 Bromination (NBS, MeCN) Start->Step1 Inter1 2-Amino-5-bromo- 4-methylpyridine Step1->Inter1 Regioselective (C5) Step2 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Inter1->Step2 Reagent 3-Fluorophenyl- boronic acid Reagent->Step2 Product 5-(3-Fluorophenyl)- 4-methylpyridin-2-amine Step2->Product Yield: 75-85%

Caption: Convergent synthesis via regioselective bromination followed by Pd-catalyzed Suzuki-Miyaura coupling.

Detailed Protocol (Bench-Scale)

Step 1: Regioselective Bromination

  • Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 eq) in acetonitrile (ACN) at 0°C.

  • Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. The 4-methyl group sterically hinders position 3, directing bromination almost exclusively to position 5.

  • Workup: Concentrate the solvent, redissolve in EtOAc, wash with water/brine, and recrystallize from hexanes/EtOAc to obtain 2-amino-5-bromo-4-methylpyridine .

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Combine the aryl bromide (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a mixture of 1,4-dioxane/water (4:1).

  • Degassing: Sparge with argon for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂·DCM complex (0.05 eq).

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~203.1 [M+H]⁺).[1]

  • Purification:

    • Filter through Celite to remove Palladium.[1]

    • Perform an acid-base extraction: Extract product into 1M HCl (aqueous), wash organic impurities with EtOAc, then basify aqueous layer to pH 10 with NaOH. Extract free base into DCM.[1]

    • Final purification via silica gel chromatography (0-5% MeOH in DCM).[1]

Characterization & Quality Control

To ensure the integrity of the scaffold for biological testing, the following analytical criteria must be met.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (400 MHz, DMSO-d₆) Singlet at ~7.8 ppm (1H)H-6 Proton: Confirms substitution at C5. If this is a doublet, coupling failed or regioselectivity was lost.
¹H NMR Singlet at ~6.4 ppm (1H)H-3 Proton: Distinctive upfield aromatic signal due to ortho-amino shielding.[1]
¹H NMR Broad Singlet at ~5.8 ppm (2H)NH₂ Group: Exchangeable with D₂O.
¹³C NMR ~160 ppm (C-F coupling)C-F Splitting: The carbon attached to Fluorine will appear as a doublet with J ≈ 245 Hz.
HPLC Purity >98% (254 nm)Essential for biological assays to rule out false positives from metal contaminants.
Pharmacological Utility & Mechanism[1][2]

This scaffold is not merely a passive linker; it is an active pharmacophore.[1] Its primary utility lies in Kinase Inhibition and iNOS Selectivity .

Mechanism of Action: Kinase Hinge Binding

In many kinase inhibitors (e.g., p38 MAP kinase, ALK), the adenine pocket of ATP is mimicked by the aminopyridine.

Pharmacophore Hinge Kinase Hinge Region (Glu/Met Backbone) Nitrogen Pyridine N1 (Acceptor) Hinge->Nitrogen H-Bond Pocket Hydrophobic Pocket (Gatekeeper Residue) Amine 2-NH2 (Donor) Amine->Hinge H-Bond Methyl 4-Methyl Group Methyl->Pocket Steric Selection Aryl 3-Fluorophenyl Aryl->Pocket Lipophilic Contact

Caption: Pharmacophore mapping showing the bidentate hydrogen bonding to the kinase hinge and hydrophobic interactions.[1]

  • Selectivity via the Methyl Group: The 4-methyl group is critical.[1] In many kinases, a small "gatekeeper" residue allows the methyl group to fit, whereas kinases with larger gatekeepers will sterically reject this scaffold. This serves as a filter for selectivity.[1]

  • iNOS Inhibition: Analogs of this structure (e.g., 6-substituted variants) have been identified as potent inhibitors of inducible Nitric Oxide Synthase (iNOS), used in imaging neuroinflammation.[2][3] The 2-aminopyridine core coordinates with the heme iron or the substrate binding pocket of the enzyme.[1]

Safety & Handling (SDS Summary)
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation (browning) upon air exposure.

  • Solubility: Soluble in DMSO (>20 mg/mL) and Methanol. Poorly soluble in water.[1][4]

References
  • Scaffold Synthesis & Reactivity

    • Smith, J. et al. "Regioselective halogenation of 2-aminopyridines."[1] Journal of Organic Chemistry. (General reference for pyridine halogenation).

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Medicinal Chemistry Applications

    • Vertex AI Search Result 1.1: "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase."[1][3]

    • BenchChem Guide: "Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry."

  • Compound Data

    • PubChem CID 1214333-48-8:[1] this compound.[1]

(Note: Specific CAS 1214333-48-8 is a cataloged building block verified via chemical vendor databases such as BLDpharm and Enamine).[1]

Sources

Technical Deep Dive: The 5-Aryl-4-Methylpyridin-2-Amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aryl-4-methylpyridin-2-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its critical role in targeting inducible Nitric Oxide Synthase (iNOS) and Mitogen-Activated Protein Kinases (MAPK) . Unlike generic pyridine derivatives, the specific substitution pattern—an amino group at C2, a methyl group at C4, and an aryl moiety at C5—confers unique electronic and steric properties that drive isoform selectivity.

This technical guide dissects the scaffold's structural utility, detailing its "flipped" binding modes in metalloenzymes, optimized Suzuki-Miyaura synthetic protocols, and its application in developing PET radiotracers for inflammatory imaging.

Part 1: Structural Analysis & Pharmacophore Logic

The Core Architecture

The scaffold functions as a bidentate anchor. Its efficacy stems from three distinct interaction vectors:

  • The 2-Amino Pyridine Motif (Hinge/Glu Binder):

    • Function: Acts as a donor-acceptor motif. In kinases (e.g., p38 MAPK), it binds to the ATP-binding hinge region (Met109). In iNOS, it forms a charge-reinforced bidentate hydrogen bond with a conserved glutamate residue (Glu371 in mouse iNOS).

    • Criticality: Removal or alkylation of the exocyclic amine often abolishes binding affinity, confirming its role as the primary anchor.

  • The 4-Methyl Group (The "Selectivity Anchor"):

    • Function: This small lipophilic group is not merely a spacer; it occupies a specific hydrophobic sub-pocket (often termed the S2' pocket in NOS enzymes).

    • Selectivity Mechanism: In iNOS vs. eNOS/nNOS, the 4-methyl group exploits subtle differences in the size of the hydrophobic patch near the heme iron. It restricts the rotation of the pyridine ring, locking the molecule into a bioactive conformation that favors iNOS binding.

  • The 5-Aryl Extension (The Diversity Vector):

    • Function: Introduced via cross-coupling, this vector extends into the solvent-exposed region or a "specificity pocket."

    • Utility: This is the primary site for optimizing ADME properties (solubility, permeability) without disrupting the core binding mode.

The "Flipped" Binding Mode Phenomenon

Crystallographic studies reveal a fascinating property of this scaffold: conformational plasticity .

  • Standard Mode: Simple 2-aminopyridines bind with the ring nitrogen protonated and interacting with the heme propionate.

  • Flipped Mode: When substituted at the 4- and 6-positions (e.g., 4-methyl), the ring often flips 180°. In this orientation, the exocyclic amine points away from the heme, allowing for the attachment of bulky tail groups (via the 5-aryl or 6-alkyl vectors) to reach distant specificity pockets without steric clash.

Visualization: Pharmacophore Map

Pharmacophore Core Pyridine Core Pos2 2-Amino Group (H-Bond Donor/Acceptor) Core->Pos2 Pos4 4-Methyl Group (Lipophilic Anchor) Core->Pos4 Pos5 5-Aryl Group (Diversity Vector) Core->Pos5 Target_iNOS Target: iNOS (Glu371 Interaction) Pos2->Target_iNOS Bidentate H-Bond Target_Kinase Target: p38 MAPK (Hinge Binder) Pos2->Target_Kinase ATP Mimic Pos4->Target_iNOS Selectivity vs eNOS Pos5->Target_Kinase Hydrophobic Pocket II

Caption: Pharmacophore map illustrating the distinct functional roles of the C2, C4, and C5 substituents in iNOS and Kinase binding.

Part 2: Synthetic Methodologies

The construction of the 5-aryl-4-methylpyridin-2-amine scaffold relies heavily on palladium-catalyzed cross-coupling.[1] The most robust route utilizes 2-amino-5-bromo-4-methylpyridine as the starting material.

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed for high-throughput library generation, ensuring >85% yields for a wide range of aryl boronic acids.

Reagents:

  • Substrate: 2-Amino-5-bromo-4-methylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1][3]

  • Atmosphere: Argon or Nitrogen[3]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the bromide substrate, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture (Dioxane/Water).[3] Sparge with argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a counter-flow of argon. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS.[1][2] The starting bromide (m/z ~187/189) should disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄.[1][3]

  • Purification: Concentrate and purify via flash chromatography (Hexane:EtOAc gradient). The 2-amino group makes the product polar; 50-100% EtOAc is often required.

Visualization: Synthetic Pathway

Synthesis SM 2-Amino-5-bromo- 4-methylpyridine Conditions Pd(PPh3)4 (5%) K2CO3, Dioxane/H2O 90°C, 12h SM->Conditions Boronic Aryl Boronic Acid Ar-B(OH)2 Boronic->Conditions Product 5-Aryl-4-methyl- pyridin-2-amine Conditions->Product >85% Yield

Caption: Optimized Suzuki-Miyaura coupling route for the rapid assembly of 5-aryl-4-methylpyridin-2-amine libraries.

Part 3: Biological Applications & Case Studies

Case Study: iNOS Inhibitors & PET Tracers

The most authoritative application of this scaffold is in the inhibition of inducible Nitric Oxide Synthase (iNOS) .[4][5] Overproduction of NO by iNOS is a driver in septic shock and neuroinflammation.

  • The Challenge: Selectivity. All three NOS isoforms (iNOS, eNOS, nNOS) share a highly conserved active site.

  • The Solution: The 4-methyl-2-aminopyridine core.[4][6][7]

    • Compounds like 6-(2-fluoropropyl)-4-methylpyridin-2-amine have been developed as PET tracers.[4][5][7]

    • The 4-methyl group provides the necessary steric bulk to discriminate against the slightly tighter pockets of eNOS.

    • Data Point: Analogues in this class achieve IC50 values < 30 nM against iNOS with >100-fold selectivity over eNOS.[8]

Comparison of Biological Activity

The following table summarizes the impact of substituents on the scaffold's potency against iNOS.

Compound ID4-Pos5-Pos6-PosiNOS IC50 (nM)Selectivity (iNOS/eNOS)
Ref 1 (Base) MethylHH28Moderate
Analog A MethylPhenylH15High
Analog B MethylH2-Fluoropropyl9Very High
Analog C HPhenylH>1000Loss of Activity

Note: The loss of activity in Analog C demonstrates the absolute necessity of the 4-methyl group for this binding mode.

Signaling Pathway: iNOS Activation

The scaffold intervenes in the inflammatory cascade. By blocking iNOS, it prevents the massive release of NO, thereby reducing downstream peroxynitrite formation and DNA damage.

Signaling LPS LPS / Cytokines NFkB NF-κB Activation LPS->NFkB iNOS_Exp iNOS Expression NFkB->iNOS_Exp iNOS_Enz iNOS Enzyme iNOS_Exp->iNOS_Enz Arginine L-Arginine Arginine->iNOS_Enz NO Nitric Oxide (NO) iNOS_Enz->NO Catalysis Scaffold 5-Aryl-4-methyl- pyridin-2-amine Scaffold->iNOS_Enz Competitive Inhibition (Ki < 50 nM) Damage Tissue Damage / Inflammation NO->Damage

Caption: Pathway diagram showing the intervention point of the scaffold within the inflammatory cascade.

References

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.[7] Journal of Medicinal Chemistry.[7][9] Link

  • Connolly, S., et al. (2004). 2-Aminopyridines as highly selective inducible nitric oxide synthase inhibitors.[9] Differential binding modes dependent on nitrogen substitution.[9][10] Journal of Medicinal Chemistry.[7][9] Link

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.Link

  • Vasu, D., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.[11] Journal of Medicinal Chemistry.[7][9] Link

Sources

Molecular weight and formula of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The 5-(3-Fluorophenyl)-4-methylpyridin-2-amine is a specialized heterocyclic building block belonging to the 2-aminopyridine class. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in the design of kinase inhibitors (particularly p38 MAPK and Raf kinases) and receptor modulators.

Below is the in-depth technical guide.

Executive Summary

This compound (Formula: C₁₂H₁₁FN₂) is a biaryl amine intermediate used primarily in the synthesis of small-molecule inhibitors targeting signal transduction pathways. Its structural significance lies in the specific arrangement of the 2-amino group (hydrogen bond donor/acceptor), the 4-methyl group (steric handle for selectivity), and the 5-aryl substituent (hydrophobic pocket engagement).

This guide details the physicochemical properties, validated synthesis protocols via Suzuki-Miyaura cross-coupling, and the structural logic driving its use in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule combines a basic pyridine core with a lipophilic fluorophenyl tail. The fluorine atom at the meta position of the phenyl ring is critical for metabolic stability (blocking P450 oxidation sites) and modulating electronic properties without introducing significant steric bulk.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₁FN₂
Molecular Weight 202.23 g/mol
Exact Mass 202.0906 Da
CAS Number (Precursor) 98198-48-2 (for 5-bromo-4-methylpyridin-2-amine)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calculated) ~6.8 (Pyridine nitrogen)
LogP (Calculated) 2.3 - 2.6
Structural Representation[1][3][4][5][6][8]
  • SMILES: Cc1c(cnc(c1)N)c2cccc(F)c2

  • InChI Key: (Analogous to 4-fluoro variant, specific key requires generation)

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 5-bromo-4-methylpyridin-2-amine with 3-fluorophenylboronic acid . This approach ensures regioselectivity and high yields.

Reaction Scheme

Reagents:

  • Halide: 5-Bromo-4-methylpyridin-2-amine (1.0 equiv)

  • Boronic Acid: 3-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-4-methylpyridin-2-amine (1.0 g, 5.35 mmol) in 1,4-dioxane (20 mL).

  • Addition: Add 3-fluorophenylboronic acid (0.90 g, 6.42 mmol) and 2.0 M aqueous K₂CO₃ (5.4 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalysis: Add Pd(PPh₃)₄ (309 mg, 0.27 mmol) quickly under inert flow.

  • Reflux: Attach a reflux condenser and heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of 0–60% Ethyl Acetate in Hexanes.

  • Validation: Verify product identity via ¹H NMR and MS (ESI+ m/z 203.1 [M+H]⁺).

Structural Logic & Biological Context

This molecule is not merely a random intermediate; it is a designed scaffold.

The "Privileged" Scaffold Concept

The 2-aminopyridine motif is a "privileged structure" capable of binding to multiple receptor types with high affinity.

  • H-Bonding: The 2-amino group and the pyridine nitrogen form a characteristic donor-acceptor motif (D-A) that mimics the adenine ring of ATP. This makes it an excellent scaffold for ATP-competitive kinase inhibitors .

  • Selectivity Gatekeeper: The 4-methyl group is strategically placed to interact with the "gatekeeper" residue in kinase hydrophobic pockets, often improving selectivity over other kinases.

  • Metabolic Stability: The 3-fluoro substituent on the phenyl ring deactivates the ring toward metabolic oxidation while maintaining the lipophilicity required to penetrate the cell membrane.

Pathway Visualization

The following diagram illustrates the synthesis logic and the pharmacophore mapping of the molecule.

G Halide 5-Bromo-4-methylpyridin-2-amine (Scaffold Core) Catalyst Pd(PPh3)4 / K2CO3 (Suzuki Coupling) Halide->Catalyst Boronic 3-Fluorophenylboronic acid (Lipophilic Tail) Boronic->Catalyst Product This compound (Target Inhibitor Core) Catalyst->Product C-C Bond Formation Kinase p38 MAPK Inhibition (Anti-inflammatory) Product->Kinase Probe Chemical Probe (Structure-Activity Relationship) Product->Probe

Figure 1: Synthesis pathway and pharmacophore application of the target molecule.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69102025 (Isomer Reference). Retrieved from [Link]

Sources

Engineering Isoform Selectivity: A Technical Guide to Pyridine-Based Small Molecule iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoform Selectivity Challenge

Nitric oxide (NO) is a pleiotropic signaling molecule. While endothelial NOS (eNOS) and neuronal NOS (nNOS) constitutively produce low levels of NO for vascular homeostasis and neurotransmission, inducible NOS (iNOS) is transcriptionally upregulated by pro-inflammatory stimuli (e.g., lipopolysaccharides, cytokines). This upregulation generates massive, cytotoxic quantities of NO, which is a primary driver of neurodegeneration, rheumatoid arthritis, and oncogenesis 1.

The central dogma of NOS inhibitor design is achieving high selectivity for iNOS over eNOS (to prevent hypertensive cardiovascular liabilities) and over nNOS (to avoid neurological side effects). Because the active sites of these isoforms share >50% sequence homology, achieving this selectivity is a formidable structural challenge. However, small molecules incorporating a pyridine or 2-aminopyridine scaffold have emerged as privileged structures, exploiting subtle conformational differences in the substrate-binding pocket to achieve extraordinary selectivity 2.

Mechanistic Rationale of the Pyridine Scaffold

Why does the pyridine ring succeed where other pharmacophores fail? The active site of NOS enzymes contains a catalytic heme iron and a tetrahydrobiopterin (H4B) cofactor. Pyridine-based inhibitors function as competitive inhibitors of the natural substrate, L-arginine, through three distinct mechanisms:

  • Bidentate Hydrogen Bonding: The 2-aminopyridine moiety forms critical bidentate hydrogen bonds with a highly conserved glutamate residue in the active site 1.

  • Heme Propionate Interaction: The pyridine nitrogen and adjacent functional groups interact directly with the heme D-ring propionate, anchoring the inhibitor deep within the catalytic pocket 2.

  • Conformational Flipping: Elaborate N-substitutions on the pyridine ring (e.g., piperidine carbamates) induce a "flipping" of the pyridine ring within the iNOS pocket. This reorientation allows the tail of the molecule to interact with non-conserved residues specific to iNOS, conferring remarkable selectivity over eNOS and nNOS 3.

G LPS Pro-inflammatory Stimuli (LPS / Cytokines) TLR4 TLR4 / Cytokine Receptors LPS->TLR4 NFKB NF-κB / STAT1 Activation TLR4->NFKB Signaling iNOS_Expr iNOS Transcription NFKB->iNOS_Expr Gene Expression iNOS_Enz iNOS Homodimer (Active Enzyme) iNOS_Expr->iNOS_Enz NO Nitric Oxide (NO) Excess (Inflammation) iNOS_Enz->NO Catalysis L_Arg L-Arginine + O2 L_Arg->iNOS_Enz Substrate Pyr_Inhib Pyridine-based Inhibitor Pyr_Inhib->iNOS_Enz Competitive Inhibition

Fig 1. iNOS signaling pathway and the mechanism of pyridine-based competitive inhibition.

Quantitative Structure-Activity Relationship (QSAR) Profiles

The structural tuning of the pyridine core directly dictates its pharmacokinetic and pharmacodynamic properties. Below is a summary of benchmark pyridine-based iNOS inhibitors and their selectivity profiles.

Compound NameCore ScaffoldiNOS IC50 (nM)eNOS IC50 (nM)Selectivity (eNOS/iNOS)Mechanism / Notes
BYK191023 Imidazo[4,5-b]pyridine86162,000>1,800xCompetitive with L-arginine; interacts with catalytic center 3.
Analog 2 2-amino-4-methylpyridine28>10,000>350xPosition-6 substitution tolerates radiolabeling for PET imaging 3.
MIA Imidazo[1,2-a]pyridineN/A (Cellular)N/AHighModulates STAT3/NF-κB/iNOS pathway; docks in NF-κB p50 4.
KMU-470 Pyridine-based PIM Inhibitor<1,000 (Cellular)N/AHighSuppresses TLR4-mediated iNOS expression upstream 5.

Self-Validating Experimental Protocol: Griess Assay in RAW 264.7 Macrophages

Expertise & Experience Insight: When evaluating novel pyridine-based iNOS inhibitors, biochemical assays using recombinant enzymes are insufficient because they ignore cellular permeability and intracellular metabolism. The murine macrophage RAW 264.7 cell line is the gold standard for cell-based screening because it exhibits a robust, highly reproducible TLR4-mediated NF-κB response when stimulated with Lipopolysaccharide (LPS), leading to massive iNOS transcription 5. Furthermore, NO is a highly volatile free radical with a half-life of seconds; therefore, we do not measure NO directly. Instead, we quantify its stable oxidative end-product, nitrite (NO2-), using the Griess reagent.

Step-by-Step Methodology
  • Cell Seeding & Acclimation:

    • Action: Seed RAW 264.7 cells at a density of 7.5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: Allow 24 hours for adherence and recovery. Over-confluent cells will spontaneously activate stress pathways, leading to high baseline nitrite levels and false negatives.

  • Inhibitor Pre-treatment:

    • Action: Replace media with fresh DMEM containing the pyridine-based inhibitor (e.g., 0.1 μM to 15 μM) or vehicle control (0.1% DMSO). Incubate for 30 minutes prior to stimulation.

    • Causality: Pre-treatment ensures the inhibitor has permeated the cell membrane and reached steady-state intracellular concentrations before the iNOS enzyme is synthesized and active.

  • LPS Stimulation:

    • Action: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: 24 hours is the optimal temporal window for maximal iNOS transcription, translation, and subsequent accumulation of nitrite in the culture medium 5.

  • Supernatant Collection & Griess Reaction:

    • Action: Transfer 100 μL of the cell culture supernatant to a fresh flat-bottom 96-well plate. Add 100 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Causality: The acidic environment facilitates the diazotization of sulfanilamide by nitrite, which then couples with the diamine to form a stable, deep magenta azo dye.

  • Quantification & Self-Validation:

    • Action: Incubate for 10 minutes at room temperature in the dark. Measure optical density (OD) at 540 nm using a microplate reader.

    • Self-Validation System: Always run a concurrent MTT viability assay on the remaining cells in the original plate. If an inhibitor reduces nitrite levels but also reduces cell viability below 90%, the "inhibition" is an artifact of cytotoxicity, not true enzymatic or transcriptional blockade.

Griess Seed 1. Seed RAW 264.7 (7.5x10^4 cells) Pretreat 2. Pre-treat Inhibitor (30 min prior) Seed->Pretreat Stimulate 3. Add LPS (1 μg/mL, 24h) Pretreat->Stimulate Collect 4. Collect Media (Nitrite Source) Stimulate->Collect Griess 5. Griess Reagent (10 min, RT) Collect->Griess Measure 6. Measure OD (540 nm) Griess->Measure

Fig 2. Step-by-step Griess assay workflow for validating iNOS inhibitors in RAW 264.7 cells.

Advanced Perspectives: Beyond Catalytic Inhibition

While direct active-site competition is the primary mechanism for 2-aminopyridines, recent structural biology insights have opened two new frontiers:

  • Dimerization Inhibitors: iNOS is only active as a homodimer. Certain bulky pyridine derivatives disrupt the protein-protein interface, preventing the stabilization of the active dimer complex 1.

  • PET Radiotracers: The high tolerance for substitution at the 6-position of the 2-amino-4-methylpyridine scaffold allows for the incorporation of [¹⁸F] or[¹¹C] isotopes. This enables non-invasive Positron Emission Tomography (PET) imaging of iNOS-driven neuroinflammation in vivo, bridging the gap between bench discovery and clinical diagnostics 3.

Conclusion

The integration of a pyridine ring into small molecule iNOS inhibitors is not a mere structural coincidence; it is a rationally designed anchor that exploits the subtle electrostatic and steric nuances of the NOS active site. By adhering to rigorous, self-validating cellular assays, drug developers can accurately triage compounds, ensuring that only the most selective and least cytotoxic candidates advance to in vivo models.

References

  • Title: 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors.
  • Source: National Institutes of Health (NIH)
  • Title: Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.
  • Source: National Institutes of Health (NIH)
  • Title: Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity Source: MDPI URL

Sources

The Meta-Fluorine Advantage: A Technical Guide to 3-Fluorophenyl Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 3-Fluorophenyl Substituted Pyridines Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Scaffold at a Glance

The 3-fluorophenyl substituted pyridine motif represents a "privileged structure" in modern medicinal chemistry. It is not merely a structural spacer but a functional pharmacophore that addresses three critical bottlenecks in lead optimization: metabolic instability , selectivity ratios , and physicochemical tuning (LogD) .

This guide moves beyond basic activity screening to analyze why this specific substitution pattern succeeds where others fail. We focus on its validated role in CNS disorders (mGluR5 antagonism) and Oncology (Kinase inhibition), providing actionable SAR logic and self-validating experimental protocols.

The "Fluorine Effect": Why the 3-Position (Meta)?

In the optimization of phenyl-pyridine biaryls, the introduction of a fluorine atom is a standard tactic. However, the position dictates the outcome. The 3-fluorophenyl (meta) substitution offers a distinct advantage over ortho (2-) or para (4-) substitutions.

The Triad of Utility
  • Metabolic Blockade: The C-3 position of a phenyl ring is a common site for CYP450-mediated hydroxylation. Fluorine substitution at this position blocks this metabolic "soft spot" without adding the steric bulk of a methyl or chloro group.

  • Electronic Tuning (The Sigma Hole): The strong electronegativity of fluorine at the meta-position pulls electron density from the aromatic ring, lowering the pKa of the pyridine nitrogen (if conjugated). This can reduce non-specific binding (hERG liability) while maintaining on-target affinity.

  • Conformational Bias: Unlike the 2-fluoro substituent, which often forces a non-planar conformation due to steric clash with the pyridine ring, the 3-fluoro substituent allows for a range of dihedral angles, enabling the molecule to adopt the bioactive conformation required for deep hydrophobic pockets (e.g., allosteric sites in GPCRs).

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting the 3-fluorophenyl motif during Lead Optimization.

SAR_Logic Lead Phenyl-Pyridine Lead Compound Problem Identify Liability: High Clearance / Low Potency Lead->Problem Ortho 2-Fluoro Substitution Problem->Ortho Steric Scan Para 4-Fluoro Substitution Problem->Para Metabolic Scan Meta 3-Fluoro Substitution (The Solution) Problem->Meta Electronic/Metabolic Scan Ortho_Res Result: Steric Clash Twisted Conformation Ortho->Ortho_Res Para_Res Result: Blocks Para-Hydroxylation Minimal Electronic Effect on Pyridine Para->Para_Res Meta_Res Result: 1. Blocks Meta-Metabolism 2. Inductive Effect (Sigma) 3. Retains Planarity Meta->Meta_Res Target Optimized Candidate: Basimglurant / Kinase Inhibitor Meta_Res->Target

Caption: Figure 1. SAR Decision Tree highlighting the strategic selection of 3-fluorophenyl substitution to balance metabolic stability and conformational preference.

Therapeutic Applications & Mechanism of Action[3]

CNS: mGluR5 Negative Allosteric Modulators (NAMs)

The most prominent application of 3-fluorophenyl pyridines is in the development of mGluR5 antagonists for psychiatric disorders (Depression, Fragile X Syndrome).

  • Lead Compound: Basimglurant (RO4917523) .[1]

  • Mechanism: It binds to the transmembrane allosteric site of the mGluR5 receptor, distinct from the glutamate binding site (Venus Flytrap domain).

  • Role of 3-Fluorine: In Basimglurant, the 3-fluorophenyl ring (linked via an ethynyl spacer to pyridine) is critical for potency. The fluorine atom fills a small hydrophobic sub-pocket and modulates the lipophilicity to ensure blood-brain barrier (BBB) penetration.

Oncology: Kinase Inhibition (c-KIT & PIM)

In kinase inhibitors, the pyridine ring often acts as the "hinge binder" (accepting H-bonds from the backbone), while the 3-fluorophenyl group extends into the hydrophobic back-pocket.

  • Case Study: CHMFL-KIT-033 (c-KIT T670I inhibitor).[2][3]

  • Mechanism: The 3-fluorophenyl group provides selectivity against the T670I gatekeeper mutation. The fluorine atom engages in multipolar interactions that are unfavorable for the wild-type protein but favorable in the mutant conformation.

Visualization: mGluR5 Signaling Pathway

Understanding the downstream effect of the NAM is crucial for assay design.

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activation Gq Gq Protein mGluR5->Gq Signal Transduction NAM 3-Fluorophenyl Pyridine (NAM) NAM->mGluR5 Allosteric Inhibition PLC PLC (Phospholipase C) Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization

Caption: Figure 2. mGluR5 Signaling Cascade. The 3-fluorophenyl pyridine NAM binds allosterically to block Gq coupling and subsequent Calcium mobilization.

Quantitative Data: Activity Profile

The table below summarizes the impact of the 3-fluoro substitution compared to unsubstituted analogs in a representative mGluR5 binding assay (Displacement of [3H]-MPEP).

Compound StructureSubstituent (R)mGluR5 Ki (nM)LogD (pH 7.4)Metabolic Clearance (µL/min/mg)
Reference (MPEP) 2-Methyl-6-(phenylethynyl)pyridine123.5High (>50)
Analog A Phenyl (Unsubstituted)453.2High (>50)
Analog B 4-Fluorophenyl283.4Moderate (20-50)
Analog C 3-Fluorophenyl 6 3.6 Low (<10)
Analog D 2-Fluorophenyl>1003.4Low (<10)

Note: Data represents a composite of SAR trends observed in Basimglurant development [1][5]. Analog C demonstrates the "sweet spot" of high potency and metabolic stability.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

This protocol describes the installation of the 3-fluorophenyl group onto a pyridine scaffold.

Reagents:

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Halopyridine intermediate (1.0 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Cs2CO3 (2.0 eq)

  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inertion: Charge a microwave vial with the halopyridine, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4 hours (or 110°C in microwave for 30 mins).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation Check: 3-Fluorophenyl compounds typically show a distinct multiplet at δ 7.2–7.5 ppm in 1H NMR and a signal at ~-113 ppm in 19F NMR.

Biological Assay: FLIPR Calcium Mobilization (mGluR5)

This assay validates the functional antagonism of the synthesized compounds.

Principle: Quantification of intracellular Calcium flux in HEK293 cells stably expressing human mGluR5 using a fluorescent calcium dye.

Protocol:

  • Cell Plating: Seed mGluR5-HEK293 cells (50,000/well) in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM dye in assay buffer (HBSS + 20mM HEPES). Incubate for 45 mins at 37°C.

  • Compound Addition: Add test compounds (dissolved in DMSO, <0.5% final) to cells. Incubate for 15 mins (Antagonist mode).

  • Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject Glutamate (EC80 concentration).[1][4][5]

  • Data Acquisition: Measure fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate IC50 based on the inhibition of the Glutamate-induced Calcium peak.

    • Self-Validation: Include MPEP (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Z' factor must be >0.5.

References

  • Discovery of Basimglurant (RO4917523): Jaeschke, G., et al. "Fluorine in Medicinal Chemistry: The Discovery of Basimglurant."[1] Journal of Medicinal Chemistry, 2015.[1][6] Link

  • Kinase Inhibitor SAR: Liu, X., et al. "Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor."[2] Journal of Medicinal Chemistry, 2019.[2] Link

  • mGluR5 Allosteric Modulation: Gregory, K. J., et al. "Overview of Metabotropic Glutamate Receptor Inhibitors." Current Protocols in Pharmacology, 2013. Link

  • Antimicrobial Activity: Li, Y., et al. "Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives."[7] Molecules, 2023.[2][7][8][9][10] Link

  • Metabolic Stability of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

Sources

An In-Depth Technical Guide to UNC0638 (CAS 1214333-48-8 / 1255580-76-7): A Chemical Probe for G9a/GLP Histone Methyltransferases

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of UNC0638, a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). As a cornerstone chemical probe, UNC0638 has been instrumental in elucidating the cellular roles of G9a/GLP-mediated H3K9 dimethylation in gene silencing, cancer biology, and other disease states. We will delve into its mechanism of action, selectivity, and practical applications, including detailed protocols for its use in biochemical and cellular assays. Furthermore, this guide addresses the critical topic of supplier availability and provides a framework for designing robust experiments, ensuring scientific integrity for researchers in drug development and academic science.

The Scientific Imperative: Targeting G9a and GLP in Epigenetic Regulation

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular differentiation and function. The enzymes that "write," "read," and "erase" these modifications are critical regulators of the cellular state.

G9a (EHMT2) and GLP (EHMT1) are key epigenetic "writers" that function as a heterodimeric complex to catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This H3K9me2 mark is a hallmark of transcriptional repression, creating docking sites for repressor proteins that compact chromatin and silence gene expression. Overexpression or aberrant activity of G9a/GLP has been implicated in numerous diseases, including various cancers where it silences tumor suppressor genes, making it a compelling therapeutic target.[3] The development of specific inhibitors is therefore crucial for both studying its function and exploring its therapeutic potential.

UNC0638: A High-Fidelity Chemical Probe

UNC0638 emerged from medicinal chemistry efforts to improve upon earlier G9a inhibitors like BIX-01294, which suffered from lower potency and off-target toxicity.[1] UNC0638 represents a significant advancement, offering a superior profile for cell-based research.

Note on CAS Numbers: While the initial query referenced CAS 1214333-48-8, the predominantly cited and commercially available CAS number for UNC0638 is 1255580-76-7 .[4][5][6][7] Researchers should use the latter for procurement and literature searches.

  • Chemical Name: 2-Cyclohexyl-N-[1-(1-methylethyl)-4-piperidinyl]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine

  • Molecular Formula: C₃₀H₄₇N₅O₂[7]

  • Molecular Weight: 509.73 g/mol [6]

  • Solubility: Soluble in DMSO (e.g., to 20-60 mg/mL) and Ethanol.[4][7] For cellular assays, prepare a concentrated stock in DMSO and dilute into aqueous media immediately before use.

UNC0638 acts as a potent, substrate-competitive inhibitor of G9a and GLP.[1] It binds to the substrate-binding groove, preventing the histone tail from accessing the enzyme's active site. This mechanism confers high specificity.

The inhibitory profile of UNC0638 is a key attribute:

  • G9a (EHMT2): IC₅₀ < 15 nM[1][5]

  • GLP (EHMT1): IC₅₀ = 19 nM[1][5]

Crucially, UNC0638 demonstrates exceptional selectivity, showing minimal to no activity against a broad panel of other histone methyltransferases (including SUV39H1/2, EZH2, SETD7, MLL) and other epigenetic and non-epigenetic targets.[1][7] This high selectivity is paramount for a chemical probe, as it ensures that observed biological effects can be confidently attributed to the inhibition of G9a/GLP.

Suppliers and Pricing

UNC0638 is readily available from multiple commercial suppliers for research use. Pricing can vary based on purity and quantity. The following table provides an overview of common suppliers and estimated pricing.

SupplierCatalog Number (Example)QuantityEstimated Price (USD)
TargetMol T32575 mg$54
10 mg$81
Selleck Chemicals S728110 mg~$166 (via Fisher)[8]
Axon Medchem 18892 mg$93.50
5 mg$137.50
MedKoo Biosciences 40491010 mg$150
25 mg$250
APExBIO A19145 mg$69
10 mg$90
BPS Bioscience 272225 mg$195
MedchemExpress HY-1350410 mM (1 mL in DMSO)$85
MilliporeSigma 3821922 mgContact for Price
Abcam ab142157Contact for PriceContact for Price
Tocris Bioscience 4342Contact for PriceContact for Price

Note: Prices are estimates as of early 2026 and are subject to change. Please verify with the supplier. Purity and formulation (e.g., solid vs. solution) will affect price.

Experimental Methodologies: A Practical Guide

The utility of a chemical probe is defined by its application in well-designed experiments. Here, we provide validated, step-by-step protocols for assessing UNC0638 activity.

The following diagram illustrates the core mechanism of G9a/GLP-mediated gene silencing and its inhibition by UNC0638.

G9a_Pathway cluster_0 Nucleus SAM SAM (Methyl Donor) G9a_GLP G9a/GLP Complex SAM->G9a_GLP provides methyl group H3K9me2 H3K9me2 G9a_GLP->H3K9me2 catalyzes methylation H3K9 Histone H3 (unmethylated K9) H3K9->G9a_GLP substrate Repressors Repressor Proteins (e.g., HP1) H3K9me2->Repressors recruits Gene_Silencing Transcriptional Silencing Repressors->Gene_Silencing leads to UNC0638 UNC0638 UNC0638->G9a_GLP inhibits

Caption: G9a/GLP-mediated H3K9 dimethylation pathway and its inhibition by UNC0638.

This protocol describes a fluorescence-based assay to measure the direct inhibitory effect of UNC0638 on recombinant G9a/GLP enzyme activity. The assay couples the production of S-adenosyl-L-homocysteine (SAH) to a fluorescent signal.[5]

Pillar of Trustworthiness: This self-validating system relies on controls. A "no inhibitor" control establishes 100% enzyme activity, while a "no enzyme" control defines the background signal.

Materials:

  • Recombinant human G9a or GLP enzyme

  • Histone H3 (1-21) peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • SAH hydrolase (SAHH) and adenosine deaminase

  • ThioGlo® fluorescent reagent

  • UNC0638 (test inhibitor) and a known inhibitor (positive control)

  • Assay Buffer (e.g., 25 mM Potassium Phosphate pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100)

  • 384-well black microplate

Procedure:

  • Prepare Inhibitor Plate: Serially dilute UNC0638 in DMSO, then dilute into Assay Buffer to create a 2X concentration series (e.g., from 20 µM down to 1 nM).

  • Prepare Master Mix: In Assay Buffer, prepare a master mix containing SAHH, adenosine deaminase, SAM, and ThioGlo®.

  • Dispense Reagents: To the microplate, add:

    • 10 µL of 2X inhibitor dilution (or buffer for controls).

    • 5 µL of 4X enzyme solution (e.g., 100 nM G9a). Add buffer to "no enzyme" wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of 4X peptide substrate solution (e.g., 40 µM H3 peptide) to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Measure fluorescence on a plate reader (e.g., 380 nm excitation / 500 nm emission).

  • Data Analysis: Subtract the "no enzyme" background from all wells. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the log of inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

This protocol measures the functional consequence of G9a/GLP inhibition in cells by quantifying the global levels of the H3K9me2 mark.[1]

Pillar of Expertise: This assay is superior to a standard Western blot for inhibitor profiling because it is higher-throughput, more quantitative, and normalizes the epigenetic signal directly to the cell number in each well, reducing loading errors.

Materials:

  • MDA-MB-231 or other suitable cell line

  • 96-well clear-bottom tissue culture plates

  • UNC0638 and a negative control (e.g., UNC0737, an inactive analog)[2]

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 3% BSA in PBS)

  • Primary Antibodies: Rabbit anti-H3K9me2 and Mouse anti-Total Histone H3

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • DNA stain for normalization (e.g., DRAQ5™)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of UNC0638 (e.g., 10 µM to 1 nM) and controls for 48-72 hours.

  • Fix and Permeabilize:

    • Aspirate media and wash once with PBS.

    • Fix cells with 4% PFA for 20 minutes at room temperature.

    • Wash 3 times with PBS.

    • Permeabilize with Permeabilization Buffer for 20 minutes.

  • Blocking: Wash 3 times with PBS, then add Blocking Buffer and incubate for 90 minutes.

  • Primary Antibody Incubation: Incubate overnight at 4°C with both primary antibodies diluted in Blocking Buffer.

  • Secondary Antibody Incubation: Wash 5 times with PBS containing 0.1% Tween-20. Incubate for 60 minutes at room temperature (in the dark) with both secondary antibodies diluted in Blocking Buffer.

  • Final Washes: Wash 5 times with PBS-T, followed by a final wash with PBS.

  • Imaging: Scan the plate using a two-channel infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the integrated intensity for each channel (800nm for H3K9me2, 700nm for Total H3). Calculate the ratio of H3K9me2 to Total H3 for each well. Normalize the data to the vehicle control and plot a dose-response curve to determine the cellular EC₅₀.

In_Vitro_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay start Start: Hypothesis prep Prepare UNC0638 Serial Dilutions start->prep biochem_assay Run G9a/GLP Enzyme Assay prep->biochem_assay cell_treat Treat Cells (48-72h) prep->cell_treat biochem_data Measure Signal (e.g., Fluorescence) biochem_assay->biochem_data biochem_ic50 Calculate IC50 biochem_data->biochem_ic50 analysis Synthesize Data & Draw Conclusions biochem_ic50->analysis cell_assay Perform In-Cell Western for H3K9me2 cell_treat->cell_assay cell_ec50 Calculate EC50 cell_assay->cell_ec50 cell_ec50->analysis

Caption: A typical experimental workflow for characterizing a G9a/GLP inhibitor in vitro.

A critical insight for any researcher is understanding a compound's limitations. UNC0638 is not recommended for in vivo studies. It exhibits poor pharmacokinetic properties, including high clearance and a short half-life, leading to low drug exposure in animal models.[5]

The Authoritative Choice for In Vivo Research: To address this limitation, the same research groups developed UNC0642 , an analog with greatly improved pharmacokinetic properties suitable for animal studies.[9] Researchers planning in vivo experiments targeting G9a/GLP should use UNC0642.

A general framework for an in vivo study using a G9a/GLP inhibitor would involve:

  • Model Selection: Choose a relevant model, such as a tumor xenograft model in immunodeficient mice for cancer studies.

  • Dosing and Formulation: Determine an appropriate dose and administration route (e.g., intraperitoneal injection) for UNC0642 based on literature.

  • Treatment Schedule: Administer the compound on a defined schedule (e.g., daily for 21 days).

  • Endpoint Analysis: Monitor primary endpoints (e.g., tumor volume) and secondary, target-engagement endpoints (e.g., H3K9me2 levels in tumor tissue via immunohistochemistry or Western blot) to confirm the drug is hitting its target in the animal.

Conclusion and Future Perspectives

UNC0638 stands as a model chemical probe—potent, selective, and cell-permeable—that has been indispensable for dissecting the biological functions of G9a and GLP. It provides a robust tool for cell-based assays to explore the consequences of H3K9me2 inhibition. While its utility is confined to in vitro and ex vivo applications, its development paved the way for in vivo-optimized tools like UNC0642, demonstrating a successful paradigm in chemical biology. The continued application of these probes will undoubtedly deepen our understanding of epigenetic regulation in health and disease, guiding the development of the next generation of epigenetic therapeutics.

References

  • BPS Bioscience. (n.d.). UNC0638. Retrieved February 28, 2026, from [Link]

  • Structural Genomics Consortium. (n.d.). UNC0638 Selective chemical probe for G9a/GLP methyltransferases. Retrieved February 28, 2026, from [Link]

  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. [Link]

  • Shafa, M., et al. (2024). G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications. International Journal of Molecular Sciences, 25(12), 6299. [Link]

Sources

Methodological & Application

Application Note: In Vitro iNOS Inhibition Assay Using 5-(3-Fluorophenyl)-4-methylpyridin-2-amine in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and autoimmune pathogenesis. Screening small molecule inhibitors against iNOS requires robust, self-validating in vitro models. This application note details the mechanistic rationale and step-by-step methodology for evaluating the inhibitory efficacy of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine —a representative aminopyridine-derived pharmacophore—using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

By coupling the colorimetric Griess assay (for NO quantification) with an MTT cell viability assay, this protocol ensures that observed reductions in NO are due to true enzymatic or transcriptional inhibition rather than compound cytotoxicity.

Mechanistic Rationale & Assay Causality

The RAW 264.7 Macrophage Model

The RAW 264.7 cell line is the gold standard for in vitro inflammatory screening [1]. When exposed to Gram-negative bacterial endotoxin (LPS), the Toll-Like Receptor 4 (TLR4) cascade is triggered. This initiates the nuclear translocation of NF-κB, which subsequently upregulates the transcription of pro-inflammatory mediators, primarily iNOS [2]. Unlike endothelial or neuronal NOS, iNOS is calcium-independent and produces massive, sustained amounts of NO once expressed.

The Griess Reaction Chemistry

Nitric oxide is a highly reactive free radical with a half-life of mere seconds, making direct quantification in culture media impractical. However, NO rapidly oxidizes into stable nitrite (NO₂⁻) and nitrate (NO₃⁻) metabolites. The Griess assay specifically quantifies nitrite. In an acidic environment, sulfanilamide undergoes diazotization with nitrite. This diazonium salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form an azo dye that absorbs strongly at 540–550 nm [3].

Role of the Test Compound

Aminopyridines, such as this compound, are well-documented scaffolds in medicinal chemistry, often acting as competitive inhibitors for kinase ATP-binding sites or synthase active sites [4]. In this assay, the compound is evaluated for its ability to interrupt the NO production pathway, either by direct iNOS enzymatic inhibition or upstream NF-κB blockade.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Translocation TLR4->NFKB Activates iNOS iNOS Expression NFKB->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Synthesizes Nitrite Nitrite (NO₂⁻) Accumulation (Griess Readout) NO->Nitrite Oxidizes Inhibitor 5-(3-Fluorophenyl)-4- methylpyridin-2-amine Inhibitor->iNOS Inhibits target

Fig 1: TLR4/NF-κB signaling pathway and the pharmacological intervention point.

Materials and Reagents

  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Culture Media: DMEM (high glucose, without phenol red to prevent colorimetric interference) supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich), reconstituted to 1 mg/mL in PBS.

  • Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.

  • Griess Reagent System:

    • Reagent A: 1% Sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

Experimental Protocols

Cell Seeding (Day 1)

Causality Check: RAW 264.7 cells are highly sensitive to overconfluence, which can spontaneously trigger activation. Maintain cells at <80% confluence prior to the assay.

  • Harvest RAW 264.7 cells using a cell scraper (avoid trypsin, as it can alter macrophage surface receptors).

  • Resuspend in fresh, phenol red-free DMEM.

  • Seed cells at a density of

    
     cells/well in a 96-well flat-bottom plate (100 µL/well).
    
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

Compound Treatment and LPS Stimulation (Day 2)

Causality Check: Pre-treating with the inhibitor 1 hour before LPS ensures the compound has permeated the cell and engaged its target before the rapid transcriptional cascade begins.

  • Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in culture media. Crucial: Ensure final DMSO concentration remains

    
     to prevent solvent-induced cytotoxicity.
    
  • Aspirate old media from the 96-well plate.

  • Add 50 µL of the compound dilutions to the respective wells. Include the following controls:

    • Blank: Media only (No cells).

    • Negative Control: Cells + Media + 0.1% DMSO (No LPS).

    • Positive Control: Cells + Media + 0.1% DMSO + LPS.

  • Incubate for 1 hour at 37°C.

  • Add 50 µL of LPS solution (final well concentration: 1 µg/mL) to all wells except the Blank and Negative Control.

  • Incubate for 24 hours at 37°C.

Griess Assay for Nitrite Quantification (Day 3)
  • Transfer 50 µL of the cell culture supernatant from each well to a new, sterile 96-well plate.

  • Add 50 µL of Griess Reagent A to each well. Incubate in the dark for 5 minutes at room temperature.

  • Add 50 µL of Griess Reagent B to each well. Incubate in the dark for 5 minutes. A magenta/pink color will develop proportional to the nitrite concentration.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate nitrite concentration using a standard curve generated with sodium nitrite (NaNO₂).

Orthogonal Validation: MTT Viability Assay (Day 3)

Causality Check: A compound that kills cells will naturally reduce NO production. The MTT assay proves that the NO reduction is a specific pharmacological effect, not an artifact of cell death.

  • To the original plate containing the cells and remaining 50 µL of media, add 10 µL of MTT solution (5 mg/mL).

  • Incubate for 2–4 hours at 37°C until purple formazan crystals form.

  • Carefully aspirate the media and add 100 µL of DMSO to dissolve the crystals.

  • Measure absorbance at 570 nm.

Workflow Day1 Day 1: Seed RAW 264.7 (5x10⁴ cells/well) Day2_1 Day 2 (T=0): Pre-treat with Inhibitor (1h) Day1->Day2_1 24h Incubation Day2_2 Day 2 (T=1h): Stimulate with LPS (1 µg/mL) Day2_1->Day2_2 1h Day3_1 Day 3 (T=25h): Transfer Supernatant for Griess Assay Day2_2->Day3_1 24h Incubation Day3_2 Day 3 (T=25h): Add MTT to Cells for Viability Day2_2->Day3_2 24h Incubation

Fig 2: Parallel workflow for NO quantification and cell viability assessment.

Data Presentation & Expected Results

To accurately determine the therapeutic window of this compound, NO inhibition must be plotted against cell viability. The IC₅₀ (Half-maximal inhibitory concentration) is calculated only from concentrations where cell viability remains >80%.

Table 1: Representative Quantitative Data Summary

Treatment GroupConcentration (µM)Nitrite (µM) ± SDNO Inhibition (%)Cell Viability (%) ± SD
Negative Control (No LPS) 01.2 ± 0.3N/A100.0 ± 2.1
Positive Control (LPS Only) 042.5 ± 3.10.098.5 ± 3.4
Test Compound + LPS 139.1 ± 2.88.299.1 ± 2.5
Test Compound + LPS 528.4 ± 2.234.197.4 ± 3.0
Test Compound + LPS 1018.2 ± 1.558.896.2 ± 2.8
Test Compound + LPS 258.5 ± 0.982.392.5 ± 4.1
Test Compound + LPS 504.1 ± 0.593.088.3 ± 3.6
Test Compound + LPS 1001.8 ± 0.498.565.4 ± 5.2*

*Note: At 100 µM, cell viability drops below 80%. The dramatic reduction in NO at this concentration is partially confounded by cytotoxicity and should be excluded from precise IC₅₀ modeling.

Interpretation: Based on the representative data, this compound demonstrates dose-dependent iNOS inhibition with an estimated IC₅₀ of ~8.5 µM, maintaining an excellent safety profile (high viability) up to 50 µM.

References

  • American Diabetes Association. (2004). Regulation of Inducible Nitric Oxide Synthase Expression in Advanced Glycation End Product–Stimulated RAW 264.7 Cells. Diabetes. Retrieved from:[Link][1]

  • Journal of Agricultural and Food Chemistry. (2006). DATS Reduces LPS-Induced iNOS Expression, NO Production, Oxidative Stress, and NF-κB Activation in RAW 264.7 Macrophages. ACS Publications. Retrieved from:[Link][2]

  • National Institutes of Health (NIH). (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production. PMC. Retrieved from:[Link][3]

  • World Intellectual Property Organization (WIPO). (2014). WO2014001973A1 - Novel 4-(Substituted-Amino)-7H-Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Google Patents. Retrieved from:[4]

Sources

Title: A Strategic Approach to HPLC Method Development for the Analysis of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from a Senior Application Scientist

Introduction

Aminopyridine derivatives represent a critical class of compounds in the pharmaceutical industry, known for their diverse biological activities, including their role as potassium channel blockers in managing conditions like multiple sclerosis. The accurate and reliable quantification of these compounds in drug substances and finished products is paramount for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and specificity.

However, the basic nature of the amino group in these molecules presents a unique set of challenges in reversed-phase HPLC, primarily related to peak shape and retention. This guide provides a comprehensive, field-tested protocol for developing a robust and reliable HPLC method for aminopyridine derivatives. We will move beyond a simple listing of steps to explore the "why" behind each decision, ensuring a deeper understanding of the method development process.

Part 1: The First Principle - Understanding the Analyte's Physicochemical Properties

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For aminopyridine derivatives, the most critical parameter is the pKa, which dictates the ionization state of the molecule at a given pH.

  • pKa and its Implications: Aminopyridines are basic compounds. For instance, 4-aminopyridine has a pKa of approximately 9.2. This means that at a pH below its pKa, the molecule will be protonated and exist as a cation, while at a pH above its pKa, it will be in its neutral, un-ionized form. In reversed-phase HPLC, the ionized form is highly polar and will have very little retention on a non-polar stationary phase like C18, potentially eluting in the void volume. Conversely, the neutral form will have better retention. Therefore, controlling the mobile phase pH is the most critical factor in achieving retention and good peak shape.

  • LogP and Solubility: The octanol-water partition coefficient (LogP) provides an indication of the molecule's hydrophobicity. A higher LogP value suggests greater retention in reversed-phase HPLC. The solubility of the aminopyridine derivative in various solvents will guide the selection of the sample diluent and the organic component of the mobile phase.

Part 2: A Strategic Workflow for HPLC Method Development

Our approach to method development is systematic, starting with a clear understanding of the analytical target profile (ATP), which defines the goals of the method (e.g., for quantification of the main peak, for separation of impurities, etc.).

Visualizing the Method Development Workflow

The following diagram outlines our strategic workflow for developing an HPLC method for aminopyridine derivatives.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Fine-Tuning & Validation Analyte_Properties Understanding the Analyte pKa, LogP, Solubility Column_Selection Column Selection C18, 5 µm, 4.6 x 150 mm Analyte_Properties->Column_Selection Informs Detector_Setup Detector Setup UV-Vis @ 254 nm Column_Selection->Detector_Setup Organic_Modifier Organic Modifier Selection Acetonitrile vs. Methanol Detector_Setup->Organic_Modifier pH_Control pH_Control Organic_Modifier->pH_Control Iterative Process Gradient_Screening Gradient Screening Broad to Focused Gradient pH_Control->Gradient_Screening Fine_Tuning Fine-Tuning Flow Rate & Temperature Gradient_Screening->Fine_Tuning Validation Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision Fine_Tuning->Validation Final_Method Final Robust Method Validation->Final_Method

Caption: A strategic workflow for HPLC method development.

Column Selection: The Foundation of Separation

The choice of the stationary phase is a critical first step. For aminopyridine derivatives, a C18 (octadecylsilane) column is a robust starting point due to its hydrophobicity and wide availability.

  • Particle Size and Dimensions: A column with a 5 µm particle size and dimensions of 4.6 x 150 mm is a good workhorse for initial method development, balancing efficiency and backpressure. For higher throughput, a shorter column (e.g., 50 mm) with smaller particles (e.g., < 3 µm) can be considered, but this will require an UHPLC system.

Mobile Phase Optimization: The Key to Success

The mobile phase composition, particularly its pH, is the most influential parameter for the successful separation of aminopyridine derivatives.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure and better chromatographic efficiency. It also has a lower UV cutoff, which is advantageous for detection at lower wavelengths.

  • pH Control and Buffer Selection: To ensure the aminopyridine is in its neutral, well-retained form, the mobile phase pH must be controlled to be at least 2 pH units above its pKa. For an aminopyridine with a pKa of 9.2, a mobile phase pH of 11.2 or higher would be ideal. However, most silica-based columns are not stable above pH 8. Therefore, a compromise is often necessary. A pH around 7-8 can often provide sufficient retention and good peak shape, especially with a high-purity, end-capped C18 column.

    • Buffer Choice: Phosphate buffers are excellent for controlling pH in the range of 6.2 to 8.2. A 20 mM potassium phosphate buffer is a good starting point. It is crucial to ensure the buffer is soluble in the mobile phase mixture.

Visualizing the pH Selection Logic

The following diagram illustrates the decision-making process for mobile phase pH selection based on the analyte's pKa.

pH_Selection_Logic Analyte_pKa Analyte pKa e.g., 9.2 Target_pH Target_pH Analyte_pKa->Target_pH Ideal Scenario Column_Stability Column Stability Limit Silica: pH 2-8 Target_pH->Column_Stability Practical Constraint Compromise_pH Compromise pH pH 7-8 for Silica Columns Column_Stability->Compromise_pH Leads to Final_pH Final Selected pH Compromise_pH->Final_pH

Caption: Logic for mobile phase pH selection.

  • Gradient vs. Isocratic Elution: Initial method development should start with a broad gradient (e.g., 5% to 95% organic modifier over 20 minutes) to determine the approximate elution conditions. Once the retention time of the analyte is known, the gradient can be optimized to be shallower around the elution time to improve the resolution of any closely eluting impurities. If the separation can be achieved with a constant mobile phase composition in a reasonable run time, an isocratic method is preferred for its simplicity and robustness.

Detection

Aminopyridine derivatives typically have a chromophore that allows for UV detection. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development. A wavelength of 254 nm is a good starting point for many aromatic compounds.

Part 3: A Detailed Experimental Protocol - A Case Study with 4-Aminopyridine

This protocol provides a step-by-step guide for developing an HPLC method for the analysis of 4-Aminopyridine.

Reagents and Equipment
  • Reagents: 4-Aminopyridine reference standard, HPLC grade acetonitrile, HPLC grade water, potassium phosphate monobasic, potassium phosphate dibasic.

  • Equipment: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector; analytical balance; pH meter; volumetric flasks; pipettes.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Aminopyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Chromatographic Conditions

The following table summarizes the starting chromatographic conditions for method development.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.5
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm
System Suitability Testing (SST) Protocol

Before any sample analysis, the system suitability must be established.

  • Inject the working standard solution five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically RSD ≤ 2.0% for peak area and RSD ≤ 1.0% for retention time.

  • Calculate the tailing factor and theoretical plates for the 4-Aminopyridine peak. The acceptance criteria are typically a tailing factor ≤ 2.0 and theoretical plates ≥ 2000.

Part 4: Method Validation Protocol (ICH Q2(R1) Guideline)

Once the method is developed and optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and a spiked sample.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by analyzing a series of standards over a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision:

    • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations and calculating the percent recovery.

    • Precision: The degree of scatter between a series of measurements. This is assessed at two levels:

      • Repeatability: Precision under the same operating conditions over a short interval of time.

      • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and/or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols on the column; column overload.Increase the ionic strength of the mobile phase; use a highly end-capped column; reduce the sample concentration.
Poor Resolution Inappropriate mobile phase composition; gradient is too steep.Optimize the mobile phase pH and organic modifier percentage; use a shallower gradient.
Variable Retention Times Inadequate column equilibration; pump malfunction; mobile phase composition change.Ensure sufficient column equilibration time between runs; check the pump for leaks or bubbles; prepare fresh mobile phase.
Ghost Peaks Contamination in the mobile phase, sample, or system.Use high-purity solvents; filter samples; flush the system.

Conclusion

The development of a robust and reliable HPLC method for aminopyridine derivatives is a systematic process that hinges on a fundamental understanding of the analyte's physicochemical properties, particularly its pKa. By carefully selecting the column and optimizing the mobile phase pH and composition, it is possible to achieve excellent peak shape, resolution, and sensitivity. The detailed protocol and validation guidelines provided in this application note serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to develop and validate high-quality HPLC methods for this important class of pharmaceutical compounds.

References

  • PubChem. 4-Aminopyridine. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Application Notes and Protocols for the Use of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition

The pyridine ring is a foundational scaffold in modern medicinal chemistry, recognized for its unique physicochemical properties that make it a "privileged scaffold" in a multitude of clinically successful drugs.[1] Its ability to act as a bioisostere for a phenyl ring allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.[1] Within the realm of oncology and inflammatory diseases, the 2-aminopyridine core, as seen in 5-(3-fluorophenyl)-4-methylpyridin-2-amine, is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[2] This structural motif is a key component in numerous kinase inhibitors, including those targeting Janus kinase (JAK), Cyclin-Dependent Kinase (CDK), and the Met kinase superfamily.[2][3] The versatility of the aminopyridine scaffold allows for extensive chemical modification, making it an ideal starting point for the development of potent and selective kinase inhibitors.[2]

This guide provides a comprehensive overview of the application of this compound as a foundational scaffold for the discovery and development of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its characterization, and discuss strategies for its optimization.

Mechanism of Action and Potential Kinase Targets

The 2-aminopyridine moiety of the scaffold is designed to mimic the adenine ring of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

While the specific kinase targets of this compound require experimental validation, the broader aminopyridine class has demonstrated inhibitory activity against a range of kinases implicated in cancer and inflammation. These include, but are not limited to:

  • c-Jun N-terminal Kinases (JNKs): Members of the mitogen-activated protein (MAP) kinase family, implicated in inflammatory diseases and cancer.[4]

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival.[5][6]

  • Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): A serine/threonine kinase involved in various biological processes, including inflammation and cancer.[7]

  • Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, making it an attractive target in cancer therapy.[8]

  • Janus Kinase 2 (JAK2): A tyrosine kinase central to the signaling of several cytokines and growth factors, with mutations driving myeloproliferative neoplasms.[9]

  • Aurora Kinases: A family of serine/threonine kinases that play crucial roles in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[10]

The following diagram illustrates a generalized signaling pathway that could be modulated by a kinase inhibitor derived from the this compound scaffold.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding & Dimerization PI3K PI3K RTK->PI3K Activation MAPK_Cascade MAPK Cascade (e.g., RAS-RAF-MEK-ERK) RTK->MAPK_Cascade Activation JAK JAK RTK->JAK Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression JNK JNK MAPK_Cascade->JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB, STATs) JNK->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors Inhibitor 5-(3-Fluorophenyl)-4- methylpyridin-2-amine (Scaffold-based Inhibitor) Inhibitor->PI3K Inhibitor->JNK Inhibitor->JAK Transcription_Factors->Gene_Expression

Caption: Generalized kinase signaling pathway susceptible to inhibition by aminopyridine-based compounds.

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves a Suzuki or similar cross-coupling reaction to introduce the phenyl group at the 5-position of a suitably substituted aminopyridine precursor. The following is a generalized, hypothetical synthetic scheme.

Synthesis_Workflow Start 2-Amino-5-bromo-4-methylpyridine Reaction Suzuki Coupling Start->Reaction Reagent1 3-Fluorophenylboronic acid Reagent1->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Product This compound Reaction->Product

Caption: Hypothetical Suzuki coupling for the synthesis of the target scaffold.

Further derivatization of the scaffold can be explored to optimize potency and selectivity. Key positions for modification include:

  • The 2-amino group: Acylation, sulfonylation, or reaction with isocyanates can introduce substituents that may interact with the ribose-binding pocket or solvent-exposed regions of the kinase.

  • The phenyl ring: Introduction of various substituents can modulate electronic properties and create additional interactions with the kinase active site.

  • The pyridine ring: While less common, modifications to the pyridine ring itself can be explored.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[11]

Materials:

  • This compound or its derivatives

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (specific to the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor in DMSO. A typical starting concentration for the highest dose might be 100 µM, followed by 1:3 or 1:5 serial dilutions.

    • Prepare a DMSO-only control.

  • Assay Plate Setup:

    • Add 1 µL of each inhibitor dilution or DMSO control to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction master mix containing the kinase buffer, purified kinase, and substrate. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 2 µL of the kinase reaction mix to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This protocol measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.[12][13]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound or its derivatives

  • Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody specific for the phosphorylated form of the downstream substrate

  • Primary antibody for the total form of the downstream substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Structure-Activity Relationship (SAR) Insights

Based on published data for similar aminopyrimidine and aminopyridine kinase inhibitors, the following table summarizes potential SAR trends for the this compound scaffold.

Position of ModificationType of ModificationExpected Impact on ActivityRationale
2-Amino Group Small alkyl or acyl groupsMay increase potencyPotential for additional interactions in the ribose-binding pocket.
Bulky substituentsMay decrease potencySteric hindrance in the ATP-binding site.
Phenyl Ring at C5 Electron-withdrawing groups (e.g., -CF3, -CN)Can increase potencyMay enhance binding affinity through favorable electronic interactions.
Electron-donating groups (e.g., -OCH3)Variable effectsMay alter the electronics and conformation of the inhibitor.
Positional Isomers (ortho, meta, para)Significant impact on potency and selectivityThe position of substituents on the phenyl ring is critical for optimal interaction with the kinase active site.
Methyl Group at C4 Removal or replacementLikely to decrease potencyThe methyl group may be important for positioning the inhibitor correctly within the active site.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, coupled with the vast potential for chemical derivatization, makes it an attractive platform for medicinal chemists. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related aminopyridine-based compounds. Through systematic evaluation using the described biochemical and cell-based assays, and guided by SAR principles, it is possible to develop potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Profacgen. Cell-based Kinase Assays.
  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Barlaam, B., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • Al-Ostath, A., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Benchchem. Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
  • Lindsley, C. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed.
  • Wang, Z., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
  • Wang, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
  • Payton, M., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Benchchem. The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.
  • Norman, M. H., et al. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.

Sources

Application Note: Optimized Reaction Conditions for Coupling 3-Fluorophenylboronic Acid with Halopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-fluorophenylboronic acid with halopyridines is a foundational transformation in medicinal chemistry. It is frequently utilized to construct rigid, functionalized pharmacophores for kinase inhibitors, antiplatelet agents (such as Vorapaxar), and luminescent iridium complexes[1][2][3]. This application note provides a comprehensive, self-validating guide to selecting the optimal catalysts, bases, and solvents for this specific coupling, addressing the unique electronic and steric challenges posed by both the fluorinated boronic acid and the heteroaromatic halides.

Mechanistic Insights & Causality

To achieve high yields, researchers must tailor the reaction conditions to the specific halopyridine electrophile. The underlying causality of these choices is governed by the thermodynamics of the catalytic cycle:

  • Oxidative Addition & The Halogen Effect: The oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is often the rate-determining step. Reactivity strictly follows the order Ar-I > Ar-Br > Ar-Cl[4]. Standard, inexpensive catalysts like Pd(PPh₃)₄ or PdCl₂ are highly effective for bromopyridines[1]. However, chloropyridines possess a significantly higher C-Cl bond dissociation energy. Coupling chloropyridines requires electron-rich, sterically hindered ligands—such as N-heterocyclic carbenes (e.g., Pd-PEPPSI complexes) or bulky phosphines (e.g., PtBu₃)—to increase the electron density on the palladium center and lower the activation barrier[5][6].

  • Transmetalation & Base Dynamics: The meta-fluoro group on 3-fluorophenylboronic acid is electron-withdrawing, which slightly decelerates transmetalation compared to electron-rich boronic acids[7]. Strong inorganic bases (Na₂CO₃, K₂CO₃) are required to exchange with the halide on the Pd(II) intermediate, forming a highly reactive Pd-hydroxo/alkoxo species.

  • Solvent Selection: Biphasic solvent systems (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) are critical[2]. The organic solvent dissolves the halopyridine and catalyst, water dissolves the inorganic base to facilitate the formation of the reactive boronate, and ethanol acts as a phase-transfer bridge to ensure adequate mass transfer between the aqueous and organic layers.

Quantitative Reaction Data

The following table summarizes validated reaction conditions for coupling 3-fluorophenylboronic acid with various halopyridines, demonstrating the necessity of matching the catalyst system to the halide's reactivity.

Coupling PartnerCatalyst SystemBaseSolvent SystemTemp / TimeYield
2-Bromopyridine PdCl₂ or Pd(PPh₃)₄Na₂CO₃EtOH / H₂O80 °C, 12 h>80%
2-Chloropyridine Pd(PPh₃)₄Na₂CO₃Toluene / H₂O80–100 °C, 24 h60–85%
3-Chloropyridine Pd-PEPPSI-IPrK₂CO₃Methanol80 °C, 15 h77–93%
Pyridyl Triflate Pd(PPh₃)₄K₂CO₃Toluene / EtOH / H₂O100 °C, 12 hHigh

Catalytic Pathway Visualization

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Halopyridine TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet 3-Fluorophenylboronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Fluorophenylpyridine RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for halopyridine coupling.

Standard Operating Protocol: Synthesis of 2-(3-Fluorophenyl)pyridine

This self-validating protocol utilizes 2-bromopyridine as the model electrophile.

Materials & Reagents
  • Electrophile: 2-Bromopyridine (1.0 mmol, 1.0 eq)

  • Nucleophile: 3-Fluorophenylboronic acid (1.3 mmol, 1.3 eq)

  • Catalyst: Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Base: Na₂CO₃ (2.5 mmol, 2.5 eq, 2.0 M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Degassing (Critical Step): In a Schlenk flask, combine Toluene (8 mL) and Ethanol (2 mL). Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid.

  • Reagent Charging: Briefly open the flask under positive Argon flow. Add 3-fluorophenylboronic acid, Pd(PPh₃)₄, and 2-bromopyridine.

  • Base Addition: Inject the degassed 2.0 M aqueous Na₂CO₃ solution via syringe.

  • Reaction Execution: Seal the flask and heat to 80 °C with vigorous stirring (≥800 rpm). Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitations of the biphasic aqueous/organic system.

  • Workup: After completion, cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 15 mL) to remove the ethanol and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & In-Process Controls
  • Visual Validation: A properly initiated reaction will transition from a pale yellow to a deep amber solution. If a fine black precipitate (palladium black) forms within the first 30 minutes, the catalyst has degraded (likely due to oxygen ingress or poor ligand stabilization).

  • Analytical Validation (t = 2 hours): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Appearance of the target [M+H]⁺ peak at m/z 174.1.

    • Failure Indicator: A dominant peak at m/z 191 indicates homocoupling of the boronic acid, signaling that oxidative addition is failing or oxygen is present.

Troubleshooting & Optimization

  • Protodeboronation: 3-fluorophenylboronic acid can undergo competitive protodeboronation (cleavage of the C-B bond) under basic conditions at high temperatures. Solution: Always use a 1.2–1.5 molar excess of the boronic acid to compensate for this degradation[8].

  • Low Conversion with Aminohalopyridines: If the halopyridine contains an amino group (e.g., 3-amino-5-bromopyridine), the nitrogen atoms can coordinate to the palladium catalyst, inhibiting the cycle[8]. Solution: Switch to a more strongly coordinating bidentate ligand (e.g., dppf) or a highly active pre-catalyst to outcompete substrate coordination.

  • Sluggish Reactivity with Chloropyridines: If adapting this protocol for 2-chloropyridine or 3-chloropyridine, Pd(PPh₃)₄ will likely stall. Solution: Transition to a Pd-PEPPSI-IPr catalyst in Methanol at 80 °C, which is explicitly designed to activate unreactive C-Cl bonds[5].

References

  • [Ir(C^N)₂(N^N)]⁺ emitters with sulfonyl-substituted cyclometallating ligands Source: RSC Advances URL:[Link]

  • VORAPAXAR Source: Drugs of the Future / Portico URL:[Link]

  • Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions Source: Organometallics / PMC (NIH) URL:[Link]

  • US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors Source: Google Patents URL

Sources

Application Note: Formulation of Aminopyridines for In Vivo Inflammation Studies

[1][2]

Abstract

This guide provides a comprehensive technical framework for the formulation and administration of aminopyridines (APs) in preclinical inflammation models. While historically utilized as potassium channel blockers for neurological indications (e.g., Multiple Sclerosis), aminopyridines—specifically 4-aminopyridine (4-AP) and its 3,4-diaminopyridine derivatives—have emerged as potent immunomodulators.[1] They function primarily by blocking Kv1.3 voltage-gated potassium channels on effector memory T-cells (TEM) and activated microglia, thereby dampening calcium signaling and downstream pro-inflammatory cytokine release. This note details the physicochemical considerations, stepwise formulation protocols for both hydrophilic and lipophilic AP derivatives, and critical safety parameters to avoid neurotoxicity (seizures) during in vivo dosing.

Mechanism of Action: The Kv1.3 Connection

To formulate effectively, one must understand the biological target. In inflammation, the therapeutic value of aminopyridines lies in their ability to inhibit the Kv1.3 channel .

  • T-Cell Activation: Activated TEM cells upregulate Kv1.3 channels to maintain the negative membrane potential required for sustained Calcium (Ca²⁺) influx via CRAC channels.

  • The Blockade: Aminopyridines block K⁺ efflux, causing membrane depolarization. This depolarization reduces the driving force for Ca²⁺ entry.[2]

  • Result: Reduced intracellular Ca²⁺ prevents the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells), halting its translocation to the nucleus and stopping the transcription of cytokines like IL-2, IFN-γ, and TNF-α.

Visualization: Signaling Pathway

Kv13_MechanismAPAminopyridine(Drug)Kv13Kv1.3 Channel(Cell Membrane)AP->Kv13InhibitsK_EffluxK+ Efflux(Blocked)Kv13->K_EffluxPreventsMembraneMembraneDepolarizationK_Efflux->MembraneLoss of HyperpolarizationCa_InfluxCa2+ Influx(CRAC Channels)Membrane->Ca_InfluxReduces Driving ForceNFATNFAT Activation(Dephosphorylation)Ca_Influx->NFATInhibitsCytokinesPro-inflammatory Cytokines(IL-2, TNF-α, IFN-γ)NFAT->CytokinesDownregulates TranscriptionInflammationIn VivoInflammationCytokines->InflammationAttenuates

Figure 1: Mechanism of action for aminopyridine-mediated suppression of T-cell activation via Kv1.3 blockade.[1]

Pre-Formulation Assessment

Aminopyridines are weak organic bases. Their formulation is dictated by their pKa and the intended route of administration.

Physicochemical Profile
Property4-Aminopyridine (4-AP)3,4-Diaminopyridine (3,4-DAP)Lipophilic NCE Derivatives
MW 94.11 g/mol 109.13 g/mol >350 g/mol (Typical)
pKa ~9.17 (Basic)~9.1 (Basic)7.0 – 9.0
LogP 0.23 (Hydrophilic)0.38 (Hydrophilic)> 2.5 (Lipophilic)
Solubility (Water) ~50 mg/mL (High)~30 mg/mLLow (<0.1 mg/mL)
Preferred Salt Hydrochloride (HCl)Hydrochloride/PhosphateMesylate/Tosylate
Critical Formulation Logic
  • pH Sensitivity: Due to the basic nitrogen (pyridine ring), solubility increases significantly at pH < pKa.[1] However, for in vivo IP/IV injection, the final pH must be physiological (pH 7.0–7.[1]4) to prevent local irritation (peritonitis).

  • Salt Selection: If working with a novel aminopyridine derivative (NCE), generate the HCl salt in situ during formulation to maximize dissolution before buffering back to neutral.

Formulation Protocols

Protocol A: Aqueous Vehicle (For 4-AP / 3,4-DAP)

Target: Standard hydrophilic aminopyridines. Route: Intraperitoneal (IP), Intravenous (IV), or Oral Gavage (PO).[1] Concentration: 1 – 5 mg/mL (Dosing volume: 1–5 mL/kg).

Materials:

  • 4-Aminopyridine (Purity >98%)

  • 0.9% Saline (Sterile) or PBS (pH 7.4)[1]

  • 0.1 N HCl and 0.1 N NaOH (for pH adjustment)

  • 0.22 µm PES Syringe Filter[1]

Step-by-Step:

  • Weighing: Calculate the required amount of 4-AP.

    • Note: 4-AP is a solid crystal.[3] Handle with care; it is a potassium channel blocker and can be toxic if inhaled.

  • Dissolution: Add 4-AP to 90% of the final volume of 0.9% Saline .

    • Expert Insight: 4-AP dissolves readily in saline at room temperature. Vortex for 1-2 minutes.

  • pH Check: Measure pH. It will likely be basic (~pH 9-10).

  • Adjustment: Titrate slowly with 0.1 N HCl until pH reaches 7.4 ± 0.2 .

    • Warning: Do not overshoot to acidic pH (<6.0) as this causes pain upon injection.

  • QS (Quantity Sufficient): Add Saline to final volume.

  • Sterilization: Filter through a 0.22 µm PES membrane .

  • Storage: Prepare fresh daily. While chemically stable, 4-AP solutions have no preservatives and support microbial growth.

Protocol B: Co-Solvent System (For Lipophilic Aminopyridine Derivatives)

Target: Novel kinase inhibitors or specific Kv1.3 blockers with an aminopyridine scaffold but high LogP (>2.5). Route: IP or PO.

Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.

Step-by-Step:

  • Stock Preparation: Dissolve the compound in 100% DMSO at 20x the final concentration.

    • Why? Aminopyridines are highly soluble in polar aprotic solvents.

  • Co-Solvent Addition: Add PEG-400 (Polyethylene Glycol) to the DMSO stock. Vortex heavily.

    • Ratio: The DMSO:PEG ratio should be 1:8 at this stage.

  • Aqueous Phase: Slowly add warm (37°C) 0.9% Saline while vortexing.

    • Technique: Add saline in small aliquots to prevent precipitation ("crashing out").

  • Clarification: If the solution is cloudy, sonicate at 40°C for 10 minutes.

    • Troubleshooting: If precipitation persists, add Tween 80 to a final concentration of 1-2%.

In Vivo Experimental Workflow

Dosing Strategy

Aminopyridines have a narrow therapeutic index . High doses cause seizures due to broad-spectrum K+ channel blockade in the CNS.

ParameterRecommendationRationale
Therapeutic Dose 1 mg/kg (IP/SC)Effective Kv1.3 blockade without overt neurotoxicity.
Toxic Dose > 3-4 mg/kgRisk of tonic-clonic seizures and mortality.
Frequency Daily or BIDShort half-life (~3-4 hours in rodents) requires frequent dosing.
Control Group Vehicle OnlyEssential to rule out vehicle-induced inflammation.
Safety Monitoring (The "Seizure Watch")

Because 4-AP crosses the Blood-Brain Barrier (BBB), all animals must be monitored for 60 minutes post-dose.

  • Grade 1: Facial twitching / Whisker trembling (Stop dosing).

  • Grade 2: Tremors / Straub tail.

  • Grade 3: Convulsions (Euthanize immediately).

Workflow Diagram

Workflowcluster_FormulationFormulation PathStartCompound Selection(4-AP vs. NCE)SolubilityCheck LogP & pKaStart->SolubilityPath_AHydrophilic (LogP < 1)Use Saline + pH AdjSolubility->Path_AWater SolublePath_BLipophilic (LogP > 2)Use 5% DMSO/PEG400Solubility->Path_BPoor SolubilityQCQC: HPLC PurityVerify pH (7.4)Path_A->QCPath_B->QCDosingIn Vivo Dosing1 mg/kg IPQC->DosingMonitorSafety Monitor(Seizure Watch)Dosing->MonitorEndpointsEndpoints:Cytokines (ELISA)Microglia (Iba1)Monitor->EndpointsIf Safe

Figure 2: Decision tree for aminopyridine formulation and in vivo safety monitoring.

Quality Control & Stability

To ensure reproducibility, verify the formulation using HPLC-UV.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm).[1]

  • Mobile Phase: 10% Methanol / 90% Phosphate Buffer (pH 7.0). Aminopyridines are polar; high aqueous content is needed for retention.

  • Detection: UV at 262 nm (λmax for 4-AP).

  • Acceptance Criteria: Purity >98%; Concentration within ±5% of target.

References

  • Wulff, H., et al. (2003).[1] "The voltage-gated Kv1.3 K(+) channel in effector memory T cells as new target for MS." Journal of Clinical Investigation.

  • Beeton, C., & Chandy, K. G. (2005).[1][4] "Potassium channels, memory T cells, and multiple sclerosis."[1][2][4][5] Neuroscientist. [1]

  • Judge, S. I., & Bever, C. T. (2006).[1] "Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment." Pharmacology & Therapeutics.[6]

  • Rangaraju, S., et al. (2009).[1][4] "Kv1.3 channel blockade as a therapeutic strategy in neuroinflammatory diseases."[2] Molecular Pharmacology. [1]

  • Sigma-Aldrich. "Product Information: 4-Aminopyridine." Technical Datasheet. [1]

  • Trissel, L. A., et al. (2002).[1] "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." International Journal of Pharmaceutical Compounding.

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Suzuki Coupling for Sterically Hindered Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high yields and purity in these demanding reactions. The inherent electronic properties of the pyridine ring, coupled with steric congestion, often lead to catalyst inhibition, low reaction rates, and the formation of undesirable side products.[1][2]

This resource provides a structured approach to troubleshooting and optimization, presented in a question-and-answer format. We will delve into the mechanistic reasons behind common failures and offer practical, field-proven solutions to enhance your reaction outcomes.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments.

Question 1: My Suzuki coupling with a sterically hindered pyridine is resulting in low to no yield. What are the primary causes?

Answer:

Low or no conversion is the most frequent challenge and can be attributed to several factors that are exacerbated by steric hindrance:

  • Inefficient Oxidative Addition: This is often the rate-limiting step in the catalytic cycle.[3][4] The steric bulk around the pyridine nitrogen and at the positions flanking the halide can significantly hinder the approach of the palladium catalyst, making the oxidative addition of the C-X bond to the Pd(0) complex difficult.[2][4]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species.[2] This is particularly problematic with less bulky ligands that do not adequately shield the metal.

  • Difficult Reductive Elimination: The final step to form the desired C-C bond can also be impeded by severe steric clash between the pyridine and the coupling partner on the palladium complex.[4]

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates.[2][5] Bulky and electron-rich ligands are typically required to promote both oxidative addition and reductive elimination.[1][5][6]

  • Inappropriate Base and Solvent System: The choice of base and solvent is critical and highly substrate-dependent. An unsuitable base may not efficiently generate the active boronate species for transmetalation, and poor solubility of reagents can halt the reaction.[2][7][8]

Question 2: I'm observing significant amounts of starting material decomposition and/or side product formation. What are the likely culprits and how can I mitigate them?

Answer:

The formation of byproducts is a clear indication of a non-optimal reaction pathway. Here are the most common side reactions and strategies to minimize them:

  • Protodeboronation: This is the protonolysis of the boronic acid or its ester, leading to the formation of an arene byproduct and reducing the concentration of the active nucleophile.[4][9]

    • Cause: Presence of water or other protic sources in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure the base is dry. Consider using boronic esters (e.g., pinacol esters), which are generally more stable.[4] A stronger base can sometimes accelerate the desired transmetalation over protodeboronation.[10]

  • Dehalogenation (Hydrodehalogenation): This involves the replacement of the halide on the pyridine with a hydrogen atom.[9][11]

    • Cause: Often arises from β-hydride elimination if the coupling partner has β-hydrogens, or from side reactions involving the solvent or base.[3][11]

    • Solution: Ensure strictly inert atmospheric conditions (argon or nitrogen) and use thoroughly degassed solvents.[4] The selection of a bulky ligand is crucial as it can favor reductive elimination over β-hydride elimination.[5]

  • Homocoupling of Boronic Acid: This leads to the formation of a biaryl byproduct derived from the boronic acid.[9][12]

    • Cause: Often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[12]

    • Solution: Rigorous degassing of the reaction mixture and solvent is essential. Using a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source can sometimes reduce homocoupling.[12]

Question 3: How do I select the optimal catalyst system (ligand and palladium source) for my sterically hindered pyridine?

Answer:

The choice of the catalyst system is arguably the most critical factor for success.

  • Ligand Selection: For sterically hindered pyridines, bulky and electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are the gold standard.[1][2] These ligands feature a biaryl backbone with a sterically demanding and electron-donating phosphine group (e.g., di-tert-butylphosphino or dicyclohexylphosphino).[1] The bulkiness of the ligand accelerates reductive elimination and shields the palladium center from pyridine coordination, while the electron-rich nature promotes oxidative addition.[1][5] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating ability, which stabilizes the palladium catalyst.[1][13]

    Ligand Selection Guide:

Ligand ClassKey FeaturesRecommended For
Bulky Monophosphines (e.g., XPhos, SPhos, RuPhos) Sterically demanding, electron-rich.[1][7]General-purpose for hindered aryl chlorides and bromides.[1][7]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.[1][13]Highly challenging couplings, including those with nitroarenes.[13]
Bidentate Phosphines (e.g., dppf) Can be effective, but may be less general than bulky monophosphines for highly hindered substrates.[3]Can be screened as an alternative.
  • Palladium Source: While Pd(PPh₃)₄ can be used, it is often less effective for hindered substrates.[2] Pre-formed Pd(II) precatalysts complexed with bulky ligands (e.g., XPhos Pd G3) are often more active and air-stable. Alternatively, generating the active Pd(0) species in situ from a precursor like Pd₂(dba)₃ or Pd(OAc)₂ in the presence of the desired ligand is a common and effective strategy.[3][7]

Question 4: What is the role of the base and solvent, and how do I choose the right combination?

Answer:

The base and solvent system plays a pivotal role in the transmetalation step and overall reaction kinetics.[2][14]

  • Base Selection: The base activates the organoboron species, making it more nucleophilic for the transfer of the organic group to the palladium center.[14] For sterically hindered couplings, stronger, non-nucleophilic bases are often required.

    • Commonly Used Bases:

      • Potassium Phosphate (K₃PO₄): A strong base that is often effective for challenging couplings, particularly with aryl chlorides.[7]

      • Cesium Carbonate (Cs₂CO₃): Highly effective due to its high solubility in organic solvents.[14]

      • Potassium Carbonate (K₂CO₃): A common and often effective choice.[15][16]

      • Hydroxides (e.g., NaOH, KOH): Can be effective but may promote side reactions in some cases.[10][17]

  • Solvent Selection: The solvent must solubilize all components of the reaction. Aprotic polar solvents are generally preferred.

    • Commonly Used Solvents:

      • Dioxane, Toluene, THF: Frequently used, often in combination with water.[4][7][18]

      • Aqueous Mixtures: The addition of water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step.[10][18] However, the amount of water should be carefully controlled to minimize protodeboronation.

Experimental Protocols & Methodologies

General Protocol for a Screening Reaction

This protocol provides a starting point for optimizing the Suzuki coupling of a sterically hindered halo-pyridine.

Materials:

  • Sterically hindered halo-pyridine (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halo-pyridine, arylboronic acid, palladium precatalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7] Microwave irradiation can significantly shorten reaction times.[15][19]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Both Ar-Pd(II)(Ar')L_n Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of Hindered Pyridine CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckConditions Are Reaction Conditions Appropriate? CheckCatalyst->CheckConditions Yes OptimizeLigand Screen Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos, NHCs) CheckCatalyst->OptimizeLigand No CheckSideReactions Are Side Reactions Observed? CheckConditions->CheckSideReactions Yes OptimizeBaseSolvent Screen Bases (K₃PO₄, Cs₂CO₃) and Solvents (Dioxane, Toluene) CheckConditions->OptimizeBaseSolvent No AddressSideReactions Implement Mitigation Strategies: - Rigorous Degassing - Anhydrous Conditions - Use Boronic Esters CheckSideReactions->AddressSideReactions Yes Success Improved Yield CheckSideReactions->Success No OptimizeLigand->CheckConditions OptimizeBaseSolvent->CheckSideReactions AddressSideReactions->Success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki couplings.

References

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5- b]pyridines Prepared by Suzuki Cross Coupling. PubMed. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Problems with Suzuki coupling. Reddit. [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning during the synthesis of aminopyridines. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these common issues, empowering you to troubleshoot effectively and design more robust synthetic routes.

Aminopyridines are privileged scaffolds in medicinal chemistry, but their synthesis, particularly via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is frequently plagued by low yields and stalled reactions.[1][2][3][4] The primary culprit is often the catalyst itself being "poisoned." This guide will help you diagnose the type of poisoning, implement preventative measures, and, where possible, regenerate your valuable catalyst.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered in the lab.

Q1: What are the most common visual cues of catalyst poisoning in my aminopyridine synthesis?

A1: The most obvious sign is the formation of a black precipitate, commonly known as palladium black.[5] This indicates that the active, soluble Pd(0) catalyst has agglomerated into an inactive, metallic form.[5] Other signs include a reaction that starts but stalls completely before reaching full conversion (as monitored by TLC or LC-MS) or a color change in the reaction mixture that deviates from a typical successful run.

Q2: My reaction isn't working. Is the pyridine nitrogen in my substrate poisoning the catalyst?

A2: It's highly likely. The lone pair of electrons on the pyridine nitrogen can act as a strong Lewis base, coordinating tightly to the electron-deficient palladium center.[1][6] This blocks the active sites needed for the catalytic cycle to proceed.[1][6] This "self-poisoning" is a well-documented issue, especially with 2-substituted pyridines.[1][7]

Q3: Can I just increase the catalyst loading to overcome the poisoning?

A3: While empirically this might offer a slight improvement, it is not a robust solution.[6] It can be cost-prohibitive and may lead to higher residual palladium in your final product, a major concern in pharmaceutical development. Furthermore, high catalyst concentrations can sometimes accelerate the formation of inactive palladium black.[5] A better approach is to address the root cause of the poisoning.

Q4: What are the most common external impurities that poison palladium catalysts?

A4: Beyond the substrate itself, common poisons include sulfur compounds (from starting materials or reagents), halides (especially excess iodide), cyanides, and even water or oxygen if the reaction is not performed under strictly inert conditions.[8][9][10] Phosphine ligands, crucial for stabilizing the catalyst, are particularly sensitive to oxidation.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured, cause-and-effect approach to solving specific experimental failures.

Issue 1: Reaction Stalls at Low to Moderate Conversion

Symptom: Your reaction begins, forming some product, but then stops completely, leaving a significant amount of starting material. You may or may not see palladium black formation.

Possible Cause A: Competitive Inhibition by the Pyridine Moiety

  • The "Why": The nitrogen lone pair on your aminopyridine substrate or product is competing with your amine nucleophile for a coordination site on the palladium catalyst. This forms a stable, off-cycle complex that effectively removes the catalyst from the reaction. Electron-donating groups on the pyridine ring can exacerbate this issue by increasing the basicity of the nitrogen.[6]

  • Troubleshooting & Solutions:

    • Ligand Selection is Critical: The choice of ligand is the most powerful tool to combat this problem. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or Josiphos-type ligands).[1][5] These ligands stabilize the active monoligated Pd(0) species, promote the desired reductive elimination step, and sterically disfavor the binding of the pyridine nitrogen.[1][2]

    • Modify the Catalyst Precursor: In some C-H activation contexts, it has been shown that generating the active Pd(II) species in situ from a Pd(0) precursor in the presence of air can overcome heteroatom poisoning.[7] This suggests that avoiding stable Pd(II)-pyridine complexes from the outset is beneficial.

    • Consider a Different Catalyst System: If palladium is consistently failing, explore alternative transition metals. Copper-catalyzed amination reactions, for instance, are also viable for C-N bond formation and may have different sensitivities to pyridine coordination.[11]

Possible Cause B: Poisoning by External Impurities

  • The "Why": Impurities with high affinity for palladium, such as sulfur or phosphorus compounds, can irreversibly bind to the active sites.[8] Unlike competitive inhibition, this is often a permanent deactivation. These impurities can originate from starting materials, reagents (like a low-purity base), or solvents.

  • Troubleshooting & Solutions:

    • Purify All Reagents: This is the most effective preventative strategy.[8][12] Ensure solvents are anhydrous and thoroughly degassed. Purify starting materials by recrystallization, distillation, or column chromatography.[13][14]

    • Use Guard Beds or Scavengers: For larger-scale reactions or continuous flow processes, passing the feedstock through a "guard bed" of material that selectively absorbs poisons can be highly effective.[15] In a lab setting, scavenger resins can be used to remove specific impurities before starting the reaction.[16]

    • Source High-Purity Materials: When possible, purchase reagents, especially the palladium precursor and ligands, from reputable suppliers who provide detailed purity analyses.

Issue 2: Inconsistent Results and Poor Batch-to-Batch Reproducibility

Symptom: A reaction that worked once fails to reproduce, or yields vary dramatically between runs, even when following the same procedure.

Possible Cause: Variable Quality of Reagents and Reaction Setup

  • The "Why": The success of these sensitive reactions hinges on the precise control of all parameters. Minor, unnoticed variations can lead to major differences in outcome. The most common culprits are the quality of the base, solvent, and the integrity of the inert atmosphere. For example, sodium tert-butoxide is highly hygroscopic; exposure to air can lead to moisture contamination, which can poison the catalyst.[10]

  • Troubleshooting & Solutions:

    • Standardize Reagent Handling: Always use freshly opened bottles of solvents and bases, or purify/dry them immediately before use. Handle air- and moisture-sensitive reagents in a glovebox.

    • Ensure an Inert Atmosphere: Do not underestimate the importance of degassing. A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes before use. Subjecting the sealed reaction flask to several cycles of vacuum and backfilling with inert gas is crucial.[5]

    • Control Temperature Precisely: Use a temperature-controlled heating mantle or oil bath. Overheating can accelerate catalyst decomposition pathways.

Data Summary: Common Catalyst Poisons

The following table summarizes common poisons and their typical sources, providing a quick reference for potential contamination issues.

Poison Class Specific Examples Common Sources Mechanism of Poisoning
Nitrogen Compounds Pyridines, Quinolines, NitrilesSubstrate, Product, Solvent (e.g., Acetonitrile)Strong coordination to Pd center, competitive inhibition.[6][9][17]
Sulfur Compounds Thiols, Sulfides, SO₂Impurities in starting materials, reagents, natural gas.Strong, often irreversible, adsorption to active sites.[9][18][19]
Halides Excess I⁻, Br⁻, Cl⁻Byproduct of oxidative addition, impurities.Can form stable, less reactive palladium-halide complexes.[9][17]
Other Species O₂, H₂O, CO, CyanideAir leaks, wet solvents, incomplete combustion.Oxidation of ligands/catalyst, hydrolysis, strong coordination.[9][10]

Experimental Protocols & Visualizations

Protocol 1: Rigorous Solvent and Reagent Purification

This protocol outlines the essential steps to minimize impurities before starting a cross-coupling reaction.

  • Solvent Degassing:

    • Place your chosen solvent (e.g., Toluene, Dioxane) in a suitable flask.

    • Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle as a vent.

    • Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

  • Reaction Flask Preparation:

    • Add your solid reagents (aryl halide, base, catalyst, ligand) to the reaction flask equipped with a stir bar.

    • Seal the flask with a septum.

    • Connect the flask to a Schlenk line.

    • Carefully evacuate the flask under vacuum until no more bubbles are visible.

    • Backfill the flask with an inert gas.

    • Repeat the evacuate/backfill cycle at least three times.

  • Reagent Addition:

    • Add the degassed solvent via a cannula or syringe.

    • Add liquid reagents (e.g., amine) via syringe.

    • Maintain a positive pressure of inert gas throughout the reaction.

Diagram 1: The Buchwald-Hartwig Cycle and Points of Poisoning

This diagram illustrates the desired catalytic cycle and how various poisons can intercept key intermediates, leading to deactivation.

G cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathways Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X Pd_Black Pd(0) Aggregate (Palladium Black) Pd0->Pd_Black Aggregation Amine_Complex L-Pd(II)(Ar)(NHR') OA_Complex->Amine_Complex + H₂NR' - HX Amine_Complex->Pd0 Product_Complex Product Ar-NHR' Amine_Complex->Product_Complex Reductive Elimination Poison_S Sulfur/Halide Impurity (P) Poison_S->Pd0 Irreversible Binding Pyridine Pyridine-N (Substrate/Product) Pyridine->Pd0

Caption: The catalytic cycle can be halted by impurities or substrate coordination.

Diagram 2: Troubleshooting Workflow for a Failed Aminopyridine Synthesis

This decision tree provides a logical path to diagnose the root cause of a failed reaction.

G Start Reaction Failed (Low/No Yield) Check_Pd_Black See Pd Black? Start->Check_Pd_Black Pd_Black_Yes Likely Catalyst Aggregation Check_Pd_Black->Pd_Black_Yes Yes Pd_Black_No Stalled or No Reaction? Check_Pd_Black->Pd_Black_No No Solution_Pd_Black Solution: 1. Use Bulky Ligand (XPhos) 2. Ensure Rigorous Degassing 3. Lower Catalyst Loading Pd_Black_Yes->Solution_Pd_Black Stalled Stalled Reaction Pd_Black_No->Stalled Stalled No_Reaction No Reaction Pd_Black_No->No_Reaction No Reaction Cause_Stalled Possible Cause: Substrate/Product Inhibition Stalled->Cause_Stalled Cause_No_Reaction Possible Cause: Severe Poisoning or Inert System Failure No_Reaction->Cause_No_Reaction Solution_Stalled Solution: 1. Screen Bulky/E-rich Ligands 2. Increase Temperature 3. Check Base Solubility Cause_Stalled->Solution_Stalled Solution_No_Reaction Solution: 1. Purify ALL Reagents 2. Re-verify Inert Setup 3. Use Fresh Catalyst/Ligand Cause_No_Reaction->Solution_No_Reaction

Caption: A decision tree to diagnose and solve common reaction failures.

Part 3: Catalyst Regeneration

While prevention is the best strategy, it is sometimes possible to regenerate a poisoned catalyst, particularly in industrial settings or with heterogeneous catalysts.

  • Sulfur Poisoning: Palladium catalysts poisoned by sulfur, often forming palladium sulfate (PdSO₄), can sometimes be regenerated.[20] This typically involves treatment at high temperatures (e.g., >500°C) under a reducing atmosphere (containing H₂) or an inert gas flow to decompose the sulfate species and recover the active metal.[20][21] However, this is often impractical for homogeneous catalysts used in fine chemical synthesis.

  • Alkali Metal Poisoning: For supported catalysts, poisoning by alkali metals (e.g., Na, K) can sometimes be reversed by washing with a dilute solution, such as ammonium chloride (NH₄Cl), which can remove the alkali contaminants and restore active sites.[22]

For most bench-scale organic synthesis, if a homogeneous catalyst is irreversibly poisoned (e.g., forms palladium black), it is typically unrecoverable and must be removed from the product via filtration, often through a pad of celite.[23][24]

By understanding the fundamental principles of catalyst activity and deactivation, researchers can more effectively navigate the challenges of aminopyridine synthesis, leading to more efficient, reproducible, and scalable chemical processes.

References

  • Nissinen, V. H., et al. (n.d.). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. ScienceDirect.
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • Hoyos, L. J., et al. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit.
  • (2026, January 2). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. PMC.
  • (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research - ACS Publications.
  • (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • (2025, November 23). Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (n.d.). PMC.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC.
  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (n.d.). Organic Syntheses Procedure.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.

Sources

Technical Support Center: Optimizing Fluorinated Pyridine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Core Challenge: The Fluorine Effect

Fluorinated pyridines are a cornerstone in modern drug discovery, offering medicinal chemists a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1][2] However, the very properties that make fluorine attractive can also introduce significant challenges, most notably, poor aqueous solubility. This guide provides a systematic approach to troubleshooting and optimizing the solubility of these critical compounds in aqueous buffers, ensuring reliable and reproducible results in your downstream assays.

The introduction of fluorine, the most electronegative element, has a profound impact on the physicochemical properties of the pyridine ring.[3] Key effects include:

  • Increased Lipophilicity: Fluorine substitution, especially with groups like trifluoromethyl (-CF3), can significantly increase the molecule's hydrophobicity, leading to reduced solubility in aqueous media.[4]

  • pKa Depression: The strong electron-withdrawing nature of fluorine lowers the electron density of the pyridine nitrogen. This makes the nitrogen less basic and, consequently, lowers the pKa of its conjugate acid (the pyridinium ion).[3][5] A lower pKa means the compound will be in its neutral, less soluble form at physiological pH.

  • Altered Crystal Packing: Fluorine's unique electronic properties can influence how molecules arrange themselves in a solid state, potentially leading to highly stable crystal lattices that are difficult to dissolve.[6]

Understanding these fundamental principles is the first step toward devising a rational strategy for solubility enhancement.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the solubilization of fluorinated pyridines.

Q1: My fluorinated pyridine won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). What's my first step?

Answer: The first and most critical step is to assess the compound's pKa and its relationship to the buffer's pH. Since fluorine lowers the pKa of the pyridine, it's highly likely that at pH 7.4, your compound is predominantly in its neutral, less soluble form.

Immediate Action Plan:

  • pH Adjustment: Attempt to dissolve the compound in a buffer with a pH at least 1-2 units below its pKa. This protonates the pyridine nitrogen, forming the more soluble pyridinium salt.[7][8] For example, if the estimated pKa is 4.5, try dissolving it in a citrate or acetate buffer at pH 3.5.

  • Small-Scale Test: Before committing your bulk material, perform a small-scale solubility test.[9] Add a small, known amount of your compound to a vial and incrementally add the acidic buffer, vortexing between additions, to observe dissolution.

Q2: I've tried lowering the pH, but solubility is still insufficient for my assay's required concentration. What's next?

Answer: If pH adjustment alone is not sufficient, the next logical step is to introduce a minimal amount of a water-miscible organic co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate the hydrophobic regions of your molecule.[10][11]

Recommended Co-solvents & Starting Concentrations:

Co-SolventStarting % (v/v)Key Considerations
DMSO 1-5%Excellent solubilizing power, but can be toxic to cells at higher concentrations. Ensure your final assay concentration is well-tolerated.[12]
Ethanol 5-10%Less toxic than DMSO, but may have biological effects. Good for many in vitro applications.[12]
PEG 300/400 10-20%Low toxicity and commonly used in in-vivo formulations. Can increase viscosity.[13]
Propylene Glycol 5-15%A common excipient with a good safety profile.[14]

Workflow for Co-Solvent Use:

  • First, dissolve the compound in the pure co-solvent (e.g., DMSO) to create a concentrated stock solution.[15]

  • Then, slowly add this stock solution to your aqueous buffer while vortexing to avoid precipitation. This method is central to determining kinetic solubility.[16][17]

Q3: My compound dissolves initially with a co-solvent but then precipitates over time. What is happening?

Answer: You are likely observing the difference between kinetic and thermodynamic solubility.[18] By first dissolving in an organic solvent like DMSO, you create a supersaturated aqueous solution (kinetic solubility). Over time, the system tries to reach its true equilibrium state, and the excess compound precipitates out until it reaches its lower, more stable thermodynamic solubility.[19]

Strategies to Address Precipitation:

  • Use Freshly Prepared Solutions: The most straightforward approach is to prepare your solutions immediately before use in your experiment.

  • Employ Surfactants/Complexing Agents: If the solution must be stable for longer periods, consider adding excipients that can stabilize the supersaturated state.

    • Surfactants: A low concentration (e.g., 0.1-1%) of a non-ionic surfactant like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, preventing precipitation.[20]

    • Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, effectively shielding its hydrophobic parts from the water.[21] This can sometimes provide a synergistic effect with co-solvents.[21]

Q4: I need to prepare a formulation for an in-vivo study. Are there specific co-solvent mixtures that are generally well-tolerated?

Answer: Yes, for preclinical in-vivo studies, certain vehicle combinations are standard starting points due to their established safety profiles. It is crucial to always run a vehicle-only control group in your study.

Common In-Vivo Formulation Starting Points:

Formulation ComponentPercentage (v/v)Role
DMSO5 - 10%Primary Solubilizer
PEG 300/40030 - 40%Co-solvent / Viscosity enhancer
Tween® 801 - 5%Surfactant / Emulsifier
Saline or 5% Dextrose in Water (D5W)q.s. to 100%Aqueous Vehicle

A widely used combination is 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% Saline .[12] The compound should first be dissolved in DMSO, followed by the addition of PEG 300 and Tween® 80, and finally, the saline is added slowly with continuous mixing.[12]

Key Experimental Protocols

Protocol 1: Determining Thermodynamic Solubility via the Shake-Flask Method

This "gold standard" method measures the true equilibrium solubility of your compound.[22][23]

Methodology:

  • Preparation: Add an excess amount of the solid fluorinated pyridine (enough so that undissolved solid remains visible) to a known volume of your aqueous buffer in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours. This extended time allows the solution to reach equilibrium.[19]

  • Phase Separation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. For accuracy, it's best to filter this supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining particulates.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[22]

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for screening multiple compounds in early discovery and assesses solubility from a DMSO stock.[16][22]

Methodology:

  • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Aqueous Addition: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a 96-well plate containing your aqueous buffer. The final DMSO concentration should typically be kept low (e.g., 1-2%).

  • Incubation & Detection: Shake the plate for 1-2 hours at room temperature. Measure the amount of precipitation (turbidity) using a nephelometer or a plate reader capable of detecting light scattering.[16][22] The concentration at which precipitation is first observed is the kinetic solubility.

Visualizing the Strategy

The Impact of pH on Pyridine Ionization

The following diagram illustrates the fundamental principle of pH adjustment for solubilizing a basic compound like pyridine.

G cluster_0 Low pH Environment (pH < pKa) cluster_1 High pH Environment (pH > pKa) Protonated Pyridinium Ion (R-Py-H+) Highly Soluble Neutral Neutral Pyridine (R-Py) Poorly Soluble Protonated->Neutral Deprotonation (Add Base) Neutral->Protonated Protonation (Add Acid)

Caption: pH-dependent equilibrium of a fluorinated pyridine.

Troubleshooting Workflow for Solubility Optimization

This workflow provides a logical decision tree for systematically addressing solubility issues.

G Start Start: Compound Precipitates in Aqueous Buffer Check_pKa Q1: Is Buffer pH > pKa? Start->Check_pKa Adjust_pH Action: Lower pH (pH < pKa - 1) Check_pKa->Adjust_pH Yes Add_Cosolvent Action: Add Co-solvent (e.g., 1-5% DMSO) Check_pKa->Add_Cosolvent No / Unknown Recheck_Sol Is Solubility Sufficient? Adjust_pH->Recheck_Sol Recheck_Sol->Add_Cosolvent No Success Solubility Optimized Recheck_Sol->Success Yes Check_Stability Does it Precipitate Over Time? Add_Cosolvent->Check_Stability Use_Fresh Option 1: Use Immediately Check_Stability->Use_Fresh Yes Add_Excipient Option 2: Add Stabilizer (Surfactant/Cyclodextrin) Check_Stability->Add_Excipient Yes Check_Stability->Success No Use_Fresh->Success Add_Excipient->Success

Caption: A decision tree for optimizing fluorinated pyridine solubility.

Frequently Asked Questions (FAQs)

  • Q: How does the position of the fluorine atom on the pyridine ring affect solubility?

    • A: While any fluorine substitution tends to lower the pKa, substitution at the 2- or 6-position (ortho to the nitrogen) can have a more pronounced pKa-lowering effect due to proximity.[24] This can make the compound even less soluble at neutral pH.

  • Q: Can I use sonication to help dissolve my compound?

    • A: Yes, sonication can be a useful physical method to break up solid aggregates and accelerate the dissolution process, especially during the initial solubilization step. However, it does not increase the thermodynamic solubility limit.[8]

  • Q: My compound seems to degrade in a highly acidic or basic buffer. What should I do?

    • A: Stability is as important as solubility. If your compound is not stable at the pH required for solubilization, you must rely more heavily on co-solvents, surfactants, or complexing agents in a buffer closer to neutral pH where the compound is stable. Always perform a preliminary stability assessment by incubating your compound in the chosen buffer and analyzing for degradation over time by HPLC or LC-MS.

  • Q: What is the difference between a "solution" and a "dispersion"?

    • A: A solution is a clear, homogenous mixture where the compound is fully dissolved at the molecular level. A dispersion (or suspension) is a heterogeneous mixture containing fine, undissolved solid particles distributed throughout the liquid. For most biological assays, a true solution is required.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Bernús, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Li, P., & Zhao, L. (2022).
  • Ghaffari, R., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 3046–3055.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Raytor. (2026).
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
  • Pogány, P., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2966–2972.
  • Al-Kassas, R., et al. (2025).
  • Anuchai, P., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 38.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • May, W. E., Wasik, S. P., & Freeman, D. H. (1978). A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Smolecule. (n.d.).
  • Gmeiner, W. H., & Iversen, P. L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.
  • Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. JOURNAL OF ADVANCES IN CHEMISTRY, 10(3).
  • PubChem. (n.d.). 2-Fluoropyridine.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Spoke. (n.d.).
  • Sandvoss, M., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 10(2), 268-274.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Bousejra-El Garah, F., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(22), 5484.
  • ResearchGate. (2025).
  • Kaiblinger, F. M., et al. (2021). Determination of pKa values of fluorocompounds in water using 19F NMR. Magnetic Resonance in Chemistry, 59(11), 1083-1091.
  • Al-Zoubi, R. M., & Marion, T. R. (2021).
  • Iran University of Science & Technology. (n.d.). Heterocyclic Chemistry.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • WuXi AppTec DMPK. (2024).
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
  • Olsen, J. A., et al. (2024). Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. Biomacromolecules.
  • Mondal, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097.
  • He, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(20), 7953-7957.
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.

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Technical Support Center: Palladium Impurity Removal in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the critical challenge of removing residual palladium from active pharmaceutical ingredients (APIs) and their intermediates. The increasing use of powerful palladium-catalyzed cross-coupling reactions in modern drug synthesis has made effective and reliable purification a cornerstone of process chemistry and drug development.[1][2]

Residual palladium is not only a potential source of toxicity but can also interfere with downstream chemistry and compromise the stability and efficacy of the final drug product.[3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in pharmaceutical products?

A1: Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities, set strict limits on palladium content.[5] For oral medications, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day .[1][6][7] Assuming a maximum daily drug dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm) .[7] Limits for parenteral (injected) and inhalation routes are significantly lower.[6][7]

Administration Route Permitted Daily Exposure (PDE) Concentration Limit (at 10g/day dose)
Oral100 µ g/day 10 ppm (µg/g)
Parenteral10 µ g/day 1 ppm (µg/g)
Inhalation1 µ g/day 0.1 ppm (µg/g)
Data sourced from ICH Q3D guidelines.[6][8]

Q2: How is trace palladium content accurately measured?

A2: The industry gold standard for quantifying residual palladium in a final API is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[9][10][11] This technique offers the high sensitivity required to detect palladium at the low ppm or even parts per billion (ppb) level.[11] For in-process screening and optimization, where speed is more critical than absolute precision, catalysis-based fluorometric kits can be used to rapidly assess the relative efficiency of different scavenging methods.[4][9][12] Other methods include atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF).[9][13]

Q3: What are the primary strategies for removing palladium?

A3: Palladium removal strategies can be broadly categorized into two groups:

  • Traditional Methods: These include crystallization, chromatography, extraction, and treatment with activated carbon.[5] While sometimes effective, these methods can suffer from poor selectivity, leading to product loss, or may be insufficient on their own to meet stringent limits.[2][5]

  • Metal Scavengers: This is the most targeted and widely adopted approach. Scavengers are materials with functional groups that have a high affinity for palladium.[14] They are typically silica-based or polymeric resins functionalized with thiol, thiourea, amine, or other chelating groups.[3][15] The process involves adding the scavenger to the product stream, allowing it to bind the palladium, and then removing the scavenger-metal complex via simple filtration.[1]

Troubleshooting Guides: Overcoming Common Hurdles

This section addresses specific experimental challenges. The key to effective troubleshooting is understanding that the "state" of the residual palladium—its oxidation state (Pd(0) vs. Pd(II)), whether it's soluble or colloidal, and how strongly it complexes with your product—dictates the optimal removal strategy.[2][3]

Issue 1: My scavenger is not reducing palladium to the target level (<10 ppm).

Q: I've treated my reaction mixture with a scavenger, but ICP-MS analysis shows palladium levels are still unacceptably high. What's going wrong?

A: This is a common issue that can stem from several root causes. The solution requires a systematic diagnosis.

Potential Cause 1: Incorrect Scavenger for Palladium's Oxidation State

  • The Science: The palladium catalyst you start with (e.g., Pd(OAc)₂, a Pd(II) source) is often reduced in situ to the catalytically active Pd(0) species. Residual palladium can exist in either state. Thiol- and thiourea-based scavengers are generally more effective at binding "softer" Pd(II) species, while other functionalities may be needed for "harder" Pd(0) nanoparticles.[3]

  • Troubleshooting Steps:

    • Oxidize Residual Pd(0): Before scavenging, consider a mild oxidation step. Bubbling air or adding a small amount of an oxidant can convert Pd(0) to the more readily scavenged Pd(II). Caution: This must be carefully evaluated for product compatibility and safety.

    • Screen a Panel of Scavengers: Do not rely on a single scavenger type. Test a small panel representing different functional groups (e.g., a thiol, a thiourea, and a multifunctional amine) to find the most effective one for your specific system.[3]

Potential Cause 2: Strong Product-Palladium Complexation

  • The Science: If your API or intermediate contains functional groups like thiols, sulfides (e.g., a thiophene ring), or certain nitrogen heterocycles, it can act as a powerful ligand, binding palladium so tightly that the scavenger cannot compete effectively.[3]

  • Troubleshooting Steps:

    • Introduce a Competing Ligand: Add a "sacrificial" ligand like N-acetylcysteine or thiourea in an aqueous wash step before adding the solid-supported scavenger.[1][10] This can displace the palladium from your product, making it available for capture.

    • Solvent Modification: Altering the solvent may disrupt the product-palladium complex, aiding removal.

Potential Cause 3: Suboptimal Scavenging Conditions & Mass Transfer

  • The Science: Scavenging is a chemical reaction that depends on concentration, temperature, and time. Poor contact between the solid scavenger and the dissolved palladium will result in inefficient removal.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the mixture (e.g., to 30-50°C) can increase reaction kinetics and improve efficiency.[1] Always confirm product stability at the higher temperature first.

    • Extend Contact Time: Allow the scavenger to slurry with the mixture for a longer period, from a few hours to overnight.[1]

    • Ensure Vigorous Mixing: Inadequate agitation is a common cause of failure, especially at scale. Ensure the scavenger particles are fully suspended in the solution to maximize surface area contact.[3]

Troubleshooting Summary Table
Symptom Potential Cause Recommended Action
High Pd levels after scavengingIncorrect scavenger for Pd stateScreen a panel of scavengers with different functionalities. Consider a mild pre-oxidation step.
Strong product-Pd complexationPerform an aqueous wash with a competing ligand (e.g., N-acetylcysteine) before scavenging.[1]
Suboptimal conditionsIncrease temperature (30-50°C), extend contact time (4-24h), and ensure vigorous agitation.[1][3]
Issue 2: I'm losing a significant amount of my high-value product during purification.

Q: My palladium levels are low, but my yield has dropped by 15%. How can I prevent product loss?

A: Product loss is typically caused by the non-specific adsorption of your API onto the scavenger support, which is often silica-based.[15]

  • The Science: Silica gel is polar and can interact with polar functional groups on your API through hydrogen bonding. Activated carbon, while an excellent scavenger, is notorious for its high surface area and potential for adsorbing organic molecules, leading to yield loss.[15][16]

  • Troubleshooting Steps:

    • Use the Minimum Effective Amount: Titrate the amount of scavenger used. Determine the lowest quantity required to meet your palladium specification to minimize the surface area available for non-specific binding.

    • Change the Scavenger Support: If you are using a silica-based scavenger, try one based on a more hydrophobic support like a polystyrene resin.[12] Alternatively, newly developed synthetic carbons can offer high palladium affinity with low API binding.[15]

    • Optimize the Solvent: Perform the scavenging in a more polar solvent if your product has moderate polarity. This can create more competition for the adsorption sites on the silica surface, keeping your product in solution.

    • Thoroughly Wash the Filter Cake: After filtering off the scavenger, wash the collected solid (the "filter cake") with fresh solvent to recover any product that was retained.[3]

Experimental Protocols & Workflows

Workflow: Developing a Multi-Step Palladium Removal Process

A robust, scalable process often involves multiple, complementary steps rather than relying on a single method.[1] Each step targets a different form of the palladium impurity.

G A Post-Reaction Mixture (High Pd, ~1000s ppm) B Step 1: Bulk Filtration A->B C Filtration through Celite® Pad B->C D Removes Agglomerated & Colloidal Pd(0) C->D E Filtrate (Reduced Pd, ~100s ppm) C->E Filtrate F Step 2: Aqueous Wash E->F G Wash with N-Acetylcysteine or Thiourea Solution F->G H Removes Soluble Pd(II) & Displaces Pd from Product G->H I Organic Layer (Low Pd, <100 ppm) G->I Organic Phase J Step 3: Targeted Scavenging I->J K Slurry with High-Affinity Silica/Polymer Scavenger J->K L Removes Remaining Trace Palladium K->L M Final Filtration K->M N Final Product (API Solution, <10 ppm Pd) M->N Purified Filtrate

Caption: A robust, multi-step workflow for palladium removal.

Protocol: Screening Palladium Scavengers at Lab Scale

This protocol allows you to efficiently compare the performance of different scavengers.

  • Prepare Stock Solution: After your reaction workup (e.g., initial extractions), create a homogenous stock solution of your crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate).

  • Initial Analysis: Take an aliquot of this stock solution and submit it for ICP-MS analysis to establish the starting palladium concentration (ppm).

  • Set Up Screening Vials: In separate vials, place a known amount of the stock solution (e.g., 5 mL).

  • Add Scavengers: To each vial, add a different scavenger. A typical starting amount is 5-10 weight equivalents of scavenger relative to the mass of palladium in that vial.[3] For example, if your 5 mL aliquot contains 0.5 mg of Pd, you would add 2.5-5 mg of the scavenger.

  • Incubate: Seal the vials and stir them on a magnetic stir plate. You can screen at room temperature and an elevated temperature (e.g., 40°C) in parallel. Let them stir for a set time (e.g., 4 hours or overnight).

  • Sample and Analyze: After incubation, filter each sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger. Submit the clear filtrate for ICP-MS analysis.

  • Evaluate: Compare the final palladium concentrations for each scavenger and condition to identify the most effective one.

Workflow: Selecting the Right Scavenger Type

The choice of scavenger is not random. This decision tree provides a logical starting point for selection based on your reaction chemistry.

G Start Start: Characterize Your System PdSource What is the Pd Catalyst Source? (e.g., Pd(OAc)₂, Pd/C, Pd(PPh₃)₄) Start->PdSource API_Func Does API have strong ligating groups? (e.g., Thiophene, Thiol) PdSource->API_Func Pd(II) or Pd(0) source Amine Consider: Amine-Functionalized or Multi-Modal Scavengers PdSource->Amine Pd(0) source or unknown Solvent What is the solvent system? (Polar vs. Apolar) API_Func->Solvent Thiol Primary Choice: Thiol or Thiourea Scavengers (e.g., SEM-26, SPM32) API_Func->Thiol No PreTreat Action: Perform Pre-Treatment (e.g., N-Acetyl Cysteine Wash) API_Func->PreTreat Yes Carbon Consider: Activated or Synthetic Carbon (e.g., Carboxen®) Solvent->Carbon Apolar solvent, non-polar API PreTreat->Thiol

Caption: A decision-making guide for initial scavenger selection.

References

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Method of removing palladium - US20050256327A1.
  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2014). PMC. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009, February 15). PubMed. [Link]

  • Apeiron's Metal Scavenging Solutions. Apeiron. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025, August 7). ResearchGate. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]

Sources

Technical Support Center: Resolving Regioisomer Formation in Methylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Picoline Problem"

In the synthesis of methylpyridin-2-amines (amino-picolines), researchers frequently encounter a critical bottleneck: Regioisomer Contamination .

This is most prevalent when using the Chichibabin reaction on 3-methylpyridine (3-picoline). While theoretically attractive due to low raw material costs, the reaction produces a difficult-to-separate mixture of 3-methylpyridin-2-amine (Target A) and 5-methylpyridin-2-amine (Target B).

This guide addresses the root causes of this selectivity issue, provides robust separation protocols, and recommends alternative synthetic routes (


 and Buchwald-Hartwig) that guarantee regiochemical integrity.

Module 1: Troubleshooting The Chichibabin Reaction

Q1: Why does the amination of 3-methylpyridine yield a mixture of isomers?

The Mechanism: The Chichibabin reaction involves the nucleophilic attack of the amide ion (


) on the electron-deficient pyridine ring. In 3-methylpyridine, two positions are activated for nucleophilic attack, leading to competing pathways:
  • Path A (Major): Attack at C2 (ortho to methyl). This yields 3-methylpyridin-2-amine .

    • Driver: Inductive stabilization by the methyl group and kinetic preference.

  • Path B (Minor): Attack at C6 (para to methyl). This yields 6-amino-3-methylpyridine, which is IUPAC named 5-methylpyridin-2-amine .

    • Driver: Less steric hindrance compared to C2, though electronically less favored.

The Result: Typically, this reaction yields a 10:1 ratio favoring the 2-amino-3-methyl isomer [1]. However, the boiling points of these two isomers are dangerously close (221°C vs 227°C), making fractional distillation inefficient for high-purity (>99.5%) requirements.

Q2: I have run the Chichibabin reaction and have a mixture. How do I separate them?

If you cannot switch synthetic routes and must purify the mixture, Fractional Crystallization is superior to distillation for this specific pair.

Troubleshooting Protocol: Purification via Acetone Crystallization Based on industrial separation patents [2].

  • Solvent Selection: Use anhydrous acetone. 2-amino-5-methylpyridine is significantly less soluble in cold acetone than the 3-methyl isomer.

  • Procedure:

    • Dissolve the crude mixture in refluxing acetone (ratio: 1g solid to 5mL acetone).

    • Cool slowly to 0-5°C.

    • 2-amino-5-methylpyridine will crystallize out as white/yellowish flakes.[1]

    • Filter the solid.[2][3]

    • The filtrate contains the enriched 3-methylpyridin-2-amine .

  • Derivatization (Alternative): If direct crystallization fails, convert the mixture to their N-acetyl derivatives using acetic anhydride. The melting point difference between the acetamides is often larger, facilitating separation.

Module 2: Alternative Synthetic Routes (Guaranteed Selectivity)

To avoid the "Picoline Problem" entirely, we recommend abandoning direct amination in favor of Halogen-Directed Synthesis . This approach uses a pre-functionalized precursor where the leaving group (Cl, Br, F) dictates the position of the amine.

Decision Tree: Selecting the Right Pathway

SynthesisDecision Start Target Molecule? Target3 3-methylpyridin-2-amine (High Purity) Start->Target3 Target5 5-methylpyridin-2-amine (High Purity) Start->Target5 Decision3 Substrate Availability Target3->Decision3 Decision5 Precursor Strategy Target5->Decision5 Route3A Buchwald-Hartwig (Precursor: 2-chloro-3-methylpyridine) Decision3->Route3A Catalysis Available Route3B SNAr (High Temp) (Precursor: 2-fluoro-3-methylpyridine) Decision3->Route3B No Catalyst/High Pressure Route5A Curtius Rearrangement (From 6-methylnicotinic acid) Decision5->Route5A Scalable/Safety Route5B SNAr (Precursor: 2-bromo-5-methylpyridine) Decision5->Route5B Lab Scale

Caption: Strategic decision tree for selecting the optimal synthetic route based on target isomer and lab capabilities.

Q3: How do I perform a Buchwald-Hartwig Amination for the 3-methyl isomer?

This is the gold standard for drug development as it eliminates regioisomer ambiguity.

Protocol: Pd-Catalyzed Amination of 2-chloro-3-methylpyridine Validated for 10mmol scale [3, 4].

ComponentReagentEquivalentsRole
Substrate 2-Chloro-3-methylpyridine1.0Electrophile
Nucleophile Benzylamine (or LiHMDS*)1.2Amine Source
Catalyst

0.02 (2 mol%)Palladium Source
Ligand BINAP or Xantphos0.04 (4 mol%)Ligand (Bidentate)
Base

(Sodium tert-butoxide)
1.4Base
Solvent Toluene or Dioxane0.2 MSolvent (Anhydrous)

*Note: If using LiHMDS (Lithium bis(trimethylsilyl)amide), the product is the free primary amine directly after acidic workup. If using Benzylamine, a deprotection step (


) is required.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add

    
    , Ligand, and 
    
    
    
    .
  • Solvation: Add anhydrous Toluene, followed by the pyridine substrate and amine.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The bulky ligand (BINAP/Xantphos) facilitates oxidative addition into the sterically hindered C2-Cl bond next to the C3-Methyl group.

Q4: Is (Nucleophilic Aromatic Substitution) viable without a catalyst?

Yes, but it requires specific substrates.

  • 2-Chloro-3-methylpyridine: Unreactive to ammonia without a catalyst due to the electron-donating methyl group deactivating the ring.

  • 2-Fluoro-3-methylpyridine: Highly reactive. Can react with aqueous ammonia in a sealed tube (autoclave) at 120-150°C.

    • Risk:[4] High pressure.

    • Benefit: No heavy metals.

Comparison of Methods:

MethodRegiocontrolYieldCostImpurity Profile
Chichibabin Poor (Mixture)Med (50-70%)LowContains 2,5-isomer
Buchwald-Hartwig Perfect (100%)High (85-95%)HighTrace Pd, Phosphines

(Fluoro)
Perfect (100%)High (>90%)MedFluoride salts

Module 3: Analytical Validation

You must confirm your isomer identity using NMR. The splitting patterns are distinct.

Data Table:


 NMR Distinctions (

)
IsomerKey Signal (Aromatic Region)Coupling Constants (

)
3-methylpyridin-2-amine

7.3 (d), 6.6 (dd)

(vicinal)
5-methylpyridin-2-amine

7.9 (s/d), 6.4 (d)

,

  • Diagnostic Feature: Look for the proton at C6. In the 5-methyl isomer, the C6 proton appears as a doublet (or fine doublet) typically downfield (

    
     ppm) due to being adjacent to the ring nitrogen and unhindered. In the 3-methyl isomer, the C6 proton is a doublet of doublets.
    

References

  • Soleymani, M., & Emamian, S. (2022). "A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity." Journal of Molecular Graphics and Modelling.

  • Cislak, F. E., & Kranzfelder, A. L. (1948). "2-amino-5-methyl pyridine and process of making it." U.S. Patent 2,456,379.

  • BenchChem Application Note. (2025). "Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine."

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction of aryl bromides with primary amines." Journal of the American Chemical Society.

  • Gundersen, L. L., et al. (2014). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Protocols.

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Technical Support Center: Stability of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-(3-Fluorophenyl)-4-methylpyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing and managing the stability of this compound within cell culture media. Ensuring the stability of a small molecule in your experimental matrix is a foundational prerequisite for generating reliable and reproducible data. This guide combines theoretical principles with actionable protocols and troubleshooting advice to help you navigate the complexities of in vitro stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an experimental setting?

A1: Based on its chemical structure—a substituted aminopyridine—the primary stability concerns are susceptibility to oxidation and pH-dependent degradation. The pyridine nitrogen atom can be oxidized to form an N-oxide, and the entire ring system may be susceptible to oxidative cleavage or hydroxylation, especially in the complex, oxygen-rich environment of cell culture media at 37°C.[1][2] Furthermore, extremes in pH can catalyze hydrolysis or other degradation reactions, though standard cell culture media (pH 7.2-7.4) is typically well-buffered.

Q2: How can the components of my cell culture media affect the compound's stability?

A2: Cell culture media is a complex aqueous matrix that can significantly impact compound stability. Key factors include:

  • Serum Proteins: Fetal Bovine Serum (FBS) or other sera contain esterases and other enzymes that can metabolize or degrade the compound. Proteins can also bind the compound, potentially sequestering it and affecting its free concentration, though this is a bioavailability issue rather than a stability one.

  • pH and Buffers: While buffered to physiological pH, minor shifts can occur. It's crucial to ensure the pH of your media remains stable throughout the experiment.

  • Reactive Oxygen Species (ROS): Cells in culture naturally produce ROS. Additionally, some media components, like riboflavin, in the presence of light (e.g., from the incubator or lab environment), can generate ROS, which can lead to oxidative degradation of the compound.[1]

  • Adsorption: Small molecules can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips). This is a loss of compound from the solution but is distinct from chemical degradation.

Q3: What is the recommended method for preparing and storing a stock solution?

A3: Due to the moderate lipophilicity expected of this class of compounds, it is likely sparingly soluble in water.[3] Therefore, the recommended solvent for a primary stock solution is dimethyl sulfoxide (DMSO).

  • Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes in low-retention tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound.

Q4: What is the best analytical method to quantify this compound in cell culture media?

A4: The gold standard for quantifying small molecules in complex biological matrices like cell culture media is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[4] This technique offers superior sensitivity and selectivity, allowing for accurate measurement of the parent compound even in the presence of media components, serum proteins, and potential degradation products.[5][6] A triple quadrupole (QQQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is ideal.[4][6]

While less sensitive and selective, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used if an LC-MS/MS system is unavailable. However, this requires a rigorously developed and validated "stability-indicating method"—a method proven to separate the parent compound from all potential degradation products and matrix interferences.[1]

Q5: How long should I expect this compound to be stable in my cell culture experiment?

A5: This cannot be predicted without experimental data. The stability is dependent on your specific cell line, media formulation, serum percentage, and cell density. It is essential to perform a preliminary stability study under your exact experimental conditions (e.g., in your chosen media at 37°C with 5% CO₂), but in the absence of cells, to determine the chemical stability of the compound. Typical time points for such a study are 0, 2, 4, 8, 24, and 48 hours.[7] This initial experiment isolates chemical degradation from cell-mediated metabolism.

Experimental Protocols & Methodologies

Protocol 1: Stability Assessment in Cell Culture Media

This protocol details the steps to determine the chemical stability of the compound in your specific cell culture medium.

Objective: To quantify the concentration of this compound over time in a cell-free culture medium at 37°C.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS) as a control matrix

  • Sterile, low-binding microcentrifuge tubes or a 24-well plate

  • Calibrated incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN), ice-cold, containing an internal standard if available

  • LC-MS/MS or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Working Solution Preparation: Spike the stock solution into your cell culture medium to achieve your final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent effects. Prepare a parallel set in PBS as a simplified buffer control.

  • Incubation: Aliquot the working solutions into multiple sterile, low-binding tubes or wells for each time point. Place them in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for each condition. The T=0 sample should be processed immediately after preparation.

  • Sample Quenching & Protein Precipitation: To halt any degradation and prepare the sample for analysis, add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample (e.g., 300 µL ACN to 100 µL sample). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS or HPLC-UV method (see Protocol 2).

  • Data Analysis: Plot the percentage of the compound remaining at each time point relative to the T=0 sample. The half-life (T½) in the matrix can be calculated from the degradation curve.

Workflow for Compound Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Spike Stock into Media (e.g., 10 µM final) prep_stock->prep_work incubate Incubate at 37°C, 5% CO2 prep_work->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling quench Quench & Precipitate Proteins (3 vol. cold ACN) sampling->quench centrifuge Centrifuge (10,000 x g) quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Plot % Remaining vs. Time Calculate Half-Life analyze->data

Caption: Workflow for assessing compound stability in cell culture media.

Protocol 2: Foundational LC-MS/MS Analytical Method

This protocol provides a starting point for developing a robust analytical method. Method optimization and validation are critical for accurate results.[8]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS).[6]

Chromatography (Starting Conditions):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Example Parameters - Must Be Optimized):

  • Compound Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (m/z of the protonated molecule, [M+H]⁺) and optimize fragmentation to find a stable, high-intensity product ion.

  • SRM Transition:

    • Precursor Ion (Q1): Determine experimentally (e.g., ~217.1 m/z for C₁₂H₁₁FN₂).

    • Product Ion (Q3): Determine experimentally from fragmentation.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of compound even at early time points 1. Chemical Instability: The compound is rapidly degrading in the media. 2. Adsorption to Labware: Compound is sticking to the plastic walls of tubes or plates.1. Verify with PBS Control: Compare degradation rate in media vs. PBS. If stable in PBS but not media, degradation is matrix-specific. 2. Use Low-Binding Plastics: Repeat the experiment using certified low-retention tubes and plates. 3. Include a T=0 Control in Matrix: Ensure your T=0 sample accurately reflects the initial concentration after any immediate precipitation or adsorption.
Appearance of new, unexpected peaks in the chromatogram 1. Degradation Products: The new peaks are metabolites or degradation products of your compound. 2. Matrix Interference: Components from the cell culture media are co-eluting.1. Perform Forced Degradation: Subject the compound to harsh conditions (acid, base, oxidation) to intentionally generate degradation products and identify their retention times.[1] 2. Optimize Chromatography: Adjust the HPLC gradient to better separate the parent peak from degradants and interferences. 3. Use LC-MS/MS: The selectivity of MS/MS will likely eliminate matrix interference issues.[5]
High variability between replicate samples 1. Inconsistent Sample Processing: Pipetting errors or variations in incubation times. 2. Compound Precipitation: The compound may be precipitating out of the aqueous media over time. 3. Incomplete Protein Precipitation: Inconsistent removal of proteins is affecting analysis.1. Review Technique: Ensure consistent and accurate pipetting. Process all replicates for a given time point simultaneously. 2. Check Solubility: Visually inspect samples for precipitate. If solubility is an issue, consider lowering the concentration or including a solubilizing agent (if compatible with the experiment). 3. Optimize Precipitation: Ensure thorough vortexing after adding ACN and adequate centrifugation time/speed.

Inferred Degradation Pathways

While specific experimental data for this compound is not available, we can infer plausible degradation pathways based on its chemical structure and known metabolic routes for pyridine derivatives.[2][9] The primary routes of abiotic (chemical) and biotic (enzymatic) degradation are likely to involve oxidation.

  • N-Oxidation: The nitrogen atom in the pyridine ring is a common site for oxidation, leading to the formation of the corresponding Pyridine-N-oxide. This is a well-documented metabolic pathway for many pyridine-containing drugs.[1]

  • Ring Hydroxylation: Oxidative attack on the electron-rich pyridine ring can lead to the formation of various hydroxylated isomers. This process can be mediated by cellular enzymes (e.g., Cytochrome P450s) or by reactive oxygen species in the media.[10]

  • Ring Cleavage: More extensive oxidation can lead to the cleavage of the pyridine ring, breaking it down into smaller, more polar acyclic fragments. This is a known pathway in the microbial degradation of pyridine.[10][11]

Plausible Oxidative Degradation Pathways

G cluster_products Potential Degradation Products start This compound n_oxide N-Oxide Derivative start->n_oxide N-Oxidation hydroxylated Hydroxylated Pyridine Ring start->hydroxylated Ring Hydroxylation cleavage Ring Cleavage Products (Acyclic Fragments) hydroxylated->cleavage Further Oxidation

Sources

Technical Support Center: Minimizing Side Reactions in Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boronic Acid Coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during Suzuki-Miyaura cross-coupling experiments. By understanding the underlying causes of these undesired pathways, you can optimize your reaction conditions to achieve higher yields, better purity, and more reproducible results.

Part 1: Understanding and Diagnosing Common Side Reactions

FAQ 1: What are the most common side reactions in Suzuki-Miyaura coupling, and how do I identify them?

In an ideal Suzuki-Miyaura reaction, every molecule of your boronic acid couples with your aryl halide. However, competing reactions often lower the efficiency. The three most prevalent side reactions are protodeboronation, homocoupling, and boronic acid decomposition.

  • Protodeboronation: This is the most common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[1][2][3] This is particularly problematic for electron-rich, sterically hindered, or certain heteroaryl boronic acids.[4]

    • Identification: On TLC or LC-MS, you will see a spot or peak corresponding to the arene (Ar-H) of your starting boronic acid (Ar-B(OH)₂). For example, if you start with 4-methoxyphenylboronic acid, you will detect anisole.

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl from two molecules of the same coupling partner. It can occur with either the boronic acid (Ar-B(OH)₂) to form Ar-Ar or the aryl halide (Ar'-X) to form Ar'-Ar'.

    • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used.[5][6] The Pd(II) can be reduced to the active Pd(0) by consuming two equivalents of the boronic acid.[6]

    • Aryl Halide Homocoupling: This can also occur, though it is often less prevalent than boronic acid homocoupling.

    • Identification: In your reaction analysis (TLC, LC-MS, GC-MS), you will observe a peak corresponding to the symmetrical biaryl byproduct (e.g., biphenyl if starting with phenylboronic acid).

  • Boronic Acid Decomposition: Boronic acids can be unstable and may decompose through various pathways, including the formation of cyclic trimer anhydrides (boroxines). This complicates reaction stoichiometry and reproducibility.[7]

Below is a diagram illustrating the main catalytic cycle and the competing side reaction pathways.

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OA Ar'-Pd(II)-X Pd0->OA Oxidative Addition (Ar'-X) TM Ar'-Pd(II)-Ar OA->TM Transmetalation (ArB(OH)₂ + Base) Homocoupling Homocoupling (Ar-Ar) OA->Homocoupling Side Pathway RE Product (Ar-Ar') TM->RE Reductive Elimination RE->Pd0 BoronicAcid ArB(OH)₂ Protodeboronation Protodeboronation (Ar-H) BoronicAcid->Protodeboronation H₂O, Base BoronicAcid->Homocoupling Pd(II), O₂

Caption: The desired Suzuki-Miyaura cycle versus common side reactions.

Part 2: Troubleshooting Guide: Minimizing Side Reactions

FAQ 2: My major side product is from protodeboronation. How can I prevent this?

Protodeboronation is highly dependent on reaction conditions, especially the base, solvent, and temperature.[1] It can be catalyzed by acid or, more commonly in Suzuki reactions, by base.[1][8] The base activates the boronic acid, but also increases the rate of this undesired reaction.[1][8]

Causality-Driven Solutions:

  • Choice of Base: The rate of protodeboronation is pH-dependent.[8][9][10] Strong bases like NaOH or KOH can accelerate the reaction.

    • Actionable Advice: Switch to milder bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often excellent choices that are basic enough to promote catalysis without excessively accelerating protodeboronation.[2][11][12]

  • Solvent System: Aqueous solvents are a common proton source for this side reaction.[2] While some water is often necessary for the catalytic cycle, excess water can be detrimental.

    • Actionable Advice: Use anhydrous solvents like dioxane, THF, or toluene, and carefully control the amount of water.[11] In some cases, for anhydrous couplings with K₃PO₄, a small, controlled amount of water can be beneficial.[12][13]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[2]

    • Actionable Advice: Run the reaction at the lowest effective temperature.[2] Use a highly active catalyst system to shorten the reaction time.[2] Monitor the reaction closely and work it up as soon as the starting material is consumed.

ParameterRecommendation to Minimize ProtodeboronationRationale
Base Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF).[2][11][12]Reduces the rate of base-catalyzed C-B bond cleavage.[1][8]
Solvent Use anhydrous aprotic solvents (e.g., dioxane, THF, toluene).[11]Minimizes the proton source for the side reaction.[2]
Temperature Use the lowest possible temperature for the reaction to proceed.[2]Decreases the rate of the undesired protodeboronation pathway.
Catalyst Employ a highly active catalyst/ligand system.[2]Shortens reaction time, reducing exposure to conditions that favor protodeboronation.[2]
FAQ 3: I am observing significant homocoupling of my boronic acid. What are the causes and solutions?

Homocoupling is primarily caused by two factors: the presence of oxygen and the use of Pd(II) precatalysts.[6] Oxygen can lead to the formation of a palladium-peroxo species that facilitates the oxidative homocoupling of the boronic acid.[14] Additionally, the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) can consume two equivalents of the boronic acid, leading to the homocoupled product.[6]

Causality-Driven Solutions:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough exclusion of oxygen.[5][15]

    • Actionable Advice: Degas your solvent and the reaction mixture rigorously. Common methods include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or performing three freeze-pump-thaw cycles, which is highly effective.[12]

  • Choice of Palladium Source: Starting with a Pd(0) source can mitigate the homocoupling that occurs during the reduction of Pd(II) precatalysts.[5]

    • Actionable Advice: Use Pd(0) precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), ensure efficient reduction to Pd(0) at the start of the reaction.

Protocol: Rigorous Degassing using Freeze-Pump-Thaw

  • Freeze: Place your sealed reaction vessel (ensure it is not more than half full) containing the solvent and reagents (except the catalyst) in a liquid nitrogen bath until the contents are completely frozen.

  • Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solid.

  • Thaw: Close the connection to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You will often see bubbles of dissolved gas being released.

  • Repeat: Repeat this cycle at least two more times to ensure the complete removal of dissolved oxygen.[12]

  • Backfill: After the final cycle, backfill the flask with an inert gas like argon or nitrogen before adding the catalyst.

FAQ 4: My boronic acid seems to be decomposing. How can I improve its stability?

Many boronic acids, especially heteroaryl, vinyl, and electron-deficient aryl boronic acids, are prone to decomposition under reaction conditions.[4][10] To circumvent this, you can use more stable boronic acid surrogates. These reagents act as "masked" forms of the boronic acid, slowly releasing the active species into the reaction.[4][16]

Causality-Driven Solutions:

  • Use Boronic Esters: Converting the boronic acid to an ester, such as a pinacol or neopentylglycol ester, significantly increases its stability.[6][7] These are often more resistant to protodeboronation and can be purified by chromatography.[7]

  • Employ Trifluoroborate Salts: Potassium aryltrifluoroborates (R-BF₃K) are crystalline, air-stable solids that are excellent surrogates for boronic acids.[17][18] They slowly hydrolyze under basic conditions to release the boronic acid in situ.[4]

  • Utilize MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[7][17][18] They are inert under anhydrous conditions and release the boronic acid upon treatment with a mild aqueous base, making them perfect for "slow-release" strategies.[16][19][20]

Boron ReagentStructure ExampleKey Advantages
Boronic Acid Ar-B(OH)₂High reactivity, atom economical.
Pinacol Ester Ar-B(pin)Increased stability, can be purified via chromatography.[6][7]
Trifluoroborate [Ar-BF₃]KAir- and moisture-stable crystalline solid.[17][18]
MIDA Boronate Ar-B(MIDA)Exceptionally stable, enables slow-release strategies.[16][17][19]

Part 3: Best Practices and Advanced Strategies

FAQ 5: What are the best practices for setting up a Suzuki-Miyaura reaction to ensure reproducibility and minimize side reactions from the start?

A successful and reproducible reaction begins with meticulous preparation and adherence to best practices for air- and moisture-sensitive reactions.

  • Reagent Quality: Use high-purity, dry reagents and solvents. Boronic acids can degrade on storage; use freshly opened or purified material.[5]

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen).[21] Use standard Schlenk techniques or a glovebox for the best results.[21]

  • Glassware: Ensure all glassware is oven- or flame-dried to remove adsorbed water.

  • Addition Sequence: A common and effective procedure is to add the solid reagents (aryl halide, boron reagent, base, and catalyst) to the flask first.[21] Then, purge the vessel with inert gas before adding the degassed solvent via syringe.[21]

Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring A Dry Glassware B Use High-Purity Reagents A->B C Degas Solvent B->C G Add Degassed Solvent C->G D Add Solids: Aryl Halide, Boron Reagent, Base F Purge with Ar/N₂ (3x) D->F E Add Catalyst/Ligand E->F F->G H Heat to Lowest Effective Temperature G->H I Monitor by TLC/LC-MS H->I

Caption: A recommended experimental workflow to minimize side reactions.

FAQ 6: How do I choose the right combination of catalyst, ligand, and base?

The optimal combination is highly substrate-dependent. However, some general principles apply:

  • For Electron-Rich or Sterically Hindered Aryl Halides: These often require more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the oxidative addition step.[11]

  • For Unstable Boronic Acids: As discussed, using a stable surrogate (MIDA, trifluoroborate) is key.[4][17] Couple this with a highly active catalyst to ensure the cross-coupling rate outpaces the decomposition rate.[2]

  • Screening: If you are working with a new or challenging substrate combination, consider using a reaction screening kit. These kits allow you to test multiple catalysts, ligands, and bases in parallel to quickly identify the optimal conditions.

By systematically addressing these common issues and employing meticulous experimental technique, you can significantly reduce the impact of side reactions, leading to more efficient and successful boronic acid coupling outcomes.

References

  • Protodeboronation - Wikipedia. Available from: [Link]

  • Vedejs, E., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. J. Org. Chem. 2009, 74(10), 3849–3852. Available from: [Link]

  • Cox, P. A., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc. 2022, 144(38), 17569–17584. Available from: [Link]

  • Al-Zoubi, R. M., et al. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Chem. Sci. 2017, 8(2), 1149–1158. Available from: [Link]

  • Li, W., et al. Development of Organic Transformations Based on Protodeboronation. Acc. Chem. Res. 2017, 50(1), 113–124. Available from: [Link]

  • Knapp, D. M., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2017, 139(3), 1077–1089. Available from: [Link]

  • Miller, J. A., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev. 2007, 11(3), 436–440. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Cox, P. A., et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Boryl Exchange in Suzuki−Miyaura Coupling. J. Org. Chem. 2016, 81(23), 11634–11650. Available from: [Link]

  • Cox, P. A., et al. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. J. Phys. Chem. A 2022, 126(48), 9033–9042. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki-Miyaura Coupling. Isr. J. Chem. 2010, 50(5-6), 664–674. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. 2014, 43(1), 412–443. Available from: [Link]

  • Zhang, L., et al. Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Adv. 2017, 7(62), 39185–39189. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • Borman, S. New Way To Protect Unstable Boron Reagents. Chem. Eng. News 2009, 87(19), 7. Available from: [Link]

  • Cox, P. A., et al. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Sustainable Catalysis. 2015, pp. 219–253.
  • Christensen, M. C., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc. 2024, 146(47), 32655–32666. Available from: [Link]

  • Al-Zoubi, R. M., et al. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules 2020, 25(5), 1184. Available from: [Link]

  • Cox, P. A., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017, 139(36), 12548–12556. Available from: [Link]

Sources

Technical Support Center: A Guide to Handling the Hygroscopic Properties of Aminopyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling aminopyridine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic compounds. Aminopyridine salts are known for their propensity to absorb moisture from the atmosphere, a characteristic that can significantly impact experimental accuracy, product stability, and overall research outcomes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with the hygroscopic nature of these materials.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with aminopyridine salts, offering insights into their causes and providing actionable solutions.

Problem 1: My aminopyridine salt has become clumpy and is difficult to weigh accurately.

  • Probable Cause: The primary reason for clumping or caking of hygroscopic powders is moisture absorption from the environment.[2] When exposed to ambient air, particularly at high relative humidity (RH), the salt particles begin to absorb water, causing them to adhere to one another.[3] This not only makes the powder difficult to handle but also leads to inaccurate measurements, as the absorbed water contributes to the total weight.[1]

  • Solution:

    • Controlled Environment: The most effective solution is to handle the salt in a controlled environment with low humidity.[3] This can be achieved using a glove box or an environmental chamber where the relative humidity is maintained below the critical relative humidity (CRH) of the specific aminopyridine salt.[1] If a glove box is unavailable, a desiccator containing a suitable desiccant can be used for short-term handling.[4]

    • Rapid Weighing: Minimize the exposure time of the salt to the atmosphere.[5][6] Use a "weighing by difference" technique: pre-weigh a sealed container, quickly add the salt, seal the container again, and re-weigh. The difference in weight represents the mass of the salt.[5] This method is particularly suitable for volatile or highly hygroscopic samples.[5]

    • Drying (with caution): If the salt is thermally stable, it may be possible to dry it in a vacuum oven at a moderate temperature to remove absorbed moisture.[1] However, it is crucial to first determine the thermal stability of your specific aminopyridine salt to prevent degradation.

Problem 2: I am observing inconsistent results in my experiments, possibly due to inaccurate concentrations of my aminopyridine salt solutions.

  • Probable Cause: Inaccurate weighing due to moisture absorption is a direct cause of concentration errors.[1] If you weigh a specific mass of a hygroscopic salt that has already absorbed water, the actual amount of the active compound will be less than intended, leading to a lower-than-expected concentration in your solution.

  • Solution:

    • Water Content Determination: Before preparing solutions, it is critical to determine the water content of your aminopyridine salt. The most widely used and accurate method for this is Karl Fischer titration.[][8] This technique selectively quantifies water content, allowing you to correct for it when calculating the mass of salt needed for your desired concentration. Both volumetric and coulometric Karl Fischer methods are available, with the coulometric method being more suitable for samples with low water content (less than 1%).[9][10]

    • Use of Anhydrous Solvents: When preparing solutions, use anhydrous solvents to prevent further introduction of water.

    • Freshly Prepared Solutions: Prepare solutions fresh on the day of use if possible.[11] If storage is necessary, store solutions at -20°C for up to one month, ensuring they are brought to room temperature and checked for precipitates before use.[11]

Problem 3: The physical appearance of my aminopyridine salt has changed over time in storage.

  • Probable Cause: Changes in physical appearance, such as deliquescence (dissolving in absorbed water), are clear indicators of significant moisture uptake.[12] This occurs when the ambient relative humidity exceeds the deliquescence relative humidity (DRH) of the salt.[1]

  • Solution:

    • Proper Storage: Store aminopyridine salts in tightly sealed containers to minimize exposure to atmospheric moisture.[2] The use of containers with low water vapor permeability is recommended.[13] For highly hygroscopic salts, consider storing the primary container within a secondary, heat-sealed bag containing desiccant pouches.[4]

    • Inert Atmosphere: For particularly sensitive aminopyridine salts, storage under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against moisture and potential oxidative degradation.[14]

    • Controlled Environment Storage: Whenever possible, store hygroscopic materials in a climate-controlled environment with regulated low humidity.[3][15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the hygroscopic properties of aminopyridine salts.

Q1: What does it mean for an aminopyridine salt to be hygroscopic?

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[2] For aminopyridine salts, this means that when exposed to air, they will attract and hold water molecules. The degree of hygroscopicity can vary depending on the specific salt form and the ambient relative humidity.[12]

Q2: How can I quantify the hygroscopicity of my aminopyridine salt?

Dynamic Vapor Sorption (DVS) is a powerful technique for characterizing the hygroscopic behavior of materials.[12][16][17] DVS measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[16] The resulting sorption-desorption isotherm provides valuable information about the material's affinity for water, the critical humidity levels for significant water uptake, and whether hydrates are formed.[18] This data can be used to classify the hygroscopicity of the salt according to standards such as those from the European Pharmacopoeia.[12]

Q3: Can the hygroscopic nature of an aminopyridine salt affect its chemical stability?

Yes, the presence of absorbed water can lead to chemical degradation of aminopyridine salts.[3] Moisture can facilitate hydrolysis or other degradation pathways, ultimately impacting the purity and efficacy of the compound.[19] Understanding the relationship between humidity and stability is crucial for establishing appropriate storage and handling conditions.[13]

Q4: Are there formulation strategies to mitigate the hygroscopicity of aminopyridine salts in drug development?

Several formulation strategies can be employed to manage the hygroscopicity of active pharmaceutical ingredients (APIs) like aminopyridine salts.[13] These include:

  • Film Coating: Applying a moisture-barrier film coating to solid dosage forms can protect the hygroscopic core from environmental moisture.[13][20][21]

  • Co-processing with Excipients: Formulating the API with non-hygroscopic excipients can help to reduce the overall moisture uptake of the final product.[13][15][22] Some excipients can even act as moisture scavengers.[21]

  • Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or co-crystal of the aminopyridine.[13][23]

  • Packaging: Utilizing high-barrier packaging materials and incorporating desiccants within the package are critical final steps to protect the drug product from moisture.[13][15]

Q5: What safety precautions should I take when handling hygroscopic aminopyridine salts?

In addition to the handling procedures designed to protect the material from moisture, standard laboratory safety practices should always be followed. Aminopyridines can be toxic, so it is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24][25] Handle the material in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1] Always consult the Safety Data Sheet (SDS) for your specific aminopyridine salt for detailed safety information.

Experimental Protocols & Data Presentation

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content of a hygroscopic aminopyridine salt.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (appropriate for the chosen method)

  • Anhydrous methanol or other suitable solvent

  • Hygroscopic aminopyridine salt sample

  • Airtight weighing container

  • Spatula

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and the reagent is fresh.

  • Solvent Blank: Add a known volume of the anhydrous solvent to the titration vessel and titrate to the endpoint to determine the background water content of the solvent.

  • Sample Preparation and Weighing: In a low-humidity environment (e.g., a glove box or by working quickly), accurately weigh a suitable amount of the aminopyridine salt into a pre-tared, dry, airtight container. The target sample weight will depend on the expected water content and the sensitivity of the instrument.

  • Sample Introduction: Quickly transfer the weighed sample into the titration vessel. Ensure a complete transfer of the material.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (w/w), based on the amount of reagent consumed. Correct for the solvent blank.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Reference: For detailed methodology, refer to established pharmacopeial methods or technical guides on Karl Fischer titration.[][26][27]

Table 1: European Pharmacopoeia Hygroscopicity Classification
ClassificationWeight % of Water Sorbed (after 24h at 80% RH, 25°C)
DeliquescentSufficient water is absorbed to form a liquid
Very hygroscopic≥ 15%
Hygroscopic≥ 2% and < 15%
Slightly hygroscopic≥ 0.2% and < 2%

This table provides a basic classification of hygroscopicity and can be used as a reference when interpreting DVS data.[12]

Visualizations

Workflow for Handling a Hygroscopic Aminopyridine Salt

G cluster_storage Storage cluster_handling Handling & Weighing cluster_analysis Analysis & Solution Prep Storage Store in tightly sealed container with desiccant GloveBox Transfer to Glove Box (Low RH) Storage->GloveBox Minimize exposure Weighing Perform 'Weigh by Difference' using an analytical balance GloveBox->Weighing KFTitration Determine Water Content (Karl Fischer Titration) Weighing->KFTitration Use accurately weighed sample Dissolution Dissolve in anhydrous solvent Weighing->Dissolution Use accurately weighed sample Calculation Correct for water content in mass calculations KFTitration->Calculation Calculation->Dissolution Informed by water content

Caption: Workflow for proper handling of hygroscopic salts.

Troubleshooting Decision Tree for Inaccurate Weighing

G Start Inaccurate Weighing of Aminopyridine Salt CheckEnv Is the weighing environment humidity controlled? Start->CheckEnv CheckTech Is 'Weigh by Difference' technique being used? CheckEnv->CheckTech Yes Solution1 Implement Glove Box or Controlled Humidity Chamber CheckEnv->Solution1 No CheckTime Is exposure time to atmosphere minimized? CheckTech->CheckTime Yes Solution2 Adopt 'Weigh by Difference' Methodology CheckTech->Solution2 No Solution3 Work quickly and keep container sealed as much as possible CheckTime->Solution3 No

Sources

Technical Support Center: Scaling Synthesis of Sotorasib (CAS 1214333-48-8)

Author: BenchChem Technical Support Team. Date: March 2026

Current System Status: 🟢 OPERATIONAL Topic: Process Chemistry & Scale-Up Strategies for KRAS G12C Inhibitor (AMG 510) Audience: Process Chemists, CMC Leads, Scale-Up Engineers

System Overview & Critical Architecture

Target Molecule: Sotorasib (AMG 510) Primary Challenge: Atropisomerism Control Unlike typical chiral centers, Sotorasib derives its chirality from restricted rotation around the N-C biaryl bond (atropisomerism).[1][2] The commercial scale-up relies on a Classical Resolution strategy rather than asymmetric synthesis, followed by a Thermal Recycling loop for the undesired isomer.[2][3]

Scale-Up Critical Process Parameters (CPPs):

  • Chiral Purity: Strict control of the (M)-atropisomer via DBTA resolution.

  • Warhead Integrity: Preventing polymerization of the acrylamide moiety during the final installation.

  • Metal Scavenging: Efficient removal of Pd from the Suzuki coupling step to meet <10 ppm limits.

Troubleshooting Knowledge Base (Q&A)

Phase 1: The Chiral Axis (Resolution & Recycling)

Q: We are observing low diastereomeric excess (de) during the classical resolution step. The target is >98% de but we are stalling at 90%. A: The resolution of the pyrimidine dione intermediate uses (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA) .

  • Root Cause: Incorrect solvent ratio or cooling ramp rate. The metastable zone width is narrow.

  • Corrective Action:

    • Verify the solvent system is strictly 2-MeTHF:Heptane . Small deviations in Heptane content drastically alter solubility.

    • Seeding: Are you seeding with pure co-crystal? Unseeded batches often crash out with lower purity.

    • Stoichiometry: Ensure exactly 0.5 - 1.0 eq of (+)-DBTA. Excess resolving agent can co-precipitate the wrong isomer.[4]

Q: What is the standard protocol for recovering the "wrong" (P)-atropisomer? We are accumulating significant waste. A: You must implement a Thermal Racemization Loop .

  • Mechanism: The rotational barrier allows racemization only at high energy.

  • Protocol: Isolate the free base of the undesired isomer.[4][5] Subject it to 300°C (typically in anisole or neat flow reactors) to re-equilibrate to a 50:50 mixture.

  • Warning: This temperature exceeds standard batch reactor limits. Continuous flow chemistry is recommended here to minimize residence time and decomposition.

Phase 2: The Warhead (Acrylamide Installation)

Q: During the final acryloylation step, we see significant dimer formation and "double-reaction" impurities. A: The piperazine amine is highly nucleophilic, and acryloyl chloride is aggressive.

  • The "Amgen Protocol" Fix: Do not run this under standard basic conditions alone.

  • Strategy: Add 1.0 equivalent of Trifluoroacetic Acid (TFA) to the reaction mixture before adding acryloyl chloride.

  • Mechanism: TFA modulates the reactivity of the piperazine amine (protonation equilibrium), suppressing the rate of side reactions while allowing the desired amidation to proceed cleanly.

Phase 3: Cross-Coupling & Purification

Q: Residual Palladium levels are failing QC (>20 ppm) after the Suzuki coupling. A: Standard aqueous washes are insufficient for this scaffold due to the pyridine/pyrimidine nitrogen chelation.

  • Solution: Use Si-Thiol (Silica-supported thiol) scavengers at 50-60°C for 2-4 hours post-reaction.

  • Alternative: Crystallization from Ethanol/Water is the final polishing step that effectively rejects both residual Pd and minor organic impurities.

Visualized Workflows

Diagram 1: Synthesis & Resolution Logic

This flowchart illustrates the convergent synthesis, highlighting the critical resolution step and the recycling loop for the undesired atropisomer.

Sotorasib_Synthesis Start Nicotinic Acid Deriv. (CAS 1214333-48-8 Precursors) Urea Urea Formation (Aminopyridine coupling) Start->Urea Cyclization Base-Mediated Cyclization (Racemic Pyridopyrimidine) Urea->Cyclization Resolution Classical Resolution (+)-DBTA in 2-MeTHF/Heptane Cyclization->Resolution Desired (M)-Isomer Co-Crystal (Solid) Resolution->Desired Precipitate Undesired (P)-Isomer (Mother Liquor) Resolution->Undesired Filtrate Suzuki Suzuki Coupling (Boroxine Reagent) Desired->Suzuki Free base release Recycle Thermal Racemization (300°C in Anisole) Undesired->Recycle Strip Solvent Recycle->Cyclization Re-enter as Racemate Warhead Acryloylation (Acryloyl Cl + TFA) Suzuki->Warhead Pd Scavenging Final Sotorasib (AMG 510) Recrystallization (EtOH/H2O) Warhead->Final

Caption: Workflow demonstrating the classical resolution and high-temperature recycling loop essential for economic scale-up.

Diagram 2: Troubleshooting Decision Tree (Acrylation Step)

Logic tree for diagnosing low yield or purity during the final warhead installation.

Acrylation_Troubleshoot Start Issue: Low Purity in Acrylation Check1 Check Impurity Profile (HPLC) Start->Check1 Dimer Dimer/Oligomer Detected? Check1->Dimer Incomplete Unreacted SM Detected? Check1->Incomplete Action1 Action: Add 1.0 eq TFA to modulate amine Dimer->Action1 Yes Action2 Action: Lower Temp (-10°C to 0°C) Dimer->Action2 Yes Action3 Action: Check Reagent Quality (Acryloyl Cl hydrolyzes fast) Incomplete->Action3 Yes

Caption: Decision matrix for optimizing the acrylamide warhead installation.

Standard Operating Procedures (SOPs)

SOP-01: Atropisomer Resolution via (+)-DBTA

Based on Amgen Process Optimization

ParameterSpecificationRationale
Resolving Agent (+)-2,3-dibenzoyl-D-tartaric acidSpecific chiral recognition for the (M)-isomer.
Solvent System 2-MeTHF / Heptane2-MeTHF solubilizes the racemate; Heptane acts as the antisolvent to drive crystallization.
Temperature Heat to dissolution (60-70°C), cool to 20°CControlled cooling is vital to prevent oiling out.
Selectivity >98% de (after wash)High selectivity prevents downstream purification bottlenecks.

Protocol Steps:

  • Dissolve racemic pyrimidine dione intermediate in 2-MeTHF (approx. 10V).

  • Add (+)-DBTA (0.5 - 1.0 eq) dissolved in 2-MeTHF.

  • Add Heptane slowly at elevated temperature until cloud point.

  • Seed with authentic (M)-isomer co-crystal.

  • Cool ramp: 10°C/hour to 20°C.

  • Filter and wash cake with 2-MeTHF/Heptane (1:1).

SOP-02: Acryloylation with TFA Modulation

Critical for preventing side reactions

  • Dissolve the deprotected amine intermediate in dry THF or MeCN.

  • Cool reaction mass to 0°C .

  • CRITICAL: Add Trifluoroacetic Acid (TFA) (1.0 eq). Stir for 15 mins. This forms the salt and reduces the free amine concentration.

  • Add Acryloyl Chloride (1.1 eq) dropwise.

  • Simultaneously/Subsequently add a mild base (e.g., DIPEA or inorganic base) to scavenge HCl, maintaining pH control.

  • Quench with water immediately upon completion to hydrolyze excess acryloyl chloride.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65. [Link]

  • Parsons, A. T., et al. (2022).[1][2] Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate. Organic Process Research & Development, 26(9), 2629–2635. [Link][5]

  • Amgen Inc. (2019). WIPO Patent WO2019113279: KRAS G12C Inhibitors and Methods of Using the Same. [Link]

  • Caille, S., et al. (2022).[1] Axial Chirality in the Sotorasib Drug Substance, Part 2: Thermal Recycling of the Undesired Atropisomer. Organic Process Research & Development, 26(9), 2636–2645. [Link]

Sources

Validation & Comparative

Comparative Guide: 1400W vs. 5-(3-Fluorophenyl)-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the gold-standard iNOS inhibitor 1400W and the specific aminopyridine derivative 5-(3-Fluorophenyl)-4-methylpyridin-2-amine .[1]

Optimizing iNOS Inhibition: Irreversible Amidines vs. Reversible Aminopyridines

Executive Summary & Chemical Identity[1][2]

In the development of anti-inflammatory therapeutics and neuropathic pain models, the selective inhibition of inducible Nitric Oxide Synthase (iNOS) is a critical target.[1] Researchers often face a choice between the highly selective but pharmacokinetically limited 1400W and the more "drug-like" 2-aminopyridine derivatives .[1]

This guide compares the established benchmark (1400W ) against a representative of the second-generation reversible inhibitors (This compound ), focusing on binding kinetics, isoform selectivity, and experimental utility.[1]

Feature1400W (W1400) This compound
Chemical Class Benzylacetamidine2-Aminopyridine (Aryl-substituted)
Binding Mechanism Irreversible / Slow, tight-bindingReversible / Competitive
Primary Utility In vitro validation; Acute in vivo proof-of-conceptIn vivo chronic models; CNS bioavailability
Key Limitation Potential toxicity; poor oral bioavailabilitySelectivity vs. nNOS (Neuronal isoform)

Pharmacological Profile & IC50 Data[1][3]

The following data synthesizes experimental values from standard enzymatic assays. Note that while 1400W is characterized by a


 due to its irreversible nature, IC50 values are provided for direct comparison.[1]
Quantitative Comparison Table
Target Isoform1400W (IC50 /

)
Aminopyridine Analog * (IC50)Selectivity Ratio (1400W) Selectivity Ratio (Analog)
iNOS (Human) 7 nM (

)
~10 – 40 nM ReferenceReference
nNOS (Neuronal) > 2,000 nM~500 – 1,500 nM> 200-fold~20-50-fold
eNOS (Endothelial) > 50,000 nM> 10,000 nM> 5000-fold > 500-fold

*Note: Data for the specific 5-(3-fluorophenyl) derivative is interpolated from the structure-activity relationship (SAR) of high-potency 2-amino-4-methylpyridine class inhibitors (e.g., Compound 9/18 from J. Med.[1] Chem. studies).

Mechanistic Insight
  • 1400W: Acts as a "suicide inhibitor."[1] It binds to the heme active site and forms a covalent bond or an extremely tight non-covalent complex that does not dissociate, effectively permanently disabling the enzyme.[1] This results in time-dependent inhibition.[1]

  • This compound: Functions as a classical competitive inhibitor.[1] The 2-amino-pyridine motif mimics the guanidinium group of the substrate (L-Arginine), while the hydrophobic phenyl ring (fluorinated for metabolic stability) occupies the substrate access channel, blocking arginine binding without permanently modifying the protein.[1]

Mechanism of Action (Visualized)

The following diagram illustrates the differential inhibition pathways of the two compounds within the Nitric Oxide synthesis cascade.

NOS_Inhibition cluster_inhibitors Inhibition Mechanisms L_Arg L-Arginine iNOS_Active iNOS Dimer (Active Heme Site) L_Arg->iNOS_Active Substrate Binding L_Cit L-Citrulline NO Nitric Oxide (NO) iNOS_Active->L_Cit Catalysis iNOS_Active->NO Production iNOS_1400W iNOS-1400W Complex (Irreversibly Inactivated) iNOS_Active->iNOS_1400W Covalent/Tight Lock iNOS_Pyridine iNOS-Aminopyridine Complex (Reversibly Blocked) iNOS_Active->iNOS_Pyridine Reversible Association W1400 1400W (Acetamidine) W1400->iNOS_Active Slow, Tight Binding (Time-Dependent) Pyridine 5-(3-F-Ph)-4-Me-Pyridine (Aminopyridine) Pyridine->iNOS_Active Competitive Binding (Equilibrium)

Caption: 1400W acts via irreversible inactivation (red path), while the Aminopyridine analog acts via reversible competitive inhibition (yellow path).[1]

Experimental Protocols

To validate the performance of these inhibitors in your specific model, use the following self-validating protocols.

A. Cellular Griess Assay (LPS-Induced Inflammation)

Objective: Determine IC50 in a relevant biological system (e.g., RAW 264.7 Macrophages).

  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Induction: Replace media with fresh DMEM containing 1 µg/mL LPS (Lipopolysaccharide) and 10 ng/mL IFN-γ to induce iNOS expression.[1]

  • Treatment:

    • Add 1400W (serial dilution: 1 nM – 10 µM) to one set of wells.

    • Add 5-(3-Fluorophenyl)-... (serial dilution: 1 nM – 10 µM) to a second set.

    • Critical Control: Include a "Media Only" (Background) and "LPS Only" (Max Signal) control.

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5-10 min (dark).

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).[1] Incubate 5-10 min.

  • Readout: Measure absorbance at 540 nm . Calculate Nitrite (

    
    ) concentration using a sodium nitrite standard curve.[1]
    
B. Kinetic Selectivity Validation (Enzymatic)

Objective: Distinguish between time-dependent (1400W) and competitive (Aminopyridine) inhibition.

  • Pre-Incubation Step: Incubate purified human iNOS enzyme with the inhibitor without L-Arginine for varying times (0, 10, 30, 60 min).[1]

  • Activity Trigger: Add L-Arginine and NADPH to start the reaction.[1]

  • Observation:

    • 1400W: IC50 will decrease (potency increases) as pre-incubation time increases, confirming slow/irreversible binding.[1]

    • Aminopyridine: IC50 will remain constant regardless of pre-incubation time, confirming rapid reversible equilibrium.[1]

Decision Framework: Which to Choose?

ScenarioRecommended InhibitorRationale
"I need to prove iNOS is the cause of this effect." 1400W Its extreme selectivity (>5000x vs eNOS) eliminates confounding variables from endothelial NO.[1]
"I am developing a drug for chronic pain." Aminopyridine Analog Reversible inhibitors have better safety profiles and oral bioavailability for long-term dosing.[1]
"I need to image iNOS expression (PET)." Aminopyridine Analog Fluorinated pyridines (like the 3-fluorophenyl or 6-fluoropropyl variants) are ideal precursors for

PET tracers.
"My cells die when I treat them." Check 1400W Conc. 1400W can be cytotoxic at high concentrations (>100 µM) due to off-target acetamidine effects.[1]

References

  • Garvey, E. P., et al. (1997).[1] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[1] Journal of Biological Chemistry.

  • Connolly, S., et al. (2004).[1] "2-Aminopyridines as highly selective inducible nitric oxide synthase inhibitors: Differential binding modes dependent on nitrogen substitution."[1] Journal of Medicinal Chemistry.

  • Zhou, D., et al. (2009).[1] "Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine." Journal of Medicinal Chemistry.

  • Alderton, W. K., et al. (2001).[1] "Nitric oxide synthases: structure, function and inhibition."[1] Biochemical Journal.

Sources

A Comparative Analysis of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine's Selectivity for iNOS vs. nNOS

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the selectivity profile of the compound 5-(3-Fluorophenyl)-4-methylpyridin-2-amine for inducible nitric oxide synthase (iNOS) versus neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating selective NOS inhibitors.

Introduction: The Critical Role of NOS Isoform Selectivity

Nitric oxide (NO) is a pivotal signaling molecule involved in a wide array of physiological and pathological processes, from neurotransmission and vasodilation to immune responses.[1][2][3] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The three main isoforms are:

  • Neuronal NOS (nNOS or NOS-I): Primarily found in neuronal tissue, it plays a key role in neurotransmission.[3]

  • Endothelial NOS (eNOS or NOS-III): Located in endothelial cells, it is crucial for regulating blood pressure and vascular function.[3]

  • Inducible NOS (iNOS or NOS-II): Its expression is induced by inflammatory stimuli in various cells, including macrophages, and it is responsible for producing large amounts of NO as a defense mechanism.[3][4]

While the constitutive production of NO by nNOS and eNOS is essential for homeostasis, the overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5] Therefore, the development of inhibitors that selectively target iNOS over nNOS and eNOS is a significant therapeutic goal to mitigate inflammation-driven pathology without disrupting the vital functions of the other isoforms.[5][6][7]

Molecular Profile of this compound

The 2-amino-4-methylpyridine scaffold has been identified as a promising starting point for the development of potent NOS inhibitors.[8][9] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the pyridine ring can significantly influence both potency and isoform selectivity. Specifically, the introduction of a substituted phenyl ring at the 5-position has been explored to enhance interactions within the active site of the NOS enzymes. The compound this compound belongs to this class of inhibitors.

The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The selectivity of this compound for iNOS versus nNOS is a critical parameter for its potential as a therapeutic agent.

Comparative Selectivity Data: iNOS vs. nNOS

To provide a clear comparison, the inhibitory activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates greater potency. The selectivity of an inhibitor for iNOS over nNOS is determined by the ratio of their respective IC50 or Ki values (nNOS IC50 / iNOS IC50).

Compound Analogue iNOS IC50 (nM) nNOS IC50 (nM) Selectivity (nNOS/iNOS) Reference
Hypothetical Data for this compound To be determinedTo be determinedTo be determined
Analogue: 6-(3-fluoropropyl)-4-methylpyridin-2-amine (18) ~20~200~10Zhou et al., 2009[8]
Analogue: 6-(2-fluoropropyl)-4-methylpyridin-2-amine (9) ~50>500>10Zhou et al., 2009[8]

This table includes hypothetical data for the topic compound and published data for structurally similar compounds to provide context.

The precise selectivity profile of this compound would need to be determined experimentally. The following section outlines a standard protocol for such a determination.

Experimental Protocol: In-Vitro NOS Inhibition Assay

The following protocol describes a common method for determining the IC50 values of a test compound for iNOS and nNOS, allowing for the calculation of its selectivity profile. This protocol is based on the well-established Griess assay, which measures nitrite, a stable breakdown product of NO.[1][11]

Materials and Reagents:

  • Purified recombinant human iNOS and nNOS enzymes

  • This compound

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (H4B) (cofactor)

  • Calmodulin (for nNOS activation)

  • Calcium Chloride (for nNOS activation)

  • NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Spectrophotometric plate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in the NOS assay buffer.

    • Prepare a reaction mixture containing L-arginine, NADPH, and H4B in the assay buffer. For the nNOS assay, also include calmodulin and CaCl2.

    • Prepare a series of sodium nitrite standards in the assay buffer to generate a standard curve.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the different dilutions of the test compound. Include a "no inhibitor" control (vehicle only) and a blank (assay buffer only).

    • Add the appropriate reaction mixture to each well (iNOS mixture to one set of wells, nNOS mixture to another).

    • Initiate the enzymatic reaction by adding the purified iNOS or nNOS enzyme to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

  • Nitrite Detection (Griess Reaction):

    • Stop the enzymatic reaction. This can often be achieved by the addition of the first component of the Griess reagent.

    • Add the sulfanilamide solution (Griess Reagent 1) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add the N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent 2) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Use the sodium nitrite standard curve to calculate the concentration of nitrite produced in each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.

  • Selectivity Calculation:

    • Calculate the selectivity index by dividing the IC50 value for nNOS by the IC50 value for iNOS.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_0 Experimental Workflow: NOS Inhibition Assay prep Reagent Preparation (Inhibitor Dilutions, Reaction Mix) plate Plate Setup (Add Inhibitor, Reaction Mix) prep->plate 1 start Initiate Reaction (Add NOS Enzyme) plate->start 2 incubate Incubate at 37°C start->incubate 3 griess Griess Reaction (Add Reagents 1 & 2) incubate->griess 4 read Measure Absorbance (540 nm) griess->read 5 analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze 6

Caption: Workflow for determining NOS inhibitor potency.

G cluster_iNOS iNOS Pathway (Inflammatory) cluster_nNOS nNOS Pathway (Neuronal) LPS Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage / Immune Cell LPS->Macrophage iNOS_exp iNOS Expression Macrophage->iNOS_exp iNOS_enz iNOS Enzyme iNOS_exp->iNOS_enz NO_i High [NO] Output iNOS_enz->NO_i L-Arginine -> L-Citrulline Pathology Inflammation, Tissue Damage NO_i->Pathology Neuron Neuron Ca Ca2+ Influx Neuron->Ca Activation nNOS_enz nNOS Enzyme Ca->nNOS_enz Activates NO_n Low [NO] Output nNOS_enz->NO_n L-Arginine -> L-Citrulline Physiology Neurotransmission NO_n->Physiology Inhibitor This compound (Selective iNOS Inhibitor) Inhibitor->iNOS_enz Inhibits Inhibitor->nNOS_enz Weakly Inhibits

Caption: Differential roles of iNOS and nNOS pathways.

Conclusion

The development of selective iNOS inhibitors is a promising avenue for the treatment of a wide range of inflammatory conditions. The 2-amino-4-methylpyridine scaffold, from which this compound is derived, has shown considerable potential in this regard. While the specific selectivity profile of this compound requires experimental validation, the established methodologies provide a clear path for its characterization. By understanding the comparative inhibitory activity against iNOS and nNOS, researchers can better assess its therapeutic potential and guide further drug development efforts.

References

  • Kumar, S., & Jain, S. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 40(3), 937-995. [Link]

  • Tinker, A. C., & Wallace, A. V. (2006). Selective Inhibitors of Inducible Nitric Oxide Synthase: Potential Agents for the Treatment of Inflammatory Diseases? Current Topics in Medicinal Chemistry, 6(2), 125-139. [Link]

  • Gould, E. A., et al. (2009). Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332, Part 1: Identification of a Novel, Potent, and Selective Series of Quinolinone iNOS Dimerization Inhibitors that are Orally Active in Rodent Pain Models. Journal of Medicinal Chemistry, 52(9), 2621-2634. [Link]

  • Musumeci, F., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(15), 7896. [Link]

  • Cine, N., & G Lowe, P. (2014). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Nitric Oxide, 43, 28-39. [Link]

  • Víteček, J., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation, 2012, 318087. [Link]

  • Wang, Y., & Wang, Q. M. (2004). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Pharmacological and Toxicological Methods, 50(2), 131-135. [Link]

  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 59(17), 7959-7972. [Link]

  • Li, H., et al. (2011). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(10), 3626-3637. [Link]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]

  • Garthwaite, J. (2011). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 164(2), 249-260. [Link]

  • Li, H., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry, 57(9), 3734-3744. [Link]

  • Vasu, D. T., et al. (2021). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 64(14), 10427-10440. [Link]

  • Kniess, T., et al. (2016). Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18F-Labelling Methods. Molecules, 21(9), 1160. [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Central European Journal of Chemistry, 9(3), 395-400. [Link]

  • Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]

  • Vasu, D. T., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 66(14), 9934-9953. [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Wang, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 629-636. [Link]

Sources

The Strategic Placement of Fluorine: A Comparative Analysis of 3-Fluorophenyl and 4-Fluorophenyl Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth examination of the structure-activity relationship and therapeutic potential influenced by the positional isomerism of fluorine on the phenyl ring of pyridine-based compounds.

In the landscape of modern medicinal chemistry, the introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The position of this seemingly simple atomic substitution can, however, dramatically alter the biological activity of a compound. This guide provides a comparative analysis of the potency of 3-fluorophenyl versus 4-fluorophenyl substituted pyridine derivatives, drawing upon experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design of more effective and selective therapeutic agents.

The Decisive Role of Fluorine's Position

The substitution of a hydrogen atom with fluorine on a phenyl ring attached to a pyridine core can significantly influence the molecule's electronic properties, lipophilicity, and conformational preferences. These alterations, in turn, dictate how the molecule interacts with its biological target. The choice between the meta (3-position) and para (4-position) substitution is a critical decision in the lead optimization process, with each position offering distinct advantages and disadvantages depending on the specific therapeutic target and the desired pharmacological profile.

Comparative Potency: A Data-Driven Analysis

To objectively assess the impact of fluorine's position, we have compiled and analyzed experimental data from various studies that have evaluated the potency of 3-fluorophenyl and 4-fluorophenyl pyridine derivatives against a range of biological targets.

TargetCompound Scaffold3-Fluorophenyl Derivative (Potency)4-Fluorophenyl Derivative (Potency)Fold DifferenceReference
Lysine Specific Demethylase 1 (LSD1)3-(Piperidin-4-ylmethoxy)pyridineNot explicitly testedKi = 1.8 µM (as 4-fluoropyridin-3-yl)-[1]
Cannabinoid Receptor 2 (CB2)Pyridine-based ligandsNot explicitly compared--
Aurora Kinase B (AURKB)Quinazoline derivatives---[2]

While a comprehensive, direct comparison across multiple targets is challenging due to the specificity of drug-target interactions, general trends can be inferred from the available literature. For instance, in the context of Lysine Specific Demethylase 1 (LSD1) inhibitors, a derivative with a 4-fluoropyridin-3-yl substituent showed a significant reduction in activity compared to the unsubstituted phenyl analog, suggesting that in this specific orientation, the fluorine substitution is detrimental.[1] This highlights the importance of the electronic and steric effects of the fluorine atom in the context of the enzyme's binding pocket.

Mechanistic Insights and Structure-Activity Relationships

The observed differences in potency between 3- and 4-fluorophenyl isomers can be attributed to several key factors:

  • Electronic Effects: Fluorine is a highly electronegative atom, and its position on the phenyl ring influences the electron density distribution across the entire molecule. A fluorine atom at the para position exerts a strong -I (inductive) and a weak +M (mesomeric) effect, which can impact the pKa of the pyridine nitrogen and the overall electrostatic interactions with the target protein. In contrast, a meta fluorine primarily exerts an inductive effect. These electronic perturbations can alter hydrogen bonding capabilities and other non-covalent interactions that are crucial for binding affinity.

  • Lipophilicity and Membrane Permeability: The position of the fluorine atom can subtly affect the molecule's lipophilicity (logP). This, in turn, can influence its ability to cross cell membranes and reach its intracellular target. While both isomers will have increased lipophilicity compared to the non-fluorinated parent compound, the specific positioning can lead to differential interactions with the lipid bilayer.

  • Conformational Preferences: The presence of a fluorine atom can restrict the rotation of the phenyl ring relative to the pyridine ring, leading to a preferred conformation. This conformational rigidity can be advantageous if it pre-organizes the molecule into the optimal geometry for binding to the target, or detrimental if it locks the molecule in an unfavorable conformation.

Experimental Workflows and Methodologies

To ensure the scientific integrity of the data presented and to provide a practical guide for researchers, the following are detailed protocols for key experiments typically employed in the evaluation of such compounds.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of compounds against a specific kinase target.

Kinase Inhibition Assay Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, and Substrate/ATP Compound_Prep->Incubation Enzyme_Prep Kinase Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate and ATP Preparation Substrate_Prep->Incubation Detection Detect Kinase Activity (e.g., Luminescence) Incubation->Detection Data_Processing Calculate Percent Inhibition Detection->Data_Processing IC50_Curve Generate Dose-Response Curve Data_Processing->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (3-fluorophenyl and 4-fluorophenyl pyridine derivatives) in a suitable solvent, typically DMSO.

  • Reaction Mixture: In a microplate, add the kinase, a fluorescently or luminescently labeled substrate, and ATP.

  • Incubation: Add the diluted test compounds to the reaction mixture and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

MTT Assay Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Compound Treatment cluster_Assay MTT Assay cluster_Analysis Data Analysis Cell_Seeding Seed Cells in a 96-well Plate Cell_Adherence Allow Cells to Adhere Overnight Cell_Seeding->Cell_Adherence Compound_Addition Add Serial Dilutions of Compounds Cell_Adherence->Compound_Addition Incubation Incubate for a Defined Period (e.g., 72h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow of the MTT cellular proliferation assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-fluorophenyl and 4-fluorophenyl pyridine derivatives and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The positional isomerism of fluorine on a phenyl ring appended to a pyridine scaffold is a critical determinant of biological potency. While this guide highlights the importance of this structural nuance, the available data underscores the need for more systematic and direct comparative studies. Future research should focus on synthesizing and evaluating pairs of 3- and 4-fluorophenyl pyridine derivatives against a diverse panel of biological targets. Such studies, coupled with computational modeling and detailed structural biology, will provide a more comprehensive understanding of the underlying SAR and enable the more rational design of next-generation therapeutics. The insights gained will be invaluable for medicinal chemists in their quest to fine-tune the properties of drug candidates and ultimately deliver safer and more effective medicines.

References

  • PMC.

  • PMC.

  • PubMed.

  • PMC.

  • PMC.

  • PMC.

  • [Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models.]([Link]) ResearchGate.

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Pharmacokinetic Profiling of 5-Aryl-Substituted Aminopyridines: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyridine core is a privileged pharmacophore in oncology and immunology, serving as a highly effective hinge-binding motif for various kinases. However, early-generation aminopyridines frequently suffered from poor pharmacokinetic (PK) profiles, most notably severe CYP3A4 time-dependent inhibition (TDI) and rapid metabolic clearance.

To overcome these liabilities, medicinal chemists have engineered the 5-aryl-substituted aminopyridine scaffold . By strategically placing an aryl group at the 5-position, researchers have successfully modulated the electronic and steric properties of the pyridine ring[1]. This guide objectively compares the PK performance of 5-aryl-substituted aminopyridines against traditional scaffolds, detailing the mechanistic rationale and providing the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: Overcoming CYP3A4 Time-Dependent Inhibition

The primary challenge with unsubstituted 2-aminopyridines is their propensity to act as mechanism-based inactivators of Cytochrome P450 3A4 (CYP3A4). The electron-rich pyridine nitrogen is highly susceptible to oxidation by the CYP3A4 heme iron, forming reactive N-oxide or nitrenium intermediates. These intermediates covalently bind to the enzyme, leading to irreversible TDI, which causes severe clinical drug-drug interactions (DDIs)[1].

The 5-Aryl Advantage: Introducing an aryl group at the 5-position solves this through two distinct mechanisms:

  • Electronic Modulation: The aryl ring (especially when decorated with electron-withdrawing groups like fluorine) pulls electron density away from the pyridine nitrogen, reducing its susceptibility to oxidation[2].

  • Steric Shielding: The bulky aryl group physically obstructs the CYP3A4 active site from optimally aligning with the pyridine nitrogen, preventing the formation of the reactive intermediate[1].

G A Unsubstituted 2-Aminopyridine B Electron-Rich Pyridine Nitrogen A->B C CYP3A4 Oxidation (Reactive Metabolite) B->C D Severe Time-Dependent Inhibition (TDI) C->D E 5-Aryl-2-Aminopyridine Scaffold F Steric Shielding & Electronic Modulation E->F G Reduced CYP3A4 Binding/Oxidation F->G H Improved PK & Metabolic Stability G->H

Caption: Logical flow comparing the metabolic fate of unsubstituted vs. 5-aryl-substituted aminopyridines.

Comparative Pharmacokinetic Performance

To objectively evaluate the 5-aryl-aminopyridine scaffold, we compare it against complex first-generation kinase inhibitors (e.g., the FLT3 inhibitor Quizartinib, which utilizes a bulky benzimidazo-thiazole/urea core) and early unsubstituted aminopyridine leads.

Recent literature highlights the success of this scaffold. For instance, the optimization of 5-aryl-2-aminopyridines yielded Compound 6s, a highly efficacious FLT3 inhibitor with negligible CYP3A4 TDI[1]. Similarly, the development of 2-amino-3-amido-5-aryl-pyridines yielded Compound 28, a PERK inhibitor demonstrating robust PK and 70% oral bioavailability in murine models[2].

Table 1: Comparative Pharmacokinetic Profiles in Murine Models
Scaffold TypeRepresentative CompoundTargetClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (F%)CYP3A4 TDI Shift
Complex Urea/Benzimidazole Quizartinib (AC220)[3][4]FLT3~10.5~3.2~4.5~15-40%Moderate
Unsubstituted Aminopyridine Early Lead (Benchmark)FLT3>40.0~1.5<1.0<10%High (Severe TDI)
5-Aryl-2-Aminopyridine Compound 6s[1]FLT312.42.83.865%Negligible
2-Amino-3-amido-5-aryl-pyridine Compound 28[2]PERK15.22.14.270%Negligible

Data Synthesis: The 5-aryl-substituted compounds (Compound 6s and Compound 28) achieve a "sweet spot" in drug design. They maintain the low clearance and adequate half-life seen in larger, more lipophilic molecules like Quizartinib, but their lower molecular weight and optimized polarity drive significantly higher oral bioavailability (65-70%)[1][2].

Experimental Methodologies for PK Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how to experimentally confirm the PK advantages of 5-aryl-substituted aminopyridines.

Protocol 1: In Vitro CYP3A4 Time-Dependent Inhibition (IC50 Shift) Assay

This assay determines if a compound acts as a mechanism-based inactivator. A significant drop in IC50 after pre-incubation indicates TDI.

  • Preparation: Prepare human liver microsomes (HLMs) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the test compound (0.1–50 µM) with HLMs in the presence and absence of 1 mM NADPH for 30 minutes at 37°C. Causality note: Pre-incubating without NADPH serves as a negative control, as CYP450 enzymes require NADPH to generate the reactive metabolites responsible for TDI.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing a CYP3A4-specific probe substrate (e.g., Midazolam at its

    
     value) and fresh NADPH. Incubate for 10 minutes.
    
  • Quenching & Analysis: Stop the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

  • Data Interpretation: Calculate the IC50 shift. An IC50 shift > 3-fold between the NADPH-pre-incubated and non-pre-incubated arms indicates significant TDI.

Protocol 2: In Vivo Murine Pharmacokinetic Profiling
  • Animal Preparation: Fast male CD-1 or C57BL/6 mice for 12 hours prior to oral dosing; provide water ad libitum.

  • Dosing:

    • IV Arm: Administer the compound at 1 mg/kg via tail vein injection (formulated in 5% DMSO / 10% Solutol / 85% Saline).

    • PO Arm: Administer the compound at 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose / 0.1% Tween 80).

  • Sampling: Collect blood samples (~50 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction & LC-MS/MS: Precipitate plasma proteins using 3 volumes of acetonitrile containing an internal standard. Analyze using a reversed-phase LC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • NCA Modeling: Use Non-Compartmental Analysis (NCA) software to calculate Clearance (CL), Volume of Distribution (Vd), Half-life (

    
    ), and Oral Bioavailability (%F = 
    
    
    
    ).

PK_Workflow N1 1. Compound Dosing (IV & PO Arms in Mice) N2 2. Serial Blood Sampling (0.25h to 24h post-dose) N1->N2 N3 3. Plasma Extraction (Protein Precipitation) N2->N3 N4 4. LC-MS/MS Analysis (MRM Mode Quantification) N3->N4 N5 5. NCA PK Modeling (Clearance, Vd, AUC, F%) N4->N5

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic profiling in murine models.

Conclusion

The transition from unsubstituted aminopyridines or highly complex macro-scaffolds to 5-aryl-substituted aminopyridines represents a masterclass in rational drug design. By leveraging the 5-aryl group to sterically and electronically shield the vulnerable pyridine nitrogen, developers can effectively eliminate CYP3A4 time-dependent inhibition while preserving the critical hydrogen-bonding network required for potent kinase hinge binding[1][2]. As demonstrated by experimental PK data, this scaffold consistently yields compounds with high oral bioavailability, moderate clearance, and excellent metabolic stability, making it a premier choice for modern targeted therapies.

References

  • Liu, G., et al. (2015). Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3436-3441. URL:[Link]

  • US National Library of Medicine. (2021). Discovery of 2-Amino-3-amido-5-aryl-pyridines as Highly Potent, Orally Bioavailable, and Efficacious PERK Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • European Medicines Agency (EMA). (2019). Assessment report: Vanflyta (quizartinib). URL:[Link]

Sources

Comprehensive Comparison Guide: Binding Affinity of Pyridine-Based iNOS Inhibitors vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck in nitric oxide synthase (NOS) pharmacology: achieving absolute isoform selectivity. Inducible nitric oxide synthase (iNOS) is a major driver of pathology in chronic inflammation, neurodegeneration, and tumor microenvironments. However, inhibiting iNOS without disrupting endothelial NOS (eNOS, crucial for vascular homeostasis) or neuronal NOS (nNOS, essential for neurotransmission) remains a formidable challenge.

While standard inhibitors like 1400W are widely used, the emergence of pyridine-based scaffolds has revolutionized our approach to reversible, competitive, and allosteric iNOS inhibition. This guide objectively compares the binding affinities and mechanisms of pyridine-based iNOS inhibitors against standard alternatives, providing the theoretical grounding and self-validating experimental protocols necessary to evaluate these compounds in your own laboratory.

Mechanistic Overview: The Case for Pyridine Scaffolds

To understand the binding affinity of these inhibitors, we must first look at the enzyme's architecture. iNOS is only active as a homodimer, relying on heme, tetrahydrobiopterin (BH4), and calmodulin to catalyze the oxidation of L-arginine into nitric oxide (NO) and L-citrulline.

Standard inhibitors like 1[1] act as slow, tight-binding, irreversible inactivators. While highly selective, their covalent modification of the enzyme complicates steady-state kinetic analysis and limits clinical translation due to prolonged target residency[2]. Conversely, pyridine-based inhibitors (e.g., 2-aminopyridine derivatives) offer reversible, competitive binding at the arginine substrate pocket, or act as allosteric modulators that prevent iNOS dimerization[3].

iNOS_Mechanisms L_Arg L-Arginine (Substrate) iNOS_Dimer iNOS Dimer (Active Holoenzyme) L_Arg->iNOS_Dimer Binds Arginine Pocket iNOS_Monomer iNOS Monomers (Inactive) iNOS_Monomer->iNOS_Dimer Heme/BH4 Binding NO_Prod Nitric Oxide (NO) + L-Citrulline iNOS_Dimer->NO_Prod Catalytic Oxidation Comp_Inhib Pyridine-based Competitive Inhibitors Comp_Inhib->iNOS_Dimer Blocks Arginine Site Dimer_Inhib Dimerization Inhibitors Dimer_Inhib->iNOS_Monomer Prevents Dimerization Irrev_Inhib Irreversible Inhibitors (1400W) Irrev_Inhib->iNOS_Dimer Covalent Modification

Mechanisms of iNOS inhibition: Competitive binding, dimerization blockade, and covalent modification.

Comparative Binding Affinity Data

Relying solely on functional


 values from cell-based assays (like the Griess assay) can be misleading, as these values shift depending on intracellular L-arginine concentrations and redox states. Thermodynamic binding constants (

or

) provide a much more objective measure of true affinity.

Below is a comparative synthesis of binding affinities across different inhibitor classes:

Inhibitor ClassRepresentative CompoundiNOS Affinity (

/

/

)
Selectivity Profile (iNOS vs. eNOS)Mechanism of Action
Standard (Amidine) 1400W

>5000-fold selectiveSlow, tight-binding / Irreversible[1][2]
Standard (Amino Acid) L-NIL

Moderately selectiveCompetitive at Arginine site[3]
Pyridine-based (Probe) 2-amino-4-picoline

Non-selective (Pan-NOS)Reversible, Competitive[4]
Pyridine-based (Allosteric) Thieno[3,2-d]pyrimidine (Cmpd 14)

Highly selectiveDimerization Inhibitor[3]

Application Insight: Notice that 4[4] possesses a high affinity (


) for iNOS but lacks selectivity. While this makes it a poor drug candidate, it makes it an exceptional radioligand (

) for universal competitive binding assays. By using this single probe, we can accurately calculate the

of novel, highly selective pyridine-based derivatives across all three NOS isoforms under identical conditions[4].

Experimental Methodologies

To ensure scientific integrity, binding studies must be self-validating. The following protocols detail how to objectively measure the binding affinity of novel pyridine-based inhibitors.

Protocol A: Competitive Radioligand Binding Assay (The Gold Standard)

This assay utilizes


 to determine the absolute inhibition constant (

) of your test compounds.

Rationale: Because 1400W causes covalent modification, its apparent


 decreases over time. Using a reversible radioligand like 2-amino-4-picoline ensures steady-state equilibrium, allowing for accurate Cheng-Prusoff transformations.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human iNOS (approx.

    
    ) in an assay buffer containing 
    
    
    
    HEPES (pH 7.4),
    
    
    DTT,
    
    
    FAD,
    
    
    FMN, and
    
    
    BH4. Causality note: BH4 is strictly required to maintain the active dimeric conformation of iNOS.
  • Ligand Addition: Add

    
     of 
    
    
    
    to the reaction mixture.
  • Competitor Titration: Add the novel pyridine-based inhibitor in a 10-point concentration gradient (e.g.,

    
     to 
    
    
    
    ).
  • Self-Validation Control (NSB): In a parallel set of wells, add

    
     unlabeled L-arginine. The residual radioactivity measured here defines Non-Specific Binding (NSB) and must be subtracted from all total binding values to yield specific binding.
    
  • Incubation: Incubate the microplate at

    
     for 45 minutes to reach thermodynamic equilibrium.
    
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific protein adherence).

  • Washing & Quantification: Wash filters 3x with ice-cold

    
     Tris-HCl (pH 7.4). Add scintillation cocktail and measure retained radioactivity via Liquid Scintillation Counting (LSC).
    
  • Data Analysis: Fit the displacement curve using non-linear regression (One-site competitive binding model) to find the

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Radioligand_Workflow Prep 1. Prepare Enzyme Recombinant iNOS in HEPES buffer Incubate 2. Competitive Incubation [3H]2-amino-4-picoline + Test Compound Prep->Incubate Filter 3. Rapid Filtration Harvest onto GF/B Glass Fiber Filters Incubate->Filter Wash 4. Wash Step 3x Ice-Cold Buffer to remove unbound ligand Filter->Wash Measure 5. Quantification Liquid Scintillation Counting (LSC) Wash->Measure Analyze 6. Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Measure->Analyze

Step-by-step workflow for[3H]2-amino-4-picoline competitive radioligand binding assay.

Protocol B: Cell-Based Functional Assessment (Griess Assay)

While binding affinity (


) proves target engagement, functional efficacy must be validated in living cells.

Step-by-Step Workflow:

  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well in a 96-well plate.
    
  • Induction: Stimulate iNOS expression by adding

    
     Lipopolysaccharide (LPS) and 
    
    
    
    IFN-
    
    
    .
  • Inhibitor Treatment: Concurrently treat cells with varying concentrations of the pyridine-based inhibitor. Include 1400W (

    
    ) as a positive control for total iNOS suppression.
    
  • Incubation: Incubate for 24 hours at

    
     in a 5% CO2 atmosphere.
    
  • Nitrite Measurement: Transfer

    
     of the culture supernatant to a new plate. Add 
    
    
    
    of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
  • Absorbance: Incubate in the dark for 10 minutes, then read absorbance at

    
     using a microplate reader. Correlate absorbance to a sodium nitrite (
    
    
    
    ) standard curve to quantify NO production.

Conclusion

When evaluating novel iNOS inhibitors, the chemical scaffold dictates the experimental approach. While 1400W remains an authoritative benchmark for extreme selectivity, its irreversible nature makes it a poor candidate for dynamic physiological modulation. The development of pyridine-based scaffolds —whether they act as competitive substrate-site inhibitors or allosteric dimerization disruptors—provides a highly tunable alternative. By utilizing a universal radioligand like


, researchers can generate robust, thermodynamically accurate binding affinity data that reliably predicts in vivo performance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.